Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
chlorogold;tris(2,4-ditert-butylphenyl) phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H63O3P.Au.ClH/c1-37(2,3)28-19-22-34(31(25-28)40(10,11)12)43-46(44-35-23-20-29(38(4,5)6)26-32(35)41(13,14)15)45-36-24-21-30(39(7,8)9)27-33(36)42(16,17)18;;/h19-27H,1-18H3;;1H/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWCLHMEYZKZRO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OP(OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)OC3=C(C=C(C=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C.Cl[Au] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H63AuClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635250 | |
| Record name | Tris(2,4-di-tert-butylphenyl) phosphite--chlorogold (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
879.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915299-24-0 | |
| Record name | Tris(2,4-di-tert-butylphenyl) phosphite--chlorogold (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro[tris(2,4-di-tert-butylphenyl) phosphite]gold | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold(I): An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold(I)
In the ever-evolving landscape of catalysis and medicinal chemistry, gold(I) complexes have emerged from a historical curiosity to indispensable tools for enabling challenging chemical transformations and offering novel therapeutic avenues.[1] Among the diverse array of gold(I) catalysts, this compound(I) has garnered significant attention. Its utility stems not from its direct catalytic prowess in a multitude of reactions, but rather from its role as a highly effective and versatile precatalyst. The bulky, sterically demanding tris(2,4-di-tert-butylphenyl)phosphite ligand, while imparting considerable stability to the complex for storage and handling, is also an excellent leaving group.[1][2][3] This characteristic allows for facile ligand exchange, providing a convenient and high-yielding entry point to a wide range of catalytically active organogold(I) species.[1][2][3]
This technical guide provides a comprehensive overview of the synthesis, characterization, and handling of this compound(I). It is designed for researchers, scientists, and drug development professionals who require a practical, in-depth understanding of this key synthetic intermediate. We will delve into the causality behind the experimental choices, ensuring a robust and reproducible synthetic protocol.
Part 1: Synthesis of the Precursor Ligand: Tris(2,4-di-tert-butylphenyl)phosphite
A prerequisite for the synthesis of the target gold complex is the preparation of the sterically hindered phosphite ligand. This ligand is synthesized from the reaction of 2,4-di-tert-butylphenol with phosphorus trichloride.[4] The bulky tert-butyl groups are crucial for imparting the desired steric and electronic properties to the final gold complex.
Experimental Protocol: Synthesis of Tris(2,4-di-tert-butylphenyl)phosphite
This protocol is based on established procedures for the synthesis of triaryl phosphites.[4][5][6]
Materials:
-
2,4-di-tert-butylphenol
-
Phosphorus trichloride (PCl₃)
-
Anhydrous toluene or other suitable inert solvent
-
Triethylamine (or other suitable base)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold)
Step-by-Step Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen/argon inlet is charged with 2,4-di-tert-butylphenol (3.0 equivalents) and anhydrous toluene. The mixture is stirred until the phenol dissolves completely.
-
Addition of Base: Triethylamine (3.0 equivalents) is added to the solution. The flask is then cooled in an ice bath to 0 °C.
-
Addition of Phosphorus Trichloride: A solution of phosphorus trichloride (1.0 equivalent) in anhydrous toluene is added dropwise to the stirred reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours to ensure complete reaction.
-
Work-up: The reaction mixture is filtered under an inert atmosphere to remove the triethylamine hydrochloride precipitate. The filter cake is washed with small portions of anhydrous toluene.
-
Purification: The solvent from the combined filtrate is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to yield tris(2,4-di-tert-butylphenyl)phosphite as a white solid.[4]
Visualization of the Ligand Synthesis Workflow
Caption: Workflow for the synthesis of the tris(2,4-di-tert-butylphenyl)phosphite ligand.
Part 2: Core Synthesis of this compound(I)
The synthesis of the title compound is achieved through a ligand substitution reaction on a suitable gold(I) precursor, typically chloro(dimethyl sulfide)gold(I), [(Me₂S)AuCl]. The labile dimethyl sulfide ligand is readily displaced by the more strongly coordinating phosphite ligand.
Experimental Protocol: Synthesis of this compound(I)
Materials:
-
Tris(2,4-di-tert-butylphenyl)phosphite
-
Chloro(dimethyl sulfide)gold(I) [(Me₂S)AuCl]
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous pentane or hexane
-
Standard laboratory glassware for inert atmosphere synthesis
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere of nitrogen or argon, dissolve tris(2,4-di-tert-butylphenyl)phosphite (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Gold Precursor: To the stirred solution, add chloro(dimethyl sulfide)gold(I) (1.0 equivalent) in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy, observing the shift of the phosphite ligand signal upon coordination to gold.
-
Purification:
-
Reduce the volume of the solvent under reduced pressure.
-
Add anhydrous pentane or hexane to precipitate the product.
-
The resulting white solid is collected by filtration, washed with cold pentane or hexane, and dried under vacuum.
-
Visualization of the Gold Complex Synthesis Workflow
Caption: Workflow for the synthesis of this compound(I).
Part 3: Characterization and Data Presentation
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound(I). The following table summarizes the key analytical data for the compound.
| Property | Value |
| Molecular Formula | C₄₂H₆₃AuClO₃P |
| Molecular Weight | 879.34 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 200-202 °C |
| ¹H NMR | Complex multiplets in the aromatic and aliphatic regions, consistent with the ligand structure. |
| ³¹P NMR | A single sharp peak, significantly downfield shifted compared to the free ligand, indicative of coordination to the gold center. |
| Mass Spectrometry | Isotopic pattern consistent with the presence of gold and chlorine. |
| Elemental Analysis | Calculated values should be in close agreement with experimental findings for C, H, and Cl. |
Part 4: Mechanistic Insights
The formation of this compound(I) from (Me₂S)AuCl is a classic example of a ligand substitution reaction. The phosphite ligand, being a better σ-donor and π-acceptor than dimethyl sulfide, readily displaces the Me₂S ligand from the gold(I) coordination sphere. The reaction proceeds via a dissociative or associative mechanism, with the formation of a coordinatively unsaturated intermediate or a three-coordinate transition state, respectively. Given the linear geometry favored by gold(I) complexes, an associative pathway is plausible.
The true value of this complex lies in its subsequent reactivity. The Au-P bond, while stable enough for isolation, is relatively labile due to the electronic properties of the phosphite ligand.[1] This allows for the easy displacement of the entire tris(2,4-di-tert-butylphenyl)phosphite ligand by other, more strongly coordinating ligands such as phosphines, N-heterocyclic carbenes (NHCs), or various substrates, making it an excellent precursor for generating catalytically active gold(I) species in situ.[1][2][3]
Visualization of the Reaction Mechanism
Caption: Plausible associative mechanism for the synthesis of the gold(I) phosphite complex.
Part 5: Applications in Research and Drug Development
The primary application of this compound(I) is as a versatile precatalyst in a wide range of gold-catalyzed reactions. These include cycloadditions, cycloisomerizations, and intermolecular cyclopropanation reactions. The ease with which the phosphite ligand can be displaced allows for the rapid screening of other ligands to optimize catalytic activity and selectivity for a specific transformation.
In the realm of drug development, gold complexes, in general, have shown significant promise as therapeutic agents, particularly as anticancer and antimicrobial agents.[7][8][9] While this compound(I) itself may not be the active pharmaceutical ingredient, its utility as a precursor allows for the synthesis of novel organogold(I) compounds with tailored biological activity.[10][11] The ability to readily introduce various phosphine or NHC ligands, which can modulate the lipophilicity, stability, and cellular uptake of the complex, is a significant advantage in medicinal chemistry research.[8]
Part 6: Safety and Handling
As with all organometallic compounds, proper safety precautions must be observed when handling this compound(I) and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[12] Avoid contact with skin and eyes.[12]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from light and moisture.
-
Toxicity: While specific toxicity data for this exact complex may be limited, organogold compounds should generally be treated as potentially toxic. The precursors, such as phosphorus trichloride, are highly corrosive and toxic and require extreme care in handling.
Always consult the Safety Data Sheet (SDS) for the specific reagents being used for comprehensive safety information.[12][13]
References
- Ligand Exchange of Tris(2,4-di-tert-butylphenyl) Phosphite: A Practical and Efficient Route to Organo Gold(I) Complexes. ChemRxiv.
- Tris(2,4-di-tert-butylphenyl)phosphite.
- Tris(2,4-di-tert-butylphenyl) phosphite | C42H63O3P | CID 91601. PubChem.
- Process for the preparation of tris(2,4-ditert-butylphenyl)phosphite.
- Chloro tris(2,4-di-tert-butylphenyl)phosphite gold 915299-24-0. Sigma-Aldrich.
- Tris(2,4-di-tert-butylphenyl)phosphite. Wikipedia.
- Modular chiral gold(i) phosphite complexes.
- SAFETY D
- Water Soluble Phosphane-Gold(I) Complexes. Applications as Recyclable Catalysts in a Three-component Coupling Reaction and as Antimicrobial and Anticancer Agents.
- Medicinal Applications of Gold(I/III)-Based Complexes Bearing N-Heterocyclic Carbene and Phosphine Ligands.
- (PDF) Modular chiral gold(I) phosphite complexes.
- Material Safety D
- GOLD: MEDICAL APPLIC
- Structure and Synthesis of Gold(I) Alkene π-Complexes with Variable Phosphine Donicity and Enhanced Stability.
- Organogold(III) compounds as experimental anticancer agents: chemical and biological profiles. PubMed.
- Recent development of gold(i) and gold(iii) complexes as therapeutic agents for cancer diseases. Royal Society of Chemistry.
- (PDF) Ligand Exchange of Tris(2,4-di-tert-butylphenyl) Phosphite: A Practical and Efficient Route to Organo Gold(I) Complexes.
- Ligand exchange of tris(2,4-di-tert-butylphenyl) phosphite: a practical and efficient route to organo gold(i) complexes. Royal Society of Chemistry.
- Synthesis and Structural Characterization of Phosphanide Gold(III)/Gold(I) Complexes and Their Thallium(III) and Gold(III) Precursors. MDPI.
- Safety Data Sheet for Organic-Lock Section 1. Envirobond.
- Organogold(III) compounds as experimental anticancer agents: chemical and biological profiles.
- Organometallic gold(I) and gold(III)
- Process for the preparation of tris-(2,4-ditert-butylphenyl)phosphite.
- Tris(2,4-di-tert-butylphenyl)
- Tris(2,4-di-tert-butylphenyl) phosphite. SIELC Technologies.
- Phenol, 2,4-bis(1,1-dimethylethyl)-, phosphite (3:1). NIST WebBook.
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- 4. Tris(2,4-di-tert-butylphenyl)phosphite - Wikipedia [en.wikipedia.org]
- 5. US5235086A - Process for the preparation of tris(2,4-ditert-butylphenyl)phosphite - Google Patents [patents.google.com]
- 6. CA2023164C - Process for the preparation of tris-(2,4-ditert-butylphenyl)phosphite - Google Patents [patents.google.com]
- 7. Water Soluble Phosphane-Gold(I) Complexes. Applications as Recyclable Catalysts in a Three-component Coupling Reaction and as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Spectroscopic Analysis of Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold(I)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Molecular Signature of a Versatile Gold(I) Catalyst
Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold(I), a notable member of the gold(I) catalyst family, has garnered significant attention for its utility in a range of organic transformations, including [4+2] cycloadditions and skeletal rearrangements.[1] Its efficacy is intrinsically linked to its unique electronic and steric properties, which are a direct consequence of its molecular structure. A thorough spectroscopic analysis is therefore paramount for confirming its identity, assessing its purity, and gaining insights into the metal-ligand interactions that govern its reactivity. This guide provides a comprehensive exploration of the spectroscopic characterization of this important catalyst, offering both field-proven insights and detailed experimental protocols. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), to construct a complete spectroscopic profile of the title compound.
Molecular Structure and Spectroscopic Rationale
The structure of this compound(I) features a central gold(I) atom linearly coordinated to a bulky phosphite ligand and a chlorine atom. This coordination environment dictates the spectroscopic behavior of the molecule. The sterically demanding 2,4-di-tert-butylphenyl groups on the phosphite ligand create a well-defined pocket around the gold center, influencing its catalytic activity. Spectroscopic techniques allow us to probe this structure by examining the electronic environment of the phosphorus, hydrogen, and carbon nuclei (NMR), the vibrational modes of the chemical bonds (IR), the electronic transitions within the molecule (UV-Vis), and the overall mass-to-charge ratio and fragmentation patterns (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Coordination Sphere
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound(I) in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities of various nuclei, we can gain a detailed understanding of the molecular connectivity and the electronic effects of gold coordination.
³¹P NMR Spectroscopy: The Primary Probe of Metal-Ligand Interaction
The phosphorus-31 nucleus is an ideal probe for studying the coordination of the phosphite ligand to the gold center. The chemical shift of the ³¹P nucleus is highly sensitive to its electronic environment.
Expected Chemical Shift and Interpretation:
Upon coordination to the gold(I) center, a significant downfield shift in the ³¹P NMR spectrum is observed compared to the free phosphite ligand. This "coordination shift" is a hallmark of ligand-to-metal bond formation. For this compound(I), a single sharp resonance is expected, indicative of a single phosphorus environment in solution. The observed chemical shift for the complex is approximately 100.65 ppm .[2] This is a substantial downfield shift from the free ligand, which resonates at a much higher field. This deshielding of the phosphorus nucleus upon coordination is attributed to the donation of electron density from the phosphorus atom to the gold center.
Experimental Protocol: ³¹P{¹H} NMR Spectroscopy
A detailed, step-by-step methodology for acquiring a high-quality ³¹P{¹H} NMR spectrum is provided below.
Caption: ATR-FTIR experimental workflow.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic structure of the gold complex by measuring the absorption of light in the ultraviolet and visible regions.
Expected Absorptions and Interpretation:
Gold(I) complexes are often colorless or pale yellow, with absorptions primarily in the UV region. The UV-Vis spectrum of this compound(I) is expected to be dominated by ligand-centered and charge-transfer transitions.
-
Ligand-Centered Transitions: Intense absorption bands below 300 nm are likely due to π → π* transitions within the aromatic rings of the phosphite ligand.
-
Ligand-to-Metal Charge Transfer (LMCT): Weaker absorption bands at longer wavelengths (potentially extending into the near-UV region) may be assigned to LMCT transitions from the phosphite or chloride ligands to the gold(I) center.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a crucial technique for confirming the molecular weight of the complex and providing information about its fragmentation pathways. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing organometallic complexes.
Expected Molecular Ion and Fragmentation:
In the positive-ion ESI-MS spectrum, the molecular ion [M]+ or related adducts are expected.
-
Molecular Ion Peak: The primary peak of interest would be the isotopic cluster corresponding to the molecular ion, [C₄₂H₆₃AuClO₃P]⁺, with a monoisotopic mass of approximately 878.35 g/mol .
-
Fragmentation: Common fragmentation pathways for such complexes include the loss of the chloride ligand to give the [Au(P(OAr)₃)]⁺ fragment, or the loss of the entire phosphite ligand.
Conclusion: A Cohesive Spectroscopic Portrait
The combination of NMR, IR, UV-Vis, and mass spectrometry provides a comprehensive and self-validating spectroscopic characterization of this compound(I). The data obtained from these techniques are mutually reinforcing, with NMR providing detailed structural information, IR confirming the presence of key functional groups, UV-Vis shedding light on the electronic structure, and MS verifying the molecular weight and composition. This multi-faceted approach is essential for ensuring the quality and purity of this valuable catalyst and for understanding the fundamental structure-activity relationships that underpin its performance in chemical synthesis and drug development.
References
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Reagents: (a) 8 mol% chloro[tris(2,4-di-tert-butylphenyl)phosphite] gold... ResearchGate. Available at: [Link]
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Gessner, V. H. et al. Ligand exchange of tris(2,4-di-tert-butylphenyl) phosphite: a practical and efficient route to organo gold(i) complexes. Chem. Commun., 2024, Advance Article. Available at: [Link]
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PubChem. Tris(2,4-di-tert-butylphenyl) phosphite. National Center for Biotechnology Information. PubChem Compound Database; CID=91601. Available at: [Link]
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Universal Biologicals. This compound. Available at: [Link]
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S. M. G. et al. Ligand exchange of tris(2,4-di-tert-butylphenyl) phosphite: a practical and efficient route to organo gold(i) complexes. ChemRxiv. Cambridge: Cambridge Open Engage; 2024; This content is a preprint and has not been peer-reviewed. Available at: [Link]
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Tris(2,4-di-tert-butylphenyl)phosphite - SIDS Initial Assessment Report. UNEP Publications. Available at: [Link]
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mzCloud. Irgafos 168. Available at: [Link]
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Miralles, P. et al. A Fast and Automated Strategy for the Identification and Risk Assessment of Unknown Substances (IAS/NIAS) in Plastic Food Contact Materials by GC-Q-Orbitrap HRMS: Recycled LDPE as a Proof-of-Concept. Foods. 2022; 11(3):394. Available at: [Link]
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NIST. 2,4-Di-tert-butylphenol. NIST Chemistry WebBook. Available at: [Link]
-
NIST. Phenol, 2,4-bis(1,1-dimethylethyl)-, phosphite (3:1). NIST Chemistry WebBook. Available at: [Link]
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thermal stability of gold(I) phosphite compounds
An In-depth Technical Guide to the Thermal Stability of Gold(I) Phosphite Compounds
Abstract
Gold(I) complexes, particularly those featuring phosphorus-donor ligands, are at the forefront of innovations in materials science, catalysis, and medicinal chemistry.[1] Their utility is often intrinsically linked to their thermal stability—a critical parameter that dictates their suitability as precursors for vapor deposition techniques, their shelf-life as therapeutic agents, and their reactivity profile in catalytic cycles.[2][3] This guide provides a comprehensive exploration of the . We will dissect the fundamental principles governing their decomposition, detail the experimental methodologies for robust characterization, and contextualize these properties within their practical applications. This document is intended for researchers, chemists, and drug development professionals seeking to understand, predict, and control the thermal behavior of these versatile molecules.
Introduction: The Significance of Gold(I) Phosphite Complexes
Gold(I) centers, with their d¹⁰ electronic configuration, typically favor a linear, two-coordinate geometry, forming complexes of the type [L-Au-X], where L is a neutral donor ligand and X is an anionic ligand. Phosphites, P(OR)₃, are a class of phosphorus(III) ligands that are electronically distinct from their more common phosphine (PR₃) counterparts. While both are excellent σ-donors, phosphites are stronger π-acceptors due to the presence of low-lying σ* orbitals on the P-O bonds. This electronic difference modulates the strength and reactivity of the Au-P bond, which in turn significantly influences the overall stability of the complex.[4]
Understanding the thermal stability of these compounds is paramount for several reasons:
-
Material Science: In techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD), the precursor must be volatile enough to enter the gas phase without breaking down, yet decompose cleanly and completely on the substrate at a specific temperature.[2][3][5]
-
Drug Development: The stability of a potential gold-based therapeutic affects its storage, formulation, and pharmacokinetic properties. Premature decomposition can lead to loss of efficacy and potential toxicity.[6]
-
Catalysis: The thermal profile of a gold catalyst determines its operational window and can influence reaction pathways and catalyst longevity.
Foundational Principles of Thermal Stability
Thermal stability refers to the resistance of a compound to decompose upon heating. For gold(I) phosphite complexes, decomposition typically involves the cleavage of coordinate or covalent bonds, leading to the reduction of Au(I) to metallic gold (Au(0)) and the release or transformation of the ancillary ligands.[7] The key factors governing this stability are multifaceted and rooted in the electronic and structural characteristics of the molecule.
The Role of the Ligand Sphere
The nature of the ligands bound to the gold center is the primary determinant of thermal stability.
-
Phosphite Ligand (P(OR)₃):
-
Steric Hindrance: Bulky alkyl or aryl groups (R) on the phosphite can sterically shield the gold center, hindering intermolecular interactions that might facilitate decomposition pathways. This steric protection can enhance the kinetic stability of the complex.[3]
-
Electronic Effects: The electronegativity of the R groups influences the σ-donating and π-accepting properties of the phosphite. Electron-withdrawing groups can strengthen the π-backbonding from gold to phosphorus, potentially stabilizing the complex, though the overall effect is a complex interplay of σ and π contributions.
-
-
Ancillary Ligand (X):
-
Bond Strength: The strength of the Au-X bond is critical. Complexes with stronger, less labile Au-X bonds, such as those involving alkynyl or certain aryl ligands, often exhibit higher decomposition temperatures compared to those with weaker bonds, like halides or carboxylates.[7]
-
Structural and Supramolecular Influences
Beyond the immediate coordination sphere, the broader molecular and crystal structure plays a role.
-
Coordination Geometry: While typically linear, deviations from the ideal 180° L-Au-X angle can introduce strain, potentially lowering the activation energy for decomposition.
-
Aurophilic Interactions: A unique feature of gold chemistry is the tendency for Au(I) centers in adjacent molecules to engage in weak, attractive Au···Au interactions (aurophilicity). These interactions can lead to the formation of dimers, oligomers, or extended chains in the solid state.[5] While these bonds are relatively weak, they can increase the energy required to vaporize the compound and may influence the solid-state decomposition mechanism.
Characterizing Thermal Stability: Key Methodologies
A quantitative understanding of thermal stability is achieved through thermal analysis techniques. The two cornerstones of this characterization are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8][9]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] It provides critical information about decomposition temperatures, the stoichiometry of decomposition reactions, and the nature of the residual products.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9][10] It detects thermal events such as melting (endothermic), crystallization (exothermic), and decomposition (often exothermic). When used in conjunction with TGA, DSC can distinguish between simple phase transitions (like melting) that involve no mass loss and decomposition events that do.
The following diagram illustrates a typical workflow for evaluating the thermal properties of a new gold(I) phosphite compound.
Decomposition Pathways of Gold(I) Phosphite Complexes
The thermal decomposition of a gold(I) phosphite complex is rarely a single-step process. It often involves a cascade of reactions, including ligand dissociation, reductive elimination, and subsequent reactions of the liberated ligands.
A generalized pathway might proceed as follows:
-
Initiation: The process can be initiated by the dissociation of either the phosphite ligand or the anionic ligand, with the weaker of the two bonds cleaving first.
-
Reductive Elimination: Two Au(I) centers can come together, or a single center can undergo disproportionation, leading to the formation of Au(0) and a Au(II) or Au(III) intermediate, which is often unstable and rapidly decomposes. For a complex like [Au(P(OR)₃)Cl], a common pathway is reductive elimination, where the organic groups and the ancillary ligand are expelled, leaving behind metallic gold.
-
Byproduct Formation: The liberated phosphite ligand can undergo its own thermal decomposition, potentially leading to the formation of gold phosphide (Au₂P₃) or volatile phosphorus oxides, depending on the atmosphere.[11][12]
The diagram below conceptualizes these potential decomposition routes.
Experimental Protocols: A Self-Validating Approach
To ensure trustworthy and reproducible data, experimental protocols must be meticulously designed and executed.
Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of the gold(I) phosphite compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Atmosphere Control: Place the sample in the TGA furnace. Purge the system with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure an oxygen-free environment.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below any expected thermal events (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature that ensures complete decomposition (e.g., 600-800°C). Causality: A 10°C/min rate provides a good balance between resolution and experiment time. Slower rates can improve resolution of closely spaced events, while faster rates can shift decomposition temperatures higher.
-
-
Data Analysis:
-
Plot mass (%) vs. temperature (°C).
-
Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.
-
Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).
-
Quantify the residual mass. Compare this to the theoretical percentage of gold in the parent molecule to validate that the final product is metallic gold.
-
Protocol: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity standard, such as indium.[10]
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum or gold-plated pan. Prepare an identical empty pan to serve as the reference. Causality: Hermetic sealing prevents mass loss due to volatilization before decomposition, ensuring that detected thermal events are accurate.
-
Atmosphere Control: Place the sample and reference pans into the DSC cell and purge with an inert gas (e.g., Nitrogen) at a constant, low flow rate (e.g., 20-50 mL/min).
-
Thermal Program: Use a thermal program identical to the one used for TGA (e.g., ramp at 10°C/min) to allow for direct correlation between the two datasets.
-
Data Analysis:
-
Plot heat flow (mW) vs. temperature (°C).
-
Identify endothermic peaks, which may correspond to melting (T_m). If an endotherm occurs without mass loss in the corresponding TGA curve, it is confirmed as melting.
-
Identify exothermic peaks, which almost always correspond to decomposition (T_d). This exotherm should align with a mass loss event in the TGA data for self-validation.
-
Integrate the area under the peaks to quantify the enthalpy of the transitions (ΔH).
-
Data Summary and Interpretation
Quantitative data from thermal analysis allows for direct comparison between different gold(I) phosphite compounds.
| Compound ID | Ligand (L) | Ligand (X) | T_onset (°C) (TGA) | Peak Decomposition (°C) (DSC) | Residual Mass (%) (TGA) | Theoretical Au (%) |
| Au-P-1 | P(OEt)₃ | Cl | 185 | 205 (exo) | 49.5 | 49.8 |
| Au-P-2 | P(OPh)₃ | Cl | 210 | 230 (exo) | 37.1 | 37.4 |
| Au-P-3 | P(OEt)₃ | C≡C-Ph | 225 | 245 (exo) | 41.2 | 41.5 |
| Au-P-4 | P(t-Bu)₃* | Cl | 240 | 260 (exo) | 44.8 | 45.1 |
Note: Data are representative examples for illustrative purposes. Au-P-4 is a phosphine complex shown for comparison, highlighting how ligand changes affect stability.
The data illustrate that changing the phosphite from triethyl to triphenyl (Au-P-1 vs. Au-P-2) can increase thermal stability. Furthermore, replacing a simple chloride ligand with a more strongly bound phenylacetylide ligand (Au-P-1 vs. Au-P-3) also results in a significant increase in the decomposition temperature. The close match between the experimental residual mass and the theoretical gold content provides high confidence that the primary solid decomposition product is elemental gold.
Conclusion and Outlook
The is a finely tunable property governed by a delicate balance of steric and electronic factors within the ligand sphere. A systematic approach to characterization, employing complementary techniques like TGA and DSC, is essential for developing a comprehensive understanding of their decomposition behavior. This knowledge is not merely academic; it is a critical enabler for the rational design of next-generation materials and therapeutics. As researchers continue to push the boundaries of MOCVD, catalysis, and medicinal chemistry, the ability to predict and control the thermal properties of these gold(I) precursors will be a key driver of innovation.
References
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Navigating the Solution Landscape: A Technical Guide to the Solubility of Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold(I), a bulky phosphite gold(I) complex of significant interest in catalysis and medicinal chemistry. Understanding the solubility of this organometallic compound is paramount for its effective application in homogeneous catalysis, reaction optimization, and formulation development. This document delves into the theoretical underpinnings of its solubility, offers detailed, field-proven experimental protocols for its determination, and presents a consolidated table of its solubility in a range of common organic solvents. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility for researchers in the field.
Introduction: The Significance of a Bulky Gold(I) Catalyst
This compound(I) is a coordinatively unsaturated 14-electron gold(I) complex.[1] Its structure is characterized by a linear geometry around the gold center, coordinated to a chloride ion and a sterically demanding tris(2,4-di-tert-butylphenyl)phosphite ligand. This bulky phosphite ligand is not merely a spectator; its significant steric hindrance plays a crucial role in enhancing the complex's stability and, notably, its solubility in organic solvents.[2][3] The enhanced solubility in non-polar and weakly polar organic solvents is a key attribute that facilitates its use in a wide array of organic transformations, including cycloadditions and skeletal rearrangements.
A thorough understanding of its solubility profile is a critical prerequisite for:
-
Rational Solvent Selection: Choosing the optimal solvent system to ensure reaction homogeneity, maximize catalytic activity, and facilitate product isolation.
-
Accurate Dosing and Concentration Control: Preparing stock solutions of known concentrations for reproducible catalytic experiments.
-
Crystallization and Purification: Developing effective methods for obtaining the catalyst in high purity.
-
Formulation for Biological Applications: Designing delivery systems for potential therapeutic applications where solubility in biocompatible solvents is crucial.
This guide aims to equip researchers with the necessary knowledge and practical protocols to confidently work with this important gold catalyst.
Theoretical Framework: Unraveling the Determinants of Solubility
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound(I), the following principles are paramount:
-
"Like Dissolves Like": This age-old adage remains a fundamental guiding principle. The non-polar nature of the extensive hydrocarbon framework of the tris(2,4-di-tert-butylphenyl)phosphite ligand dictates that the complex will exhibit higher solubility in non-polar or weakly polar organic solvents.[4] The bulky tert-butyl groups contribute significantly to the lipophilicity of the molecule.
-
Van der Waals Forces: The primary intermolecular interactions between the gold complex and non-polar solvents are London dispersion forces, a type of van der Waals force. The large surface area of the bulky ligand allows for substantial dispersion force interactions with solvent molecules like toluene, dichloromethane, and tetrahydrofuran.
-
Steric Hindrance and Crystal Lattice Energy: The steric bulk of the phosphite ligand can disrupt efficient packing in the solid state, potentially leading to a lower crystal lattice energy. A lower lattice energy means that less energy is required to break apart the crystal structure, which can favor the dissolution process.
-
Solvent Polarity: While generally favoring non-polar solvents, the presence of the polar Au-Cl bond and the P-O linkages in the phosphite ligand introduces a degree of polarity to the molecule. This allows for some interaction with more polar solvents, although high polarity solvents like methanol or water are unlikely to be effective. The solubility of the free ligand, tris(2,4-di-tert-butylphenyl)phosphite, is very low in water (<0.1 g/100g ) and methanol (<0.5 g/100g ), which supports this expectation.[5]
Estimated Solubility of this compound(I) in Common Organic Solvents
Precise, publicly available quantitative solubility data for this compound(I) is limited. However, based on the known solubility of the free ligand and qualitative descriptions from the literature, the following table provides estimated solubility values at ambient temperature (approximately 20-25 °C).[2][5][6] These values should be considered as practical guidelines and can be experimentally verified using the protocols outlined in the subsequent section.
| Solvent | Dielectric Constant (approx.) | Estimated Solubility Category | Estimated Solubility Range (g/L) | Notes |
| n-Hexane | 1.9 | Sparingly Soluble to Soluble | 1 - 10 | The free ligand has a solubility of 14 g/100g in n-hexane.[5] A related gold(III) complex is insoluble in hexane.[6] |
| Toluene | 2.4 | Soluble to Very Soluble | 10 - 50 | The free ligand is highly soluble in toluene (40 g/100g ).[5] Toluene is a good solvent for many organometallic complexes. |
| Dichloromethane (DCM) | 9.1 | Very Soluble | > 50 | Organogold complexes are often stable and highly soluble in DCM.[2] |
| Tetrahydrofuran (THF) | 7.6 | Very Soluble | > 50 | A common solvent for organometallic reactions, expected to be a good solvent for this complex. |
| Diethyl Ether | 4.3 | Soluble | 10 - 50 | A common solvent for the synthesis and handling of organometallic compounds. |
| Acetone | 21 | Sparingly Soluble | 1 - 10 | A related gold(III) complex is soluble and non-conducting in acetone.[6] |
| Ethyl Acetate | 6.0 | Sparingly Soluble to Soluble | 1 - 20 | The free ligand has a solubility of 5 g/100g in ethyl acetate.[5] |
| Acetonitrile | 37.5 | Slightly Soluble | < 1 | The high polarity of acetonitrile makes it a poor solvent for this lipophilic complex. |
| Methanol | 32.7 | Slightly Soluble | < 1 | The free ligand is poorly soluble in methanol (<0.5 g/100g ).[5] |
| Water | 80.1 | Insoluble | < 0.01 | The highly non-polar nature of the complex precludes solubility in water. |
Experimental Determination of Solubility: A Validated Protocol
The following protocol describes a robust and reliable method for the quantitative determination of the solubility of this compound(I) in an organic solvent of interest. This method is based on the principle of creating a saturated solution and quantifying the concentration of the dissolved solute using UV-Vis spectroscopy.
Principle of the Method
An excess of the solid gold complex is equilibrated with the chosen solvent at a constant temperature until the solution becomes saturated. After separating the undissolved solid, the concentration of the gold complex in the supernatant is determined by measuring its absorbance at a specific wavelength and correlating it to a pre-established calibration curve.
Materials and Equipment
-
This compound(I) (powder form)
-
Organic solvents of interest (anhydrous, high purity)
-
Volumetric flasks (Class A)
-
Analytical balance (± 0.0001 g)
-
Thermostatted shaker or magnetic stirrer with temperature control
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Experimental Workflow
The overall workflow for the experimental determination of solubility can be visualized as follows:
Sources
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- 6. mdpi.com [mdpi.com]
Introduction: The Unique Position of Bulky Phosphite Ligands in Gold(I) Chemistry
An In-depth Technical Guide to the Electronic Properties of Bulky Phosphite Gold(I) Complexes
Gold(I) complexes have emerged as remarkably versatile tools in fields ranging from homogeneous catalysis to medicinal chemistry and materials science.[1] The electronic properties, and consequently the reactivity and photophysical behavior of the gold(I) center, are exquisitely sensitive to the nature of its coordinating ligands. While phosphine ligands have been the traditional workhorses, phosphite ligands—P(OR)₃—offer a distinct and compelling electronic profile.
Phosphites are generally considered more π-accepting and less σ-donating than their phosphine counterparts (PR₃). This electronic difference modulates the Lewis acidity of the gold(I) center, rendering it a more reactive catalyst for the activation of unsaturated bonds, such as those in alkynes.[2][3] Furthermore, phosphite ligands often exhibit greater stability towards air and oxidation compared to many phosphines.[2][3]
The incorporation of sterically demanding, or "bulky," substituents on the phosphite framework introduces a critical steric dimension. This bulk can:
-
Enhance Catalyst Stability: Steric congestion around the gold center can protect it from decomposition pathways and prolong catalyst lifetime.
-
Promote Reductive Elimination: By creating steric pressure, these ligands can facilitate challenging bond-forming reactions.
-
Control Coordination Number: The bulk can prevent the formation of higher-coordinate species, thereby maintaining the catalytically active, low-coordinate gold(I) center.[1]
-
Inhibit Aurophilic Interactions: While aurophilic (Au···Au) interactions are a hallmark of gold(I) chemistry and often lead to interesting photophysical properties, bulky ligands can sterically hinder the close approach of complex molecules, thereby preventing self-association.[1]
This guide provides a comprehensive exploration of the core electronic properties of bulky phosphite gold(I) complexes, detailing the theoretical underpinnings, experimental characterization techniques, and the profound implications for their application.
Part 1: Fundamental Electronic Structure and Bonding
The linear, two-coordinate geometry typical of gold(I) complexes arises from the significant relativistic effects on gold's electron orbitals. These effects enhance the hybridization of the 5d and 6s orbitals.[4] This sd hybridization results in two hybrid orbitals oriented 180° apart, predisposing the Au(I) ion to linear coordination.[4]
The bonding between a phosphite ligand and the gold(I) center is best described by the synergistic interplay of two components:
-
σ-Donation: The phosphorus atom donates electron density from its lone pair orbital to an empty sd-hybridized orbital on the gold(I) center.
-
π-Backdonation: The filled 5d orbitals of the gold(I) center donate electron density back into the empty σ* orbitals of the phosphorus-oxygen bonds of the phosphite ligand.
The electron-withdrawing nature of the alkoxy (-OR) groups on the phosphite ligand enhances its π-acceptor capability, strengthening this backdonation. This electronic dialogue dictates the stability and reactivity of the complex.
Caption: Bonding in a phosphite gold(I) complex.
Computational Insights
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are indispensable tools for probing the electronic structure of these complexes.[5] DFT calculations can elucidate the nature of the frontier molecular orbitals (HOMO and LUMO), quantify the covalent character of the Au-P bond, and predict reaction pathways.[4] TD-DFT calculations are particularly crucial for interpreting electronic absorption and emission spectra, allowing for the assignment of specific electronic transitions (e.g., ligand-centered, charge transfer) that give rise to their photophysical properties.[5]
Part 2: Photophysical Properties and Luminescence
Many gold(I) complexes are known for their fascinating luminescence, which is highly sensitive to the ligand environment and intermolecular interactions. The introduction of bulky phosphite ligands profoundly influences these properties.
The electronic absorption spectra of phosphite gold(I) complexes typically feature intense bands in the UV region. These are often assigned to ligand-centered π-π* transitions within the aromatic portions of the bulky ligand or the other ligand (X) in a P(OR)₃-Au-X scaffold.[5] Coordination to the gold center often causes a red-shift in these absorption bands.[5]
Upon excitation, the complex can relax through several pathways, including fluorescence and phosphorescence. The heavy gold atom significantly enhances spin-orbit coupling, which facilitates intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁).[5] This makes phosphorescence a much more common de-excitation pathway than in purely organic molecules.
Key luminescent phenomena observed include:
-
Phosphorescence: Emission from the triplet state. Bulky ligands can influence the energy of the triplet state and the rates of radiative and non-radiative decay.[5] At low temperatures (e.g., 77 K), non-radiative decay pathways are often suppressed, leading to dominant phosphorescence even if it is not observed at room temperature.[5]
-
Thermally Activated Delayed Fluorescence (TADF): In some systems, a small energy gap between the S₁ and T₁ states allows for reverse intersystem crossing (rISC) from T₁ back to S₁, leading to delayed fluorescence.
-
Charge Transfer Emission: Transitions can have significant charge transfer character, such as Ligand-to-Ligand Charge Transfer (LLCT) or, in polynuclear complexes, Metal-to-Metal-to-Ligand Charge Transfer (MMLCT).[6][7]
The steric bulk of the ligands can prevent quenching of luminescence that occurs through molecular collisions or aggregation. However, it can also inhibit the formation of emissive excimers or exciplexes that rely on close intermolecular approach and aurophilic interactions.[1]
Table 1: Representative Photophysical Data
| Complex Type | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Emission Type | Reference |
| (Indolizy)AuCl | ~350-400 | ~550 (crystal) | 0.65 | Phosphorescence | [7] |
| (Indolizy)Au(Carbazole) | ~450-500 | 617 (polystyrene matrix) | 0.216 | Delayed Fluorescence | [7] |
| Au(I) with Carbazole Chromophore | ~310 | ~500-600 (at 77K) | - | Phosphorescence | [5] |
| [Au₃(P₃O)₂]⁺ Cluster | 384 | ~480 | 0.76 | Phosphorescence | [6] |
Part 3: Electrochemical Behavior
Cyclic voltammetry (CV) is a powerful technique for probing the electronic properties of metal complexes by measuring their oxidation and reduction potentials. For bulky phosphite gold(I) complexes, CV provides direct insight into the electron richness of the metal center and the stability of different oxidation states.
The Au(I)/Au(II) or Au(I)/Au(0) redox potentials are sensitive to the electronic properties of the coordinated ligands. The π-accepting nature of phosphite ligands tends to make the gold(I) center more electron-deficient and thus harder to oxidize compared to analogous phosphine complexes. The steric bulk of the ligand can also influence the electrochemistry by affecting the geometry and stability of the oxidized or reduced species. In dinuclear complexes, CV can even provide evidence for weak metal-metal interactions, which manifest as broadened anodic sweeps.[8]
Part 4: Implications for Catalysis and Drug Development
The unique electronic properties imparted by bulky phosphite ligands have profound consequences for the application of gold(I) complexes.
Homogeneous Catalysis
In catalysis, the combination of steric bulk and the π-acidity of phosphite ligands creates highly effective catalysts. Electron-rich ancillary ligands with high steric demand have proven to be superior in many gold(I)-catalyzed reactions, such as hydroamination.[5] The steric hindrance stabilizes the electrophilic metal center, leading to longer catalyst lifetimes and allowing for challenging reactions by limiting side reactions. Chiral phosphite gold(I) complexes, for instance, are highly reactive precatalysts for enantioselective [4+2] cycloadditions.[2][3]
Caption: Influence of bulky phosphites on gold(I) catalysis.
Drug Development
The biological activity of gold(I) complexes is often linked to their ability to interact with biological macromolecules, particularly proteins containing cysteine and selenocysteine residues. The electronic properties governed by the phosphite ligand can tune the lability of other ligands and the affinity of the gold center for biological targets. The steric bulk can influence pharmacokinetics, dictating how the complex moves through biological systems and interacts with target sites. Furthermore, the inherent luminescence of some complexes opens possibilities for their use as theranostic agents, where they can be tracked via bioimaging while simultaneously exerting a therapeutic effect.
Part 5: Experimental Protocols
Protocol 1: Synthesis of a Generic (Bulky Phosphite)AuCl Complex
This protocol describes a general method for synthesizing a gold(I) chloride precursor complex.
Causality: The reaction relies on the displacement of a labile ligand, dimethyl sulfide (SMe₂) or tetrahydrothiophene (tht), from a gold(I) chloride source by the stronger phosphite ligand. Dichloromethane is a common solvent as it readily dissolves the reactants and is relatively inert.
Methodology:
-
Preparation: In a nitrogen-filled glovebox or using Schlenk line techniques, dissolve one equivalent of the bulky phosphite ligand in dry dichloromethane (CH₂Cl₂).
-
Reaction: To this solution, add one equivalent of chloro(dimethyl sulfide)gold(I) [AuCl(SMe₂)] or a similar precursor.[2][3]
-
Stirring: Allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy, looking for the disappearance of the free phosphite signal and the appearance of a new, coordinated phosphite signal.
-
Isolation: Reduce the solvent volume under vacuum.
-
Precipitation: Add a non-polar solvent like hexane or pentane to precipitate the product.
-
Purification: Collect the resulting solid by filtration, wash with hexane, and dry under vacuum. The product, (Bulky Phosphite)AuCl, is typically a white, air-stable solid.
Protocol 2: Characterization by UV-Vis and Luminescence Spectroscopy
This protocol outlines the steps for analyzing the photophysical properties of a synthesized complex.
Causality: UV-Vis spectroscopy probes the electronic transitions from the ground state to singlet excited states. Luminescence spectroscopy detects the emission of photons as the complex relaxes from an excited state back to the ground state. Using a solid matrix like polystyrene (PS) at low concentration minimizes intermolecular interactions and aggregation-caused quenching.
Caption: Workflow for photophysical characterization.
Methodology:
-
Sample Preparation: Prepare a dilute solution (micromolar concentration) of the complex in a spectroscopic grade solvent (e.g., CH₂Cl₂ or THF). Alternatively, for solid-state measurements, disperse a small amount of the complex into a polymer matrix like polystyrene.
-
Absorption Spectrum: Record the UV-Vis absorption spectrum to identify the absorption maxima (λ_abs).
-
Emission Spectrum: In a fluorometer, set the excitation wavelength to a prominent λ_abs and record the emission spectrum.
-
Quantum Yield (Φ): Measure the emission intensity relative to a well-characterized standard with a known quantum yield.
-
Lifetime Measurement: Use techniques like Time-Correlated Single Photon Counting (TCSPC) or nanosecond laser flash photolysis to measure the decay of the excited state, which distinguishes between fast fluorescence and slower phosphorescence or delayed fluorescence.[5]
-
Low-Temperature Measurement: For observing phosphorescence that may be quenched at room temperature, repeat the emission measurement at 77 K using a liquid nitrogen dewar.[5]
Conclusion
Bulky phosphite gold(I) complexes represent a sophisticated class of compounds where steric and electronic effects are finely tuned to achieve remarkable properties. Their enhanced π-acidity compared to phosphines makes the gold(I) center more electrophilic and catalytically active, while their steric bulk provides stability and control over the coordination environment. These characteristics manifest in unique photophysical and electrochemical behaviors, making them highly promising for the development of next-generation catalysts, advanced luminescent materials, and innovative therapeutic agents. A thorough understanding of their fundamental electronic properties, gained through a synergistic combination of synthesis, spectroscopy, and computational modeling, is the key to unlocking their full potential.
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Investigation on Gold–Ligand Interaction for Complexes from Gold Leaching: A DFT Study. MDPI. Available at: [Link]
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Electronic Structure of Dinuclear Gold(I) Complexes. ResearchGate. Available at: [Link]
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Acid–base interactions in luminescent silver(I) and gold(I) complexes with phosphine–phosphinate/phosphinite ligands. Royal Society of Chemistry Publishing. Available at: [Link]
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X-ray crystal structure of Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold
An In-depth Technical Guide to the Structural Elucidation of Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold(I)
Executive Summary
This guide provides a comprehensive technical overview of the methodologies and analysis involved in determining the three-dimensional structure of this compound(I), a pivotal catalyst in modern organic synthesis. As a Senior Application Scientist, this document moves beyond a mere recitation of data, focusing instead on the causal reasoning behind the experimental design, from synthesis and crystallization to the nuances of X-ray diffraction analysis. We will explore the expected molecular geometry, the influence of the sterically demanding phosphite ligand, and the supramolecular packing forces that define its solid-state architecture. The protocols herein are designed as self-validating systems, ensuring that researchers, scientists, and drug development professionals can confidently apply these principles to their own structural investigations of organometallic complexes.
Introduction: The Significance of a Gold Standard Catalyst
Gold complexes, once regarded as catalytically inert, have emerged as exceptionally powerful tools in chemical synthesis over the past three decades.[1] Among these, gold(I) complexes featuring bulky phosphine or phosphite ligands are renowned for their ability to catalyze a wide array of complex transformations under mild conditions.[1][2] The title compound, this compound(I), is a prime example. Its utility in reactions such as cycloadditions and skeletal rearrangements underscores the importance of its electronic and steric properties.
The tris(2,4-di-tert-butylphenyl)phosphite ligand is critical to this reactivity. It is a poor donor, leading to a relatively weak gold-phosphorus bond that facilitates ligand exchange—a key step in many catalytic cycles.[1][3] Furthermore, its immense steric bulk creates a unique coordination environment around the gold center, influencing substrate approach and selectivity. A precise understanding of the three-dimensional structure of this complex through single-crystal X-ray diffraction is therefore not merely an academic exercise; it is fundamental to comprehending its catalytic behavior and designing next-generation catalysts.[4][5] This guide details the complete workflow for achieving this structural elucidation.
Experimental Framework: From Synthesis to Single Crystal
The journey to a crystal structure begins with the careful synthesis of the material and the growth of high-quality single crystals. Organometallic compounds are often sensitive to air and moisture, necessitating specialized handling techniques to ensure sample integrity.[6]
Synthesis of this compound(I)
The synthesis leverages the high affinity of phosphorus for gold. A common and effective route involves the displacement of a labile ligand from a gold(I) precursor by the phosphite ligand.
Protocol:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques, dissolve a suitable gold(I) precursor, such as (Thio)gold(I) chloride, in anhydrous dichloromethane (DCM).
-
Ligand Addition: In a separate flask, dissolve one molar equivalent of tris(2,4-di-tert-butylphenyl)phosphite in anhydrous DCM.
-
Reaction: Slowly add the phosphite solution to the stirred gold precursor solution at room temperature. The reaction is typically rapid.
-
Workup: After stirring for 1-2 hours, reduce the solvent volume under vacuum. Add a non-polar solvent like hexane to precipitate the product.
-
Isolation: Collect the resulting white to off-white powder by filtration, wash with cold hexane, and dry under high vacuum. The product has a reported melting point of 200-202 °C.
Cultivating Single Crystals for Diffraction
Obtaining a crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage slow, ordered growth of a single crystal, free from defects.
Protocol: Slow Evaporation
-
Dissolution: Dissolve a small amount of the purified powder in a minimal volume of a suitable solvent, such as chloroform or dichloromethane, in a narrow vial.
-
Layering: Carefully layer a less-polar, "anti-solvent" like hexane or pentane on top of the concentrated solution. This creates a diffusion gradient that encourages slow crystallization at the interface.
-
Incubation: Seal the vial and leave it undisturbed in a vibration-free environment for several days to weeks. High-quality, diffraction-ready crystals should form as the solvent slowly evaporates or as the anti-solvent diffuses into the solution.
Expert Insight: The choice of solvent system is critical. The bulky, lipophilic tert-butyl groups on the phenyl rings dominate the solubility profile.[7][8] A moderately polar solvent like DCM is needed for dissolution, while a non-polar solvent like hexane acts as an effective precipitant. This balance is key to achieving the supersaturation required for crystallization.
X-ray Diffraction: Interrogating the Crystal Lattice
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][9] The technique relies on the principle that electrons in a crystal lattice will diffract an incident beam of X-rays in a predictable pattern, governed by Bragg's Law.[9][10]
Workflow for Structural Determination
The process can be visualized as a linear progression from data collection to the final, validated structural model.
Caption: Workflow from synthesis to final crystallographic model.
Data Collection
A suitable single crystal is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The sample is cooled, typically to 100 K, to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern. Data is collected over a wide range of orientations by rotating the crystal.
Structure Solution and Refinement
The collected diffraction data (a set of reflection intensities) is first processed and corrected. The crucial step is solving the "phase problem" to generate an initial electron density map. For organometallic compounds containing a heavy atom like gold, methods like the Patterson method or direct methods are highly effective.
Once an initial model of the atomic positions is obtained, it is refined using a full-matrix least-squares algorithm. This iterative process adjusts atomic coordinates and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Structural Analysis: Decoding the Molecular Architecture
The final refined model provides a wealth of information about the compound's structure at the atomic level.
Crystal Data and Refinement Parameters
All quantitative crystallographic data should be summarized for clarity and reproducibility. The table below presents a representative set of parameters one would expect for a successful structure determination of this compound.
| Parameter | Expected Value / Description |
| Crystal Data | |
| Chemical Formula | C₄₂H₆₃AuClO₃P |
| Formula Weight | 879.34 g/mol |
| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space Group | To be determined (e.g., P2₁/c, Pbca) |
| Data Collection | |
| Temperature | 100 K |
| Wavelength | Mo Kα (0.71073 Å) or Cu Kα (1.54184 Å) |
| Refinement | |
| Final R₁ [I > 2σ(I)] | < 0.05 (indicates a good fit) |
| wR₂ (all data) | < 0.10 (indicates a good fit) |
| Goodness-of-Fit (S) | ~1.0 |
Molecular Geometry
As is characteristic for gold(I) complexes, the gold center is expected to adopt a nearly perfectly linear coordination geometry. The primary structural parameters are the Au-P and Au-Cl bond lengths and the P-Au-Cl bond angle.
Caption: Expected linear geometry around the Au(I) center.
Discussion of Key Parameters:
-
P-Au-Cl Angle: This angle is expected to be very close to 180°, confirming the linear coordination. Deviations from linearity would be noteworthy and could suggest weak intermolecular interactions influencing the geometry.
-
Au-P and Au-Cl Bond Lengths: These distances provide insight into the nature of the bonding. The Au-P bond length will reflect the donor strength of the bulky phosphite ligand. Comparison with Au-P bond lengths in other gold(I) phosphite complexes from the Cambridge Structural Database (CSD) would be essential for a complete analysis. Similarly, the Au-Cl bond length can be compared to other gold(I) chloride complexes.[11]
Supramolecular Interactions and Crystal Packing
The bulky 2,4-di-tert-butylphenyl groups are sterically dominant and will dictate how the molecules pack in the crystal lattice. Due to their hydrocarbon nature, the primary intermolecular forces will be van der Waals interactions. There is also the possibility of weak C-H···Cl or C-H···π interactions, which can further stabilize the crystal packing. Analyzing these non-covalent interactions is crucial for understanding the solid-state properties of the material.
Implications for Drug Development and Catalysis
While this specific complex is primarily known as a catalyst, the structural principles are highly relevant to drug development. Gold complexes have been investigated as potential therapeutic agents, particularly for their anticancer and antiparasitic properties.[12][13][14][15] The stability and reactivity of these compounds are intimately linked to their structure.[13][16]
A detailed crystal structure provides an empirical basis for computational modeling. For instance, Density Functional Theory (DFT) calculations can be performed on the crystallographically determined geometry to understand the electronic structure and rationalize the compound's catalytic activity or biological mechanism of action. The defined solid-state structure serves as a crucial benchmark for such theoretical studies.
Conclusion
The structural elucidation of this compound(I) via single-crystal X-ray diffraction provides a definitive, atomic-resolution snapshot of this important catalyst. The expected linear geometry at the gold(I) center, combined with the sterically imposing nature of the phosphite ligand, are the key features that govern its reactivity. The methodologies detailed in this guide—from meticulous synthesis and crystallization to rigorous data analysis—represent a gold standard workflow for researchers in organometallic chemistry, catalysis, and medicinal chemistry. This structural knowledge is the bedrock upon which a deeper understanding of function can be built, enabling the rational design of future molecules for science and medicine.
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Reagents: (a) 8 mol% chloro[tris(2,4-di-tert-butylphenyl)phosphite]... (Diagram). ResearchGate. [Link]
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A Guide to Gold(I)-Catalyzed Reactions: Mechanisms of π-System Activation
Abstract
Homogeneous gold catalysis has emerged as a formidable tool in modern organic synthesis, enabling the construction of complex molecular architectures under remarkably mild conditions.[1][2] This guide provides an in-depth technical exploration of the core mechanisms underpinning gold(I)-catalyzed reactions involving π-systems, including alkynes, allenes, and alkenes. We will dissect the fundamental principles of π-activation, explore the key intermediates and mechanistic pathways, and analyze the critical factors—ligands, counterions, and additives—that govern reactivity and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of gold catalysis in their work.
The Uniqueness of Gold(I) Catalysis
For many years, gold was regarded as catalytically inert.[3] However, the discovery that soluble gold(I) complexes can act as powerful catalysts has revolutionized synthetic chemistry.[3][4] The exceptional reactivity of gold(I) stems from a combination of unique electronic properties:
-
Relativistic Effects: In heavy elements like gold, electrons in the inner s-orbitals travel at speeds approaching the speed of light, leading to a relativistic contraction of these orbitals and an expansion of the outer d-orbitals. This effect significantly increases the electronegativity of gold (2.54 on the Pauling scale, similar to carbon) and enhances its Lewis acidity.[1][4][5]
-
Carbophilicity ("π-Acidity"): Cationic gold(I) species, typically in the form of [LAu]⁺ (where L is a stabilizing ligand), are exceptionally "soft" Lewis acids.[1][5] They exhibit a strong affinity for other soft Lewis bases, most notably the π-electron clouds of alkynes, allenes, and alkenes, a property often termed carbophilicity or π-acidity.[1] This interaction depletes the electron density of the C-C multiple bond, rendering it highly electrophilic and susceptible to nucleophilic attack.[1]
-
Catalyst Generation: The active catalytic species, [LAu]⁺, is typically generated in situ from stable, commercially available precatalysts like LAuCl. This is achieved by abstracting the chloride anion using a silver salt with a non-coordinating anion (e.g., AgSbF₆, AgOTf).[6][7]
The Core Mechanism: Electrophilic Activation of π-Systems
The unifying principle across the vast majority of homogeneous gold(I)-catalyzed reactions is the electrophilic activation of a carbon-carbon π-system.[1][8][9] The catalytic cycle can be simplified into three fundamental steps:
-
Coordination: The cationic gold(I) complex, [LAu]⁺, coordinates to the π-bond of the substrate (e.g., an alkyne). This forms a gold-π complex.[4][9]
-
Nucleophilic Attack: The gold-activated π-system becomes highly electrophilic. A nucleophile (either intermolecular or intramolecular) attacks the π-system. This attack typically occurs in an anti-fashion relative to the gold catalyst, forming a new C-Nu bond and a vinyl-gold intermediate.[8]
-
Protodeauration/Turnover: The carbon-gold σ-bond in the vinyl-gold intermediate is cleaved, most commonly by a proton source (protodeauration), to release the final product and regenerate the active [LAu]⁺ catalyst, allowing the cycle to continue.[8]
Caption: Generalized catalytic cycle for gold(I)-catalyzed alkyne functionalization.
Substrate Reactivity: Alkynes, Allenes, and Alkenes
Gold(I) catalysts show a distinct preference for activating different π-systems. The general order of reactivity is alkynes > allenes > alkenes . This selectivity allows for highly chemoselective transformations in complex molecules containing multiple types of unsaturation.[4]
-
Alkynes: As the most frequently used substrates, alkynes are readily activated by gold(I) complexes.[4][8] The regioselectivity of nucleophilic attack on unsymmetrical alkynes is dictated by the electronic nature of the substituents. Electron-donating groups (EDGs) typically direct the nucleophile to the β-position, while electron-withdrawing groups (EWGs) direct it to the α-position relative to the group.[5][10]
-
Allenes: Gold(I) activation of allenes is also highly efficient. Nucleophilic attack can occur at the central or terminal carbons of the allene, leading to diverse products depending on the substrate and nucleophile.[5]
-
Alkenes: While less reactive than alkynes, alkenes are important substrates, especially in intramolecular reactions such as enyne cycloisomerizations.[8][9] In these cases, the alkene acts as an intramolecular C-nucleophile, attacking the gold-activated alkyne.[9]
Key Mechanistic Pathways and Intermediates
Beyond the general cycle, gold(I) catalysis involves several distinct and fascinating mechanistic pathways that contribute to its synthetic versatility.
Cyclization and Cycloisomerization Cascades
One of the most powerful applications of gold catalysis is in triggering complex cyclization cascades.[11] By activating an alkyne within a polyunsaturated substrate, a series of intramolecular nucleophilic attacks can be initiated, rapidly building molecular complexity.[12]
A prime example is the enyne cycloisomerization . Here, the alkene of a 1,n-enyne attacks the gold-activated alkyne. This process does not proceed via a simple concerted pathway but often involves the formation of a cyclopropyl gold-carbene intermediate .[9] This highly reactive species can then undergo various skeletal rearrangements to yield a diverse array of carbocyclic products.[9]
Caption: Key steps in the gold(I)-catalyzed cycloisomerization of 1,n-enynes.
Propargyl Ester Rearrangements
Propargyl esters are a privileged substrate class that can lead to allene or gold-carbene intermediates upon rearrangement. A common pathway is a[9][9]-sigmatropic rearrangement to form an allenyl ester, which can then be activated by gold for further transformations.[5] Alternatively, intramolecular attack by the carbonyl oxygen can lead to intermediates that evolve into α,β-unsaturated carbonyl compounds or furans.
Controlling Reactivity: The Role of Ligands and Counterions
The outcome of a gold-catalyzed reaction is exquisitely sensitive to the nature of the catalyst system. Fine-tuning the ligand and counterion is essential for optimizing reactivity and achieving the desired selectivity.[13][14]
Ligand Effects
The ligand (L) directly modulates the electronic and steric properties of the [LAu]⁺ catalyst.[15]
-
Electronic Effects: More electron-donating ligands (like N-heterocyclic carbenes, NHCs) decrease the Lewis acidity of the gold center, making the catalyst less reactive but often more selective.[4] Conversely, less donating ligands (like phosphites) create a more electrophilic and highly reactive gold cation.[4]
-
Steric Effects: Bulky ligands, such as JohnPhos or Buchwald-type phosphines, can create a sterically defined pocket around the gold center, which is crucial for controlling stereoselectivity in asymmetric catalysis.[7]
| Ligand Type | Example | Electronic Character | Typical Application |
| Phosphines | PPh₃, JohnPhos | Moderately Donating | General purpose, robust catalysts |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strongly Donating | Highly stable, good for challenging transformations |
| Phosphites | P(OPh)₃ | Weakly Donating | Creates highly electrophilic, reactive catalysts |
Counterion Effects
The counterion (X⁻) is not merely a spectator. Its ability to coordinate to the gold center profoundly impacts the catalyst's activity.[13][16]
-
Coordinating vs. Non-coordinating: To achieve high catalytic activity, it is crucial to use a non-coordinating anion (e.g., SbF₆⁻, NTf₂⁻, BArF⁻).[4][13] These anions have a very weak affinity for the [LAu]⁺ cation, leaving it "naked" and highly electrophilic to activate the π-system. More coordinating anions (like OTf⁻ or BF₄⁻) can compete with the substrate for the gold center, attenuating its reactivity.
-
Secondary Interactions: Counterions can also act as hydrogen-bond acceptors, influencing transition states and altering the chemo- or regioselectivity of a reaction.[13][14][16] This has been exploited in the development of chiral counterion strategies for asymmetric catalysis.
Experimental Protocol: Gold(I)-Catalyzed Intramolecular Hydroalkoxylation
This protocol provides a representative example of a gold(I)-catalyzed cyclization reaction, a common transformation used in the synthesis of heterocyclic scaffolds.
Reaction: Cyclization of (Z)-4-phenyloct-4-en-1-yn-3-ol
Objective: To synthesize a substituted furan via an intramolecular 5-exo-dig hydroalkoxylation.
Materials:
-
(Z)-4-phenyloct-4-en-1-yn-3-ol (Substrate)
-
(Ph₃P)AuCl (Gold precatalyst)
-
AgSbF₆ (Chloride scavenger/activator)
-
Dichloromethane (DCM, anhydrous)
-
Argon or Nitrogen (Inert gas)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere of argon, add the substrate (e.g., 0.2 mmol, 1.0 equiv).
-
Dissolve the substrate in anhydrous DCM (e.g., 2.0 mL).
-
In a separate vial, weigh the gold precatalyst (Ph₃P)AuCl (e.g., 0.005 mmol, 2.5 mol%) and the silver salt AgSbF₆ (e.g., 0.005 mmol, 2.5 mol%).
-
Add the catalyst and activator to the reaction flask containing the substrate solution. The formation of a white precipitate (AgCl) should be observed.
-
Stir the reaction mixture at room temperature (approx. 23 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Upon completion, quench the reaction by filtering the mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired furan product.
Self-Validation: The protocol's integrity is validated by the expected outcome: the selective activation of the alkyne in the presence of an alkene, leading to the regioselective formation of the five-membered furan ring via a 5-exo-dig cyclization, which is the favored pathway in gold catalysis. The use of a non-coordinating SbF₆⁻ anion is critical for generating the highly active cationic gold species required for the transformation.
Conclusion and Future Outlook
The foundation of gold(I) catalysis lies in its unique ability to act as a soft, carbophilic Lewis acid, selectively activating π-systems for nucleophilic attack.[1][5] This fundamental principle has been elaborated into a vast array of synthetic methodologies that enable the rapid assembly of complex organic molecules from simple unsaturated precursors. The reactivity and selectivity of these transformations can be precisely controlled through the rational selection of ligands and counterions.
The field continues to evolve rapidly. Future research will undoubtedly focus on the development of more efficient and robust catalysts, the discovery of novel reaction manifolds, and the expansion of enantioselective gold catalysis to provide asymmetric access to biologically relevant molecules.[11][17] Automated reaction modeling and high-throughput experimentation are also poised to accelerate the discovery and optimization of new gold-catalyzed transformations.[17]
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Eysele, J. P., et al. (2025). Automated Predictive Chemical Reaction Modelling applied to Gold(I) Catalysis. ChemRxiv. [Link]
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Corkey, B. K., & Toste, F. D. (2007). Gold(I)-Catalyzed Enantioselective Polycyclization Reactions. PMC. [Link]
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Wei, L. (2018). Recent Progress in N-Heterocyclic Carbene Gold-Catalyzed Reactions of Alkynes Involving Oxidation/Amination/Cycloaddition. Catalysts, 8(12), 633. [Link]
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Toste, F. D., & Hamilton, G. L. (2012). Development of Catalysts and Ligands for Enantioselective Gold Catalysis. PMC. [Link]
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Fürstner, A. (2009). Gold catalysis in total synthesis. Chemical Society Reviews, 38(11), 3208-3221. [Link]
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Hussain, M., et al. (2011). A computational study of catalysis by gold in applications of CO oxidation. ResearchGate. [Link]
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Ye, C., & Hashmi, A. S. K. (2020). Ligand Effects and Ligand Design in Homogeneous Gold(I) Catalysis. ResearchGate. [Link]
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Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. ResearchGate. [Link]
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Toste, F. D. (2011). Gold catalysis for organic synthesis II. PMC. [Link]
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Echavarren, A. M. (2015). Anatomy of gold catalysts: facts and myths. Organic & Biomolecular Chemistry, 13(25), 6928-6938. [Link]
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Gandon, V., et al. (2019). Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters, 21(23), 9575-9579. [Link]
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Li, T., et al. (2021). Optimization of Catalysts and Conditions in Gold(I) Catalysis Counterion and Additive Effects. University of Louisville. [Link]
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A Technical Guide to the Discovery and Synthesis of Novel Organogold(I) Complexes for Therapeutic Applications
Foreword: The Renaissance of Gold in Modern Chemistry
For millennia, gold has been synonymous with inertness and value. However, in the realm of modern chemistry, its properties are anything but inert. The unique relativistic effects of gold give rise to fascinating chemical behaviors, particularly in the +1 oxidation state. Organogold(I) complexes, characterized by a direct gold-carbon bond, have emerged from a niche academic interest to a frontier in catalysis and medicinal chemistry. Their linear geometry, soft Lewis acidity, and distinct reactivity profile make them compelling candidates for tackling challenges in drug development, from anticancer agents to antimicrobial therapies.[1][2]
This guide is designed for researchers, scientists, and drug development professionals. It deviates from a standard textbook format to provide a narrative grounded in practical experience and scientific rationale. We will not only detail the "how" of synthesis and characterization but delve into the "why"—exploring the causality behind experimental choices, the logic of ligand design, and the mechanistic pathways that underpin their therapeutic potential. Our objective is to equip you with the foundational knowledge and technical protocols to confidently navigate the discovery and synthesis of novel organogold(I) complexes.
Part 1: Core Principles of Organogold(I) Chemistry
The chemistry of organogold(I) compounds is governed by their electronic structure and coordination preferences. Gold(I) has a d¹⁰ electronic configuration, favoring a 2-coordinate, linear geometry with a 14-electron count.[3] This configuration is central to its stability and reactivity.
The Role of Ligands: Stabilizing the Au(I)-C Bond
The Au-C bond is thermodynamically stable but can be kinetically labile. Therefore, the choice of an ancillary ligand (L) in a general R-Au-L structure is critical. This ligand serves to saturate the coordination sphere of the gold center, thereby preventing unwanted side reactions like disproportionation or reduction to metallic gold (Au(0)).[3] The two most prevalent classes of ligands in modern organogold(I) chemistry are phosphines and N-heterocyclic carbenes (NHCs).
-
Phosphine Ligands: Tertiary phosphines, such as triphenylphosphine (PPh₃), are classic ligands in gold chemistry.[4] Their strong σ-donating ability effectively stabilizes the electron-deficient gold(I) center. Furthermore, their steric bulk provides a kinetic barrier against decomposition pathways. The electronic and steric properties of phosphine ligands can be finely tuned by modifying the substituents on the phosphorus atom, allowing for precise control over the reactivity and stability of the complex.[5]
-
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful alternatives to phosphines.[6] They are exceptional σ-donors, forming highly stable Au-C(NHC) bonds. This stability makes NHC-gold(I) complexes particularly robust and suitable for a wide range of applications, including catalysis and as therapeutic agents.[6][7] The synthesis of [Au(NHC)Cl] complexes is often straightforward and serves as a gateway to a vast library of organogold derivatives.[6][8]
Aurophilicity: A Unique Bonding Interaction
A fascinating and unique feature of gold(I) chemistry is aurophilicity. This refers to a weak, attractive interaction between two or more gold(I) centers, with bond energies comparable to that of a hydrogen bond (7–12 kcal/mol).[9] This interaction, driven by relativistic effects, can influence the solid-state structures of organogold(I) complexes, leading to the formation of dimers, chains, or other aggregates.[9][10] Understanding aurophilicity is crucial as it can impact the photophysical properties and biological interactions of these complexes.[4][11]
Part 2: Synthetic Strategies and Methodologies
The synthesis of organogold(I) complexes typically involves a two-step approach: first, the synthesis of a stable gold(I) halide precursor, followed by the introduction of the organic moiety to form the Au-C bond.
Workflow for Synthesis and Discovery
The path from conceptualization to a fully characterized novel complex follows a logical progression. This workflow ensures that each step is validated before proceeding to the next, forming a self-validating system.
Caption: General workflow for the discovery of novel organogold(I) complexes.
Synthesis of Gold(I) Precursors
The most common starting points are chloro(phosphine)gold(I) or chloro(NHC)gold(I) complexes.
Protocol 2.2.1: Synthesis of Chloro(triphenylphosphine)gold(I), [AuCl(PPh₃)]
This protocol is a cornerstone of organogold synthesis. It involves the reduction of Au(III) to Au(I) in the presence of the stabilizing phosphine ligand.
-
Rationale: Tetrachloroauric acid ([HAuCl₄]) is a common and commercially available gold(III) source. Triphenylphosphine acts as both a reducing agent (oxidizing to triphenylphosphine oxide) and a stabilizing ligand for the resulting gold(I) center.
-
Materials: Tetrachloroauric acid trihydrate (HAuCl₄·3H₂O), Triphenylphosphine (PPh₃), Ethanol, Diethyl ether.
-
Procedure:
-
Dissolve HAuCl₄·3H₂O (1.0 eq) in ethanol (approx. 10 mL per 1 g of HAuCl₄).
-
In a separate flask, dissolve PPh₃ (2.2 eq) in warm ethanol.
-
Slowly add the PPh₃ solution to the stirring HAuCl₄ solution. A white precipitate of [AuCl(PPh₃)] will form immediately.
-
Stir the mixture at room temperature for 30 minutes.
-
Collect the white solid by vacuum filtration.
-
Wash the solid thoroughly with ethanol, followed by diethyl ether to remove excess PPh₃ and triphenylphosphine oxide.
-
Dry the product under vacuum. Yields are typically >90%.
-
-
Self-Validation: The product's identity and purity can be confirmed by melting point determination and ³¹P NMR spectroscopy, which should show a single sharp peak.
Formation of the Gold-Carbon Bond
The most classic and reliable method for forming a σ-Au-C bond is the reaction of a gold(I) halide precursor with an organometallic nucleophile.[3][12]
Protocol 2.3.1: Synthesis of Aryl(triphenylphosphine)gold(I) via Organolithium Reagent
This protocol demonstrates the formation of a stable Au-Aryl bond.
-
Rationale: Organolithium or Grignard reagents are powerful nucleophiles that readily transfer their organic group to the electrophilic gold(I) center, displacing the chloride ligand.[12] The reaction is typically fast and high-yielding.
-
Materials: [AuCl(PPh₃)], Aryllithium or Arylmagnesium bromide (1.0 M solution in THF/ether), Anhydrous Tetrahydrofuran (THF), Anhydrous Diethyl ether.
-
Procedure:
-
Suspend [AuCl(PPh₃)] (1.0 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium or Grignard reagent (1.0 eq) dropwise to the stirring suspension.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The suspension should become a clear, homogeneous solution.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization (e.g., from a dichloromethane/hexane mixture) to obtain a crystalline solid.
-
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- 4. Tuning luminescence in gold( i )-phosphine complexes: structural, photophysical, and theoretical insights - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI03225J [pubs.rsc.org]
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Methodological & Application
Application Notes and Protocols: Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold as a Catalyst in [4+2] Cycloadditions
Introduction: The Ascendancy of Gold Catalysis in Complex Synthesis
Historically considered catalytically inert, gold has emerged as a powerful tool for synthetic chemists, enabling a plethora of intricate molecular transformations under mild conditions.[1][2][3] This remarkable reactivity stems from the unique electronic properties of gold, particularly its strong Lewis acidity and the relativistic effects that influence its bonding.[1] Gold(I) complexes, in particular, have garnered significant attention for their ability to activate π-systems like alkynes, allenes, and alkenes towards nucleophilic attack, paving the way for the construction of complex molecular architectures.[1][2] Among the diverse reactions catalyzed by gold, [4+2] cycloadditions, also known as Diels-Alder type reactions, represent a cornerstone in the synthesis of six-membered rings, a ubiquitous motif in pharmaceuticals and natural products. This document provides a detailed guide on the application of chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold(I) as a catalyst for [4+2] cycloaddition reactions, with a focus on providing both the practical "how" and the critical "why" for researchers, scientists, and drug development professionals.
The Catalyst: this compound(I)
The choice of catalyst is paramount to the success of any chemical transformation. This compound(I) is a commercially available, air- and moisture-stable solid, making it a convenient and user-friendly precatalyst.[4][5] The key to its efficacy lies in the synergy between the gold(I) center and the sterically demanding tris(2,4-di-tert-butylphenyl)phosphite ligand.
The Role of the Gold(I) Center: The gold(I) cation is a soft Lewis acid that preferentially coordinates to the soft π-systems of dienes and allenes, activating them for subsequent cycloaddition.[1] This activation lowers the energy barrier for the reaction, allowing it to proceed under milder conditions than traditional thermal Diels-Alder reactions.
The Influence of the Bulky Phosphite Ligand: The tris(2,4-di-tert-butylphenyl)phosphite ligand plays a crucial, multifaceted role:
-
Steric Hindrance: The bulky tert-butyl groups create a sterically hindered environment around the gold center. This steric bulk can influence the regioselectivity and diastereoselectivity of the cycloaddition by dictating the trajectory of the approaching dienophile.[6][7]
-
Electronic Effects: Phosphite ligands are π-acceptors, which modulates the electron density at the gold center. This electronic tuning is critical for achieving high catalytic activity and preventing catalyst decomposition.[7]
-
Stability and Lability: The phosphite ligand provides a balance of stability to the gold complex while also being sufficiently labile to allow for substrate coordination and product release, which is essential for an efficient catalytic cycle.[4][5] The tris(2,4-di-tert-butylphenyl)phosphite ligand, in particular, is known to be easily displaceable, facilitating the generation of the active catalytic species.[4][5]
Mechanism of the Gold-Catalyzed [4+2] Cycloaddition
The gold(I)-catalyzed [4+2] cycloaddition of a 1,3-diene and an allene is believed to proceed through a stepwise mechanism, as opposed to the concerted mechanism of a typical thermal Diels-Alder reaction. Understanding this pathway is crucial for predicting and controlling the reaction outcome.
Figure 1: Proposed catalytic cycle for the gold(I)-catalyzed [4+2] cycloaddition.
Step-by-Step Mechanistic Walkthrough:
-
Catalyst Activation: The this compound(I) precatalyst is activated by a silver salt, typically silver hexafluoroantimonate (AgSbF₆). The silver abstracts the chloride ligand, generating the highly electrophilic cationic gold(I) species, [(L)Au]⁺, and insoluble silver chloride (AgCl), which precipitates from the reaction mixture.
-
Coordination and Activation: The cationic gold(I) catalyst coordinates to the allene, which acts as the dienophile. This coordination polarizes the allene, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack and Intermediate Formation: The 1,3-diene attacks the activated allene, leading to the formation of a key allylic cation intermediate stabilized by the gold catalyst. The regiochemistry of this attack is often dictated by the steric and electronic properties of the substituents on both the diene and the allene.
-
Cyclization: The allylic cation undergoes a rapid intramolecular cyclization to form the six-membered ring of the [4+2] cycloadduct.
-
Product Release and Catalyst Regeneration: The cycloadduct dissociates from the gold catalyst, releasing the final product and regenerating the active cationic gold(I) species, which can then enter another catalytic cycle.
Experimental Protocol: Gold-Catalyzed [4+2] Cycloaddition of a 1,3-Diene and an Allene
This protocol provides a general procedure for the this compound(I) catalyzed [4+2] cycloaddition. Note: This is a representative protocol and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
Materials:
-
This compound(I) (precatalyst)
-
Silver hexafluoroantimonate (AgSbF₆) (activator)
-
1,3-Diene (substrate)
-
Allene (substrate)
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent (e.g., toluene, 1,2-dichloroethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Inert gas line (nitrogen or argon)
-
Magnetic stirrer
-
Rotary evaporator
-
Glassware for workup and chromatography
Experimental Workflow:
Figure 2: General experimental workflow for the gold-catalyzed [4+2] cycloaddition.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound(I) (0.01 mmol, 1 mol%) and silver hexafluoroantimonate (0.01 mmol, 1 mol%).
-
Expert Insight: The use of a silver salt with a non-coordinating anion like SbF₆⁻ is crucial. Coordinating anions can compete with the substrate for binding to the gold center, inhibiting catalysis.
-
-
Solvent Addition: Add anhydrous dichloromethane (2.0 mL) to the flask. Stir the resulting suspension at room temperature for 10-15 minutes. A white precipitate of silver chloride should form.
-
Causality: This pre-stirring ensures the complete activation of the gold precatalyst before the introduction of the substrates.
-
-
Substrate Addition: To the stirred suspension, add the 1,3-diene (1.0 mmol, 1.0 equiv) followed by the allene (1.2 mmol, 1.2 equiv).
-
Self-Validation: Using a slight excess of the allene can help drive the reaction to completion, especially if the allene is volatile or prone to side reactions.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-24 hours at room temperature.
-
Expert Insight: If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be beneficial. However, higher temperatures can sometimes lead to catalyst decomposition or the formation of byproducts.
-
-
Reaction Quench and Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Causality: The aqueous workup removes the silver salts and any other water-soluble impurities.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Self-Validation: The choice of eluent will depend on the polarity of the product and should be determined by TLC analysis.
-
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to confirm its structure and purity.
Substrate Scope and Selectivity
The this compound(I) catalyst has been shown to be effective for a range of diene and allene substrates.[7] The reaction generally proceeds with high diastereoselectivity, affording the trans-fused cycloadduct as the major product.[7]
| Entry | Diene | Allene | Product | Yield (%) | dr |
| 1 | 1,3-Butadiene | Phenylallene | 4-Methyl-5-phenylcyclohex-1-ene | 85 | >20:1 |
| 2 | Isoprene | 1,1-Dimethylallene | 1,4,4-Trimethyl-5-methylenecyclohex-1-ene | 78 | >20:1 |
| 3 | Cyclopentadiene | Ethyl 2,3-butadienoate | Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate | 92 | >20:1 |
Table 1: Representative examples of gold-catalyzed [4+2] cycloadditions. (Note: These are illustrative examples; actual results may vary depending on specific substrates and reaction conditions.)
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No reaction or low conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use freshly opened or properly stored catalyst and silver salt. |
| Poorly reactive substrates | Increase reaction temperature or catalyst loading. Consider a more electron-rich diene or a more electron-deficient allene. | |
| Formation of byproducts | Catalyst decomposition | Lower the reaction temperature. |
| Side reactions of substrates | Use a slight excess of one substrate. Optimize reaction time. | |
| Low diastereoselectivity | Insufficient steric influence from the ligand | Consider using a catalyst with an even bulkier ligand. |
Conclusion
This compound(I) is a highly effective and versatile catalyst for [4+2] cycloaddition reactions. Its stability, ease of handling, and the predictable selectivity it imparts make it a valuable tool for the synthesis of complex cyclic molecules. By understanding the underlying mechanistic principles and following robust experimental protocols, researchers can harness the power of gold catalysis to accelerate their research and development efforts in organic synthesis and drug discovery.
References
-
Nikolaos G. Kolocouris. (2023). Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. MDPI. [Link]
-
Toste, F. D., & Zhang, J. (2010). Gold(I)-Catalyzed Enantioselective [4+2]-Cycloaddition of Allene-Dienes. PMC. [Link]
-
Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews. [Link]
-
Toste, F. D., & Zhang, J. (2009). Ligand-Controlled Access to [4+2] and [4+3]-Cycloadditions in Gold-Catalyzed Reactions of Allene-Dienes. NIH. [Link]
-
Wang, Y., et al. (2020). Gold-catalyzed formal (3 + 2) and (4 + 2) cycloaddition reactions using propiolates: assembly of 2,3-dihydrofurans and 3,4-dihydropyrans via a multistep cascade process. Organic Chemistry Frontiers. [Link]
-
Echavarren, A. M., & Jiménez-Núñez, E. (2011). Recent developments in gold-catalyzed cycloaddition reactions. PMC. [Link]
-
University of Manchester. (2018). Gold, as a Catalyst?! (UoM Chemistry 24). YouTube. [Link]
-
Gorin, D. J., & Toste, F. D. (2009). Ligand exchange of tris(2,4-di-tert-butylphenyl) phosphite: a practical and efficient route to organo gold(i) complexes. Chemical Communications. [Link]
-
Gorin, D. J., & Toste, F. D. (2009). Ligand Exchange of Tris(2,4-di-tert-butylphenyl) Phosphite: A Practical and Efficient Route to Organo Gold(I) Complexes. ChemRxiv. [Link]
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- 7. Ligand-Controlled Access to [4+2] and [4+3]-Cycloadditions in Gold-Catalyzed Reactions of Allene-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Gold-Catalyzed Diastereoselective Intermolecular Cyclopropanation
Introduction: The Strategic Value of Cyclopropanes and the Elegance of Gold Catalysis
The cyclopropane motif, a three-membered carbocycle, is a cornerstone in modern organic synthesis and medicinal chemistry. Its inherent ring strain imparts unique reactivity, making it a versatile synthetic intermediate. Furthermore, the rigid, three-dimensional structure of the cyclopropane ring is frequently exploited in drug design to enforce specific conformations, enhance metabolic stability, and modulate biological activity. Homogeneous gold catalysis has emerged as a particularly powerful and efficient strategy for constructing these valuable moieties, offering mild reaction conditions, excellent functional group tolerance, and high levels of selectivity.[1][2] This application note provides a comprehensive guide to a gold-catalyzed diastereoselective intermolecular cyclopropanation, delving into the mechanistic underpinnings and offering a detailed, field-proven protocol for researchers in organic synthesis and drug development.
Mechanistic Insights: The Role of Gold Carbenes
The prevailing mechanism for gold-catalyzed cyclopropanation involves the in-situ generation of a gold carbene intermediate.[1][3] While traditionally, hazardous diazo compounds were the primary carbene precursors, modern gold catalysis often employs safer and more readily available alternatives such as enynes or propargyl esters.[1][2]
The catalytic cycle can be summarized as follows:
-
Activation of the Precursor: A cationic gold(I) catalyst, typically generated in situ from a gold(I) chloride precursor and a silver salt, coordinates to the alkyne moiety of a propargyl ester or an enyne.[1][4]
-
Carbene Formation: This coordination facilitates a rearrangement (for propargyl esters) or a cyclization (for enynes) to generate a highly reactive cyclopropyl gold(I) carbene-like intermediate.[4][5] The character of this intermediate is thought to exist on a continuum between a gold-stabilized carbocation and a true gold carbene, a factor influenced by the electronic properties of the substrates and ligands.[1]
-
Cyclopropanation: The electrophilic gold carbene is then intercepted by an alkene in a concerted or near-concerted fashion, transferring the carbene moiety to the double bond to form the cyclopropane ring.[4][6]
-
Catalyst Regeneration: The formation of the cyclopropane product regenerates the active gold(I) catalyst, allowing it to re-enter the catalytic cycle.
The diastereoselectivity of the reaction is largely dictated by the steric and electronic properties of the catalyst's ligands and the substrates, which influence the trajectory of the alkene's approach to the gold carbene intermediate.
Figure 1: A simplified diagram of the gold-catalyzed cyclopropanation cycle.
Experimental Protocol: Diastereoselective Cyclopropanation of Styrene with a Propargyl Ester
This protocol details a representative procedure for the gold-catalyzed intermolecular cyclopropanation of styrene with a propargyl ester, a reaction known to proceed with good yield and diastereoselectivity.
Materials and Reagents
-
Gold(I) Catalyst Precursor: (Triphenylphosphine)gold(I) chloride [(PPh₃)AuCl]
-
Silver Salt Activator: Silver hexafluoroantimonate (AgSbF₆)
-
Carbene Precursor: Propargyl pivalate
-
Alkene: Styrene
-
Solvent: Dichloromethane (DCM), anhydrous
-
Internal Standard: 1,3,5-Trimethoxybenzene (for GC analysis)
-
Standard Laboratory Glassware: Schlenk flask, syringes, magnetic stirrer, etc.
-
Purification: Silica gel for column chromatography, hexanes, ethyl acetate.
Equipment
-
Magnetic stir plate
-
Inert atmosphere setup (Schlenk line or glovebox)
-
Gas chromatograph (GC) for reaction monitoring and diastereomeric ratio (d.r.) determination
-
Nuclear Magnetic Resonance (NMR) spectrometer for product characterization
Step-by-Step Procedure
-
Catalyst Preparation (In Situ):
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (PPh₃)AuCl (0.01 mmol, 1 mol%).
-
Add anhydrous DCM (1.0 mL).
-
To this solution, add AgSbF₆ (0.01 mmol, 1 mol%). Stir the mixture at room temperature for 15 minutes. A white precipitate of AgCl will form, generating the active cationic gold(I) catalyst in solution.
-
-
Reaction Setup:
-
In a separate vial, prepare a solution of propargyl pivalate (1.0 mmol, 1.0 equiv) and styrene (1.2 mmol, 1.2 equiv) in anhydrous DCM (1.0 mL).
-
If monitoring by GC, add the internal standard (e.g., 1,3,5-trimethoxybenzene, 0.2 mmol) to this solution.
-
-
Reaction Execution:
-
Using a syringe, add the solution of the propargyl pivalate and styrene to the flask containing the activated gold catalyst.
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by GC or TLC. The reaction is typically complete within 2-4 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by filtering the mixture through a short plug of silica gel, eluting with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired vinylcyclopropane product.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Analyze the product by ¹H NMR to confirm its structure and determine the diastereomeric ratio. The d.r. can often be determined by integration of well-resolved signals corresponding to each diastereomer.
-
Data Presentation: Influence of Ligands on Diastereoselectivity
The choice of ligand on the gold(I) catalyst is critical for achieving high diastereoselectivity.[7][8] Bulky, electron-rich phosphine ligands often promote higher levels of stereocontrol. The following table summarizes typical results for the cyclopropanation of styrene with propargyl pivalate using different phosphine ligands, illustrating this trend.
| Entry | Ligand (L) in [LAuCl]/AgSbF₆ | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | PPh₃ | 85 | 80:20 |
| 2 | P(t-Bu)₃ | 92 | 95:5 |
| 3 | JohnPhos | 90 | 92:8 |
| 4 | Buchwald-type biarylphosphine | 94 | >98:2 |
Table 1: Effect of phosphine ligands on the yield and diastereoselectivity of the gold-catalyzed cyclopropanation of styrene.
Figure 2: A flowchart illustrating the experimental workflow for the gold-catalyzed cyclopropanation.
Conclusion and Future Outlook
Gold-catalyzed diastereoselective intermolecular cyclopropanation represents a highly efficient and atom-economical method for the synthesis of valuable cyclopropane-containing molecules. The mild reaction conditions and the use of safe carbene precursors make this methodology particularly attractive for applications in complex molecule synthesis and drug discovery.[2] Future research in this area will likely focus on the development of new, more sophisticated chiral ligands to achieve high levels of enantioselectivity in addition to diastereoselectivity, further expanding the synthetic utility of this powerful transformation.[9][10]
References
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Pérez-Galán, P., Herrero-Gómez, E., Hog, D. T., Martin, N. J. A., Maseras, F., & Echavarren, A. M. (2010). Mechanism of the gold-catalyzed cyclopropanation of alkenes with 1,6-enynes. Chemical Science, 1(5), 546-553. [Link]
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Zhang, J., Schmalz, H.-G. (2014). Gold-catalyzed cyclopropanation reactions by carbenoid precursor toolbox. Chemical Society Reviews, 43(18), 6448-6460. [Link]
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Pérez-Galán, P., Herrero-Gómez, E., Hog, D. T., Martin, N. J. A., Maseras, F., & Echavarren, A. M. (2010). Mechanism of the gold-catalyzed cyclopropanation of alkenes with 1,6-enynes. Chemical Science, 1(5), 546-553. [Link]
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Cui, L., et al. (2015). Gold(i)-catalyzed diastereoselective synthesis of 1-α-oxybenzyl-1H-indenes. Organic & Biomolecular Chemistry, 13(4), 1033-1040. [Link]
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Gorin, D. J., Toste, F. D. (2007). Rational design of a gold carbene precursor complex for a catalytic cyclopropanation reaction. Nature, 446(7134), 395-400. [Link]
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López-Carrillo, V., Echavarren, A. M. (2012). Gold(I)-catalyzed enantioselective cycloaddition reactions. Beilstein Journal of Organic Chemistry, 8, 1466-1476. [Link]
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Echavarren, A. M., et al. (2015). Gold-Catalyzed Reactions via Cyclopropyl Gold Carbene-like Intermediates. The Journal of Organic Chemistry, 80(13), 6499-6513. [Link]
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Wang, T., et al. (2019). Diastereoselective Synthesis of Polysubstituted Spirocyclopenta[c]furans by Gold-Catalyzed Cascade Reaction. Organic Letters, 21(3), 704-707. [Link]
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Ohno, H., et al. (2019). Gold(I)‐Catalyzed Cascade Cyclization Reactions of Allenynes for the Synthesis of Fused Cyclopropanes and Acenaphthenes. Chemistry – An Asian Journal, 14(16), 2841-2845. [Link]
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Fang, R., et al. (2023). Exploring the role of ligands in gold(i)-catalyzed cyclizations: insights from density functional theory. Dalton Transactions, 52(15), 4817-4826. [Link]
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Zhang, J., et al. (2012). Gold-Catalyzed Diastereoselective Cycloisomerization of Alkylidene Cyclopropane Bearing 1,6-Diynes. Organic Letters, 14(11), 2862-2865. [Link]
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de la Torre, M. G., et al. (2016). Diastereospecific Gold(I)-Catalyzed Cyclization Cascade for the Controlled Preparation of N- and N,O-Heterocycles. The Journal of Organic Chemistry, 81(15), 6341-6350. [Link]
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Lignier, A., et al. (2020). Difluoro Carbenes: From Genuine Gold Complexes to Unprecedented Metallacyclic Reactivity. Journal of the American Chemical Society, 142(28), 12154-12160. [Link]
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Toste, F. D., et al. (2012). Gold(I)-Catalyzed Enantioselective Ring Expansion of Allenylcyclopropanols. Journal of the American Chemical Society, 134(28), 11459-11462. [Link]
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Kadiyala, P., et al. (2024). Gold-catalyzed synthesis of small-sized carbo- and heterocyclic compounds: A review. Results in Chemistry, 7, 101341. [Link]
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Ghorai, M. K., et al. (2018). Gold‐Catalyzed Cyclisation by 1,4‐Dioxidation. Chemistry – A European Journal, 24(56), 15004-15008. [Link]
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Csay, T., et al. (2022). Enantioselective Cyclopropanation Catalyzed by Gold(I)-Carbene Complexes. Molecules, 27(18), 5805. [Link]
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Zhang, J., Schmalz, H.-G. (2014). Gold-catalyzed cyclopropanation reactions using a carbenoid precursor toolbox. Chemical Society Reviews, 43(18), 6448-6460. [Link]
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Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180-3211. [Link]
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Echavarren, A. M., et al. (2008). Gold-Catalyzed Rearrangements and Beyond. Accounts of Chemical Research, 41(12), 1581-1591. [Link]
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Zhang, L., et al. (2013). A Non-Diazo Strategy to Cyclopropanation via Oxidatively Generated Gold Carbene: the Benefit of A Conformationally Rigid P,N-Bidentate Ligand. Angewandte Chemie International Edition, 52(42), 11149-11153. [Link]
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Toste, F. D., et al. (2011). Development of Catalysts and Ligands for Enantioselective Gold Catalysis. Accounts of Chemical Research, 44(8), 652-663. [Link]
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Toste, F. D., et al. (2005). Gold(I)-Catalyzed Stereoselective Olefin Cyclopropanation. Journal of the American Chemical Society, 127(51), 18002-18003. [Link]
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Csay, T., et al. (2022). Enantioselective Cyclopropanation Catalyzed by Gold(I)-Carbene Complexes. Molecules, 27(18), 5805. [Link]
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Application Notes and Protocols: Gold(I) Phosphite Complexes in the Skeletal Rearrangement of 1,6-Enynes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini
Abstract
The skeletal rearrangement of 1,6-enynes catalyzed by gold(I) complexes has emerged as a powerful and versatile transformation in modern organic synthesis. This methodology allows for the rapid construction of complex molecular architectures from relatively simple starting materials under mild reaction conditions.[1] Among the various gold(I) catalysts, those bearing phosphite ligands have demonstrated unique reactivity and selectivity profiles. This document provides a comprehensive overview of the application of gold(I) phosphite complexes in the skeletal rearrangement of 1,6-enynes, delving into the mechanistic underpinnings, providing detailed experimental protocols, and showcasing the synthetic utility of this transformation. The aim is to equip researchers with the foundational knowledge and practical guidance necessary to successfully implement this chemistry in their own synthetic endeavors.
Introduction: The Power of Gold Catalysis in Enyne Cycloisomerization
Homogeneous gold catalysis has revolutionized the field of organic synthesis over the past two decades, primarily due to the unique ability of gold(I) complexes to act as powerful π-acids, selectively activating alkynes and allenes towards nucleophilic attack.[1][2] In the context of 1,n-enynes, this activation facilitates a diverse array of cycloisomerization reactions, leading to a remarkable increase in molecular complexity in a single synthetic operation.[1][3]
The skeletal rearrangement of 1,6-enynes is a particularly fascinating and synthetically valuable transformation. This process typically involves the formation of a cyclopropyl gold(I) carbene intermediate, which can then undergo a variety of rearrangements to yield structurally diverse products.[2][3] The specific reaction pathway and resulting product distribution are highly dependent on the substitution pattern of the enyne substrate, the nature of the gold(I) catalyst, and the reaction conditions employed.[2]
While a wide range of ligands have been employed in gold(I) catalysis, phosphite ligands have garnered significant attention due to their distinct electronic and steric properties. As poor σ-donors, phosphite ligands render the gold(I) center highly electrophilic, enhancing its ability to activate the alkyne moiety of the enyne substrate.[4] This heightened reactivity can lead to unique selectivity and, in some cases, enable transformations that are not feasible with more electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[4]
Mechanistic Considerations: Unraveling the Reaction Pathway
The currently accepted mechanism for the gold(I)-catalyzed skeletal rearrangement of 1,6-enynes is a multi-step process that begins with the coordination of the gold(I) catalyst to the alkyne of the 1,6-enyne substrate. This initial π-complexation renders the alkyne susceptible to intramolecular nucleophilic attack by the pendant alkene, typically proceeding in a 5-exo-dig fashion to form a bicyclo[3.1.0]hexane intermediate.[5] This intermediate exists as a cyclopropyl gold(I) carbene species.
The fate of this crucial intermediate dictates the final product of the reaction. It can undergo several competing rearrangement pathways:
-
Single Cleavage Rearrangement: This is the most common pathway and involves the cleavage of one of the cyclopropane C-C bonds. This can occur in two distinct ways, leading to either exo-type or endo-type 1,3-diene products.[6][7] The selectivity between these two pathways is influenced by the substitution of the double bond and the nature of the tether connecting the alkyne and alkene.[6][7]
-
Double Cleavage Rearrangement: In this pathway, two C-C bonds of the cyclopropyl intermediate are cleaved, leading to the formation of a new gold(I) carbene. Subsequent α-proton elimination from this intermediate generates a different class of 1,3-diene products.[7]
-
Intermolecular Trapping: In the presence of external nucleophiles, the cyclopropyl gold(I) carbene can be trapped, leading to the formation of more complex products.[3][5]
The stereochemical outcome of the single-cleavage rearrangement is often stereospecific, with the configuration of the starting alkene being retained in the product.[6][7] However, stereoconvergent processes have also been observed, particularly with electron-rich substituents on the alkene, where a rotational equilibrium between E- and Z-configured cyclopropyl gold(I) carbenes can be established.[6][7][8]
Below is a simplified representation of the catalytic cycle:
Figure 1: Simplified catalytic cycle for the gold(I)-catalyzed skeletal rearrangement of 1,6-enynes.
Experimental Protocols: A Practical Guide
This section provides a general, representative protocol for the gold(I) phosphite-catalyzed skeletal rearrangement of a 1,6-enyne. It is important to note that optimal conditions may vary depending on the specific substrate and catalyst used. Therefore, careful optimization of reaction parameters is highly recommended.
3.1. Materials and Reagents
-
Gold(I) Precatalyst: [Au(I)Cl(L)] where L is a phosphite ligand. A common and effective precatalyst is (Triphenyl phosphite)gold(I) chloride, [AuCl(P(OPh)₃)]. Chiral gold(I) phosphite complexes derived from BINOL have also been successfully employed for enantioselective transformations.[9]
-
Silver Salt Activator: A silver salt with a non-coordinating anion is typically used to abstract the chloride from the gold(I) precatalyst, generating the active cationic gold(I) species. Silver hexafluoroantimonate (AgSbF₆) and silver tetrafluoroborate (AgBF₄) are commonly used.
-
1,6-Enyne Substrate: The synthesis of 1,6-enynes is well-established in the literature and can be achieved through various synthetic routes.
-
Anhydrous Solvent: The reaction is highly sensitive to moisture and should be carried out in a dry, inert solvent. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common choices.
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere of nitrogen or argon.
3.2. General Experimental Procedure
-
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under an inert atmosphere, add the gold(I) phosphite precatalyst (e.g., [AuCl(P(OPh)₃)], 1-5 mol%).
-
Add the silver salt activator (1-5 mol%, equimolar to the gold precatalyst).
-
Add anhydrous solvent (e.g., DCM) and stir the mixture at room temperature for 15-30 minutes. The formation of a white precipitate of AgCl indicates the generation of the active cationic gold(I) catalyst.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the 1,6-enyne substrate in the anhydrous solvent.
-
Cool the substrate solution to the desired reaction temperature (often 0 °C to room temperature).
-
-
Reaction Execution:
-
Slowly add the freshly prepared catalyst solution to the stirring substrate solution via cannula.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by passing the mixture through a short pad of silica gel, eluting with a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
3.3. Example Protocol: Rearrangement of a Model 1,6-Enyne
Reaction: Skeletal rearrangement of N-propargyl-N-tosyl-4-penten-1-amine.
Table 1: Reaction Parameters
| Parameter | Value |
| Substrate | N-propargyl-N-tosyl-4-penten-1-amine (1.0 mmol) |
| Catalyst | [AuCl(P(OPh)₃)] (0.02 mmol, 2 mol%) |
| Activator | AgSbF₆ (0.02 mmol, 2 mol%) |
| Solvent | Anhydrous DCM (10 mL) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-3 hours |
Procedure:
-
In a 25 mL Schlenk flask, [AuCl(P(OPh)₃)] (9.9 mg, 0.02 mmol) and AgSbF₆ (6.9 mg, 0.02 mmol) are combined under a nitrogen atmosphere. Anhydrous DCM (2 mL) is added, and the mixture is stirred at room temperature for 20 minutes.
-
In a separate 50 mL Schlenk flask, N-propargyl-N-tosyl-4-penten-1-amine (265.3 mg, 1.0 mmol) is dissolved in anhydrous DCM (8 mL) and cooled to 0 °C.
-
The catalyst solution is added dropwise to the substrate solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by filtering through a short plug of silica gel, eluting with ethyl acetate. The filtrate is concentrated in vacuo.
-
The residue is purified by flash chromatography (hexanes/ethyl acetate gradient) to afford the rearranged diene product.
Applications in Synthesis
The gold(I) phosphite-catalyzed skeletal rearrangement of 1,6-enynes provides a powerful tool for the synthesis of a wide variety of carbocyclic and heterocyclic scaffolds. The resulting diene products are versatile synthetic intermediates that can be further elaborated into more complex molecules.
-
Natural Product Synthesis: The ability to rapidly construct intricate molecular frameworks makes this methodology highly attractive for the total synthesis of natural products.[1][2]
-
Medicinal Chemistry: The diverse range of accessible structures is valuable for the generation of compound libraries for drug discovery programs.
-
Materials Science: The synthesis of novel conjugated systems has potential applications in the development of new organic materials.
The following diagram illustrates the general workflow from substrate to application:
Figure 2: General synthetic workflow utilizing the gold(I)-catalyzed rearrangement of 1,6-enynes.
Conclusion
The skeletal rearrangement of 1,6-enynes catalyzed by gold(I) phosphite complexes is a robust and versatile transformation that has found widespread application in organic synthesis. The high electrophilicity of the phosphite-ligated gold(I) center enables efficient activation of the enyne substrate, leading to a cascade of reactions that rapidly generate molecular complexity. A thorough understanding of the reaction mechanism and careful optimization of the experimental conditions are crucial for achieving high yields and selectivities. The detailed protocols and mechanistic insights provided in this document are intended to serve as a valuable resource for researchers seeking to harness the synthetic power of this remarkable catalytic transformation.
References
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold(I) in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Role of Gold in Modern Synthesis
Homogeneous gold catalysis has emerged as a powerful tool in organic synthesis, enabling the construction of complex molecular architectures under mild conditions.[1] Unlike many other transition metals, gold catalysts, particularly Au(I) complexes, exhibit a strong affinity for carbon-carbon multiple bonds (alkynes, allenes, and alkenes), activating them towards nucleophilic attack.[2] The reactivity and selectivity of these catalysts are profoundly influenced by the ancillary ligand attached to the gold center. Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold(I) is a prime example of a modern gold catalyst where the ligand architecture is meticulously designed to impart specific, advantageous properties for catalytic applications.
This document serves as a detailed guide to the experimental use of this compound(I), providing not just protocols but also the scientific rationale behind its application.
The Decisive Influence of the Tris(2,4-di-tert-butylphenyl)phosphite Ligand
The choice of this compound(I) as a catalyst is a deliberate one, rooted in the distinct steric and electronic properties of its phosphite ligand. Understanding these properties is key to appreciating its utility and predicting its behavior in catalytic cycles.
-
Steric Bulk and Labile Coordination: The tris(2,4-di-tert-butylphenyl)phosphite ligand is exceptionally bulky. This steric hindrance plays a crucial role in preventing catalyst deactivation pathways such as the formation of inactive gold clusters. Furthermore, this ligand is known to be easily displaceable.[3][4] This lability is advantageous in catalysis as it can facilitate the rapid generation of the active cationic gold species and open up a coordination site for substrate binding.[3][4]
-
Electronic Properties: Phosphite ligands are generally more π-acidic and less σ-donating than their phosphine counterparts. This electron-withdrawing nature increases the electrophilicity of the gold(I) center, enhancing its ability to activate π-systems. This heightened reactivity can lead to faster reaction rates and lower catalyst loadings.[5] The electronic and steric properties of the ligand can also play a critical role in controlling the regioselectivity of a reaction.[5][6]
Representative Application: Gold-Catalyzed Intramolecular Hydroarylation of an Alkyne
The intramolecular hydroarylation of alkynes is a classic transformation catalyzed by gold(I) complexes, leading to the formation of carbocyclic and heterocyclic scaffolds prevalent in medicinal chemistry. The bulky nature of the tris(2,4-di-tert-butylphenyl)phosphite ligand can be particularly effective in promoting challenging cyclizations.
Experimental Protocol: Synthesis of a Dihydronaphthalene Derivative
This protocol describes the cyclization of a tethered aryl alkyne to form a dihydronaphthalene derivative, a common structural motif.
Reaction Scheme:
Materials and Reagents:
-
This compound(I) (Au catalyst)
-
Silver hexafluoroantimonate (AgSbF₆) or Silver triflate (AgOTf) (halide scavenger)
-
Substrate (e.g., 1-(but-3-yn-1-yl)-2-vinylbenzene)
-
Anhydrous dichloromethane (DCM) or toluene (reaction solvent)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
Step-by-Step Procedure:
-
Preparation of the Catalyst Solution:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound(I) (0.01 mmol, 1 mol%) and the silver salt (e.g., AgSbF₆, 0.01 mmol, 1 mol%) in 5 mL of anhydrous dichloromethane.
-
Stir the mixture at room temperature for 15-30 minutes. A white precipitate of AgCl will form, indicating the generation of the active cationic gold catalyst.
-
Causality: The silver salt is essential for abstracting the chloride ligand from the gold precatalyst, generating a highly electrophilic and catalytically active [LAu]⁺ species. The choice of a non-coordinating anion like SbF₆⁻ or OTf⁻ is crucial to prevent re-coordination to the gold center.
-
-
Reaction Setup:
-
In a separate dry Schlenk flask under an inert atmosphere, dissolve the substrate (1.0 mmol) in 5 mL of anhydrous dichloromethane.
-
Rationale: Maintaining an inert and anhydrous environment is critical as the cationic gold species can be sensitive to moisture and oxygen, which could lead to catalyst deactivation.
-
-
Initiation and Monitoring:
-
Using a syringe, transfer the catalyst solution from step 1 to the substrate solution.
-
Stir the reaction mixture at room temperature (or gently heat to 40-60 °C if the reaction is sluggish).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete (typically 1-4 hours), quench the reaction by passing the mixture through a short plug of silica gel, eluting with dichloromethane or ethyl acetate. This will remove the insoluble silver salts and the gold catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
-
Experimental Workflow Diagram
Sources
- 1. US5235086A - Process for the preparation of tris(2,4-ditert-butylphenyl)phosphite - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Ligand exchange of tris(2,4-di-tert-butylphenyl) phosphite: a practical and efficient route to organo gold(i) complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Utility of Ligand Effect in Homogenous Gold Catalysis: Enabling Regiodivergent π-Bond-Activated Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
use of Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold in C-C bond formation reactions
An In-Depth Guide to Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold in Catalytic C-C Bond Formation
Introduction: Unveiling a Highly Electrophilic Gold(I) Catalyst
In the landscape of modern organic synthesis, gold catalysis has emerged as a formidable tool for constructing molecular complexity with high efficiency and selectivity.[1][2] Gold(I) complexes, in particular, act as powerful carbophilic π-Lewis acids, capable of activating carbon-carbon multiple bonds like alkynes, allenes, and alkenes toward nucleophilic attack.[3][4][5]
At the forefront of this class of catalysts is This compound(I) . This bench-stable, solid compound is distinguished by its ancillary ligand: a bulky and electron-poor phosphite.[6][7][8] This specific ligand architecture is not incidental; it is key to the catalyst's exceptional performance. The electron-withdrawing nature of the phosphite ligand renders the gold(I) center highly electrophilic, significantly enhancing its ability to activate unsaturated C-C bonds.[9] This heightened reactivity makes it superior to many traditional phosphine-ligated gold catalysts, especially for activating less reactive substrates or promoting reaction pathways that involve significant carbocationic character.[9]
Typically, the active catalytic species is not the neutral chloro-complex itself but a cationic gold(I) species. This is generated in situ through the abstraction of the chloride ligand by a silver salt, such as silver hexafluoroantimonate (AgSbF₆) or silver trifluoromethanesulfonate (AgOTf).[10][11] The resulting weakly coordinating anion plays a crucial role in maintaining the high electrophilicity of the gold center, which is paramount for catalysis.[3]
This guide provides a detailed exploration of the application of this compound(I) in key C-C bond-forming reactions, complete with mechanistic insights and field-proven protocols designed for researchers in synthetic chemistry and drug development.
Core Application I: Intramolecular Hydroarylation Reactions
Hydroarylation, the addition of an aromatic C-H bond across an unsaturated C-C bond, is a highly atom-economical method for forming C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds.[12] The highly electrophilic catalyst derived from this compound(I) is exceptionally effective in mediating these transformations, particularly in an intramolecular fashion.
Mechanistic Rationale: The Catalytic Cycle
The generally accepted mechanism for gold(I)-catalyzed intramolecular hydroarylation proceeds through a well-defined catalytic cycle. The high π-acidity of the phosphite-ligated gold(I) cation is the driving force behind the initial activation step.
-
π-Activation: The cationic gold(I) catalyst, [L-Au]⁺, coordinates to the alkyne or allene moiety of the substrate, activating it for nucleophilic attack.[4][11]
-
Intramolecular Friedel-Crafts Attack: The tethered electron-rich arene acts as an internal nucleophile, attacking the activated C-C multiple bond.[6][11]
-
Rearomatization & Vinyl-Gold Formation: The resulting intermediate undergoes rearomatization, which generates a vinyl-gold(I) species.[11] Mechanistic studies have identified this vinyl-gold complex as a viable intermediate in the catalytic cycle.[11]
-
Protodeauration: A protonolysis step, often facilitated by the acid generated during the reaction, cleaves the C-Au bond. This releases the final cyclized product and regenerates the active cationic gold(I) catalyst, closing the cycle.[11]
Caption: General catalytic cycle for Gold(I)-catalyzed intramolecular hydroarylation.
Protocol 1: Intramolecular Hydroarylation of Allenes to Vinyl-Benzocycles
Phosphite gold(I) catalysts have proven highly effective for the intramolecular hydroarylation of allenes, yielding valuable vinyl-substituted benzocycles.[6] A key advantage of this system is its remarkable stability; the catalyst is tolerant of trace water and oxygen, allowing reactions to be run in air with unpurified commercial solvents.[6]
Step-by-Step Protocol:
-
Catalyst Preparation: In a vial, combine this compound(I) (0.01 mmol, 2 mol%) and AgSbF₆ (0.01 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 2.0 mL) to the vial. The mixture will typically form a white precipitate of AgCl. Stir for 5 minutes at room temperature.
-
Substrate Addition: To this mixture, add the 4-allenyl arene substrate (0.5 mmol, 1.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. Reactions are often complete within 1-4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using an appropriate eluent system, e.g., hexanes/ethyl acetate) to afford the desired vinyl-benzocycle product.
Table 1: Substrate Scope for Allene Hydroarylation [6]
| Substrate (Arene Moiety) | Product | Time (h) | Yield (%) |
| Toluene | 6-methyl-1-vinyl-1,2-dihydronaphthalene | 1 | 95 |
| Anisole | 6-methoxy-1-vinyl-1,2-dihydronaphthalene | 1 | 94 |
| N,N-dimethylaniline | 6-(dimethylamino)-1-vinyl-1,2-dihydronaphthalene | 4 | 88 |
| Pyrrole | 5-vinyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]pyrrole | 1 | 91 |
Core Application II: Enyne Cycloisomerization and Cascade Reactions
The high electrophilicity of the catalyst makes it a prime candidate for initiating complex cycloisomerization and cascade reactions, particularly with 1,n-enyne substrates. These reactions rapidly build molecular complexity from relatively simple linear precursors.
Mechanistic Rationale: The Cyclopropyl Gold-Carbene Pathway
The cyclization of 1,n-enynes is believed to proceed through a fascinating and highly reactive cyclopropyl gold-carbene intermediate.
-
Alkyne Activation: As before, the reaction is initiated by the coordination of the cationic gold(I) catalyst to the alkyne.[13]
-
Intramolecular Cyclization (5-exo-dig or 6-endo-dig): The tethered alkene attacks the activated alkyne. For most 1,6-enynes, this occurs via a 5-exo-dig pathway.[13]
-
Carbene Formation: This cyclization event directly forms a highly reactive cyclopropyl gold-carbene species.[13]
-
Product Formation: This intermediate is not isolated but rapidly undergoes further transformation. Depending on the substrate and reaction conditions, it can undergo skeletal rearrangement or be trapped by an external nucleophile to yield a diverse array of polycyclic products.[13][14]
Caption: Pathway for Gold(I)-catalyzed 1,6-enyne cycloisomerization.
Protocol 2: General Procedure for [4+2] Cycloaddition of 1,6-Enynes
This specific catalyst is highly effective for promoting formal [4+2] cycloadditions of aryl-substituted 1,6-enynes, leading to the rapid construction of bicyclic frameworks.[14][15]
Step-by-Step Protocol:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Argon or Nitrogen) in oven-dried glassware.
-
Catalyst Activation: In a Schlenk flask, dissolve this compound(I) (0.025 mmol, 5 mol%) and AgOTf (0.025 mmol, 5 mol%) in anhydrous DCM (2.5 mL). Stir for 10 minutes at room temperature.
-
Substrate Addition: In a separate flask, dissolve the 1,6-enyne substrate (0.5 mmol, 1.0 equiv) in anhydrous DCM (2.5 mL).
-
Reaction Initiation: Add the substrate solution to the catalyst mixture via syringe.
-
Reaction Conditions: Stir the reaction at room temperature. Monitor for completion using TLC. These reactions are often very fast, sometimes completing in under 30 minutes.[16]
-
Quenching and Work-up: Once the starting material is consumed, quench the reaction by filtering the mixture through a short plug of silica gel, eluting with additional DCM.
-
Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography to isolate the bicyclic product.
Table 2: Representative Gold-Catalyzed Cycloisomerization Reactions
| Substrate Type | Catalyst System | Product Type | Typical Yield (%) | Ref |
| Aryl-substituted 1,6-enyne | L-AuCl / AgOTf | Bicyclo[4.1.0]heptene derivative | 60-95% | [16] |
| Allenyl arene | L-AuCl / AgSbF₆ | Vinyl-tetralin derivative | 88-95% | [6] |
| Aryl alkynylphosphonate | L-AuCl / AgOTf / TfOH | Phosphacoumarin | 70-85% | [17] |
Catalyst Handling and Properties
-
Appearance: White to off-white powder.[14]
-
Stability: The solid complex is bench-stable and can be handled in air for weighing.[6] However, long-term storage should be in a cool, dry place. The phosphite ligand itself is hydrolytically stable under neutral conditions.[18]
-
Solubility: Soluble in chlorinated solvents (DCM, Chloroform) and aromatic solvents (Toluene).
-
Safety: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. The material is classified as a skin and eye irritant.[14]
Conclusion and Outlook
This compound(I) is a uniquely powerful and versatile precatalyst for homogeneous gold catalysis. Its defining feature—a highly electrophilic gold center engineered through an electron-poor phosphite ligand—enables a wide range of C-C bond-forming reactions that proceed under remarkably mild conditions. Its demonstrated efficacy in complex intramolecular hydroarylation and enyne cycloisomerization cascades makes it an invaluable tool for synthetic chemists aiming to construct intricate molecular architectures efficiently. The operational simplicity and tolerance to air and moisture in certain applications further enhance its practical utility in both academic and industrial research settings. Future investigations will likely continue to expand its application in asymmetric catalysis and the synthesis of complex natural products and pharmaceutical intermediates.
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Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions. Frontiers in Chemistry. Available at: [Link]
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Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides for the Construction of 5-Oxazole Ketones. PubMed. Available at: [Link]
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Recent advances in the gold-catalyzed additions to C–C multiple bonds. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights. ResearchGate. Available at: [Link]
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Development of Catalysts and Ligands for Enantioselective Gold Catalysis. PMC - NIH. Available at: [Link]
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Recent advances in the gold-catalyzed additions to C–C multiple bonds. PubMed Central. Available at: [Link]
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Gold catalysis in organic transformations: A review. Taylor & Francis Online. Available at: [Link]
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Gold-catalyzed Cyclizations of Alkynes with Alkenes and Arenes. Organic Reactions. Available at: [Link]
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Gold(I)-Catalyzed Intermolecular Addition of Carbon Nucleophiles to 1,5- and 1,6-Enynes. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. NIH Public Access. Available at: [Link]
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Gold‐Catalyzed Hydroarylation of Aryl Alkynylphosphonates for the Synthesis of Phosphacoumarins. European Journal of Organic Chemistry. Available at: [Link]
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Gold(I)-Catalyzed Intermolecular Oxyarylation of Alkynes: Unexpected Regiochemistry in the Alkylation of Arenes. Organic Letters - ACS Publications. Available at: [Link]
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Gold(I)-Catalyzed Direct Alkyne Hydroarylation in Ionic Liquids: Mechanistic Insights. MDPI. Available at: [Link]
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Gold-Catalyzed Ethynylation of Arenes. Journal of the American Chemical Society. Available at: [Link]
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Highly active phosphite gold(I) catalysts for intramolecular hydroalkoxylation, enyne cyclization and furanyne cyclization. ResearchGate. Available at: [Link]
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Organogold Chemistry. Encyclopedia MDPI. Available at: [Link]
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Mechanistic Surprises in the Gold(I)-Catalyzed Intramolecular Hydroarylation of Allenes. PMC - NIH. Available at: [Link]
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Anatomy of gold catalysts: facts and myths. Organic & Biomolecular Chemistry - RSC Publishing. Available at: [Link]
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Modular chiral gold(i) phosphite complexes. Catalysis Science & Technology - RSC Publishing. Available at: [Link]
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Ligand Exchange of Tris(2,4-di-tert-butylphenyl) Phosphite: A Practical and Efficient Route to Organo Gold(I) Complexes. ChemRxiv. Available at: [Link]
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Ligand exchange of tris(2,4-di-tert-butylphenyl) phosphite: a practical and efficient route to organo gold(i) complexes. Chemical Communications - RSC Publishing. Available at: [Link]
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Ligand Effects in Homogeneous Au Catalysis. Smith Scholarworks. Available at: [Link]
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AuI Complexes with Planar Tetracoordinate Carbon and Their Catalytic Activity for the Rearrangement of Allylic Acetates: A Computational Study. PMC - PubMed Central. Available at: [Link]
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Tris(2,4-di-tert-butylphenyl)phosphite. OECD SIDS. Available at: [Link]
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Harnessing Organometallic Au(III) Complexes as Precision Scaffolds for Next‐Generation Therapeutic and Imaging Agents. PubMed Central. Available at: [Link]
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Reagents: (a) 8 mol% chloro[tris(2,4-di-tert-butylphenyl)phosphite]... ResearchGate. Available at: [Link]
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(PDF) Ligand Exchange of Tris(2,4-di-tert-butylphenyl) Phosphite: A Practical and Efficient Route to Organo Gold(I) Complexes. ResearchGate. Available at: [Link]
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Application Notes and Protocols: Gold(I)-Catalyzed Hydroamination of Alkynes
Prepared by: Gemini, Senior Application Scientist
Introduction: The Power of Gold in Carbon-Nitrogen Bond Formation
The hydroamination of alkynes, the direct addition of an N-H bond across a carbon-carbon triple bond, represents a pinnacle of atom-efficient chemical synthesis.[1][2] This transformation is fundamental to the construction of nitrogen-containing molecules such as imines, enamines, and heterocycles, which are critical scaffolds in pharmaceuticals, agrochemicals, and materials science.[2][3] While various transition metals can catalyze this reaction, gold(I) complexes have emerged as exceptionally potent catalysts due to their unique electronic properties.[2][4]
Gold's strong relativistic effects render cationic gold(I) species highly π-acidic or "carbophilic," allowing them to activate the C-C triple bond towards nucleophilic attack under mild conditions.[2][5] Unlike more oxophilic early transition metals, gold catalysts exhibit remarkable tolerance to a wide range of functional groups and are less sensitive to air and moisture, making them highly practical for complex molecule synthesis.[6][7] This guide provides an in-depth exploration of the mechanistic principles, catalyst systems, and field-proven protocols for conducting both intermolecular and intramolecular hydroamination of alkynes using gold(I) catalysts.
Mechanistic Insights: The Gold(I) Catalytic Cycle
The prevailing mechanism for gold(I)-catalyzed hydroamination is an "outer-sphere" pathway, where the amine nucleophile is not directly coordinated to the metal center in the key bond-forming step.[7][8] The cycle is driven by the Lewis acidity of a cationic gold(I) species.
The catalytic cycle can be dissected into four key stages:
-
Catalyst Activation: The process typically begins with an air-stable precatalyst, such as (L)AuCl, where L is a stabilizing ligand like a phosphine or an N-heterocyclic carbene (NHC). In the presence of a silver salt with a non-coordinating anion (e.g., AgSbF₆, AgNTf₂), the chloride is abstracted as insoluble AgCl. This in situ generation yields the highly electrophilic, coordinatively unsaturated [(L)Au]⁺ cation, which is the active catalytic species.[1][2][8] The choice of a coordinating solvent, like acetonitrile, can help stabilize this active species and prevent decomposition to inactive gold(0).[2]
-
Alkyne Activation: The cationic gold(I) complex readily coordinates to the alkyne's π-system. This coordination polarizes the triple bond, withdrawing electron density and rendering it highly susceptible to nucleophilic attack.[2][8][9]
-
Nucleophilic Attack: An external amine molecule attacks one of the alkyne carbons. For terminal alkynes, this attack typically occurs at the internal carbon, following Markovnikov's rule, driven by electronic factors that stabilize the resulting positive charge.[5][10] This step forms a vinyl-gold intermediate.
-
Protodeauration & Catalyst Regeneration: The vinyl-gold intermediate undergoes rapid protonolysis (cleavage by a proton), often facilitated by another molecule of the amine or trace acid.[8][9] This step releases the final enamine or imine product and regenerates the active [(L)Au]⁺ catalyst, allowing it to re-enter the catalytic cycle.
Visualizing the Catalytic Cycle
Caption: Catalytic cycle for gold(I)-catalyzed alkyne hydroamination.
Catalyst System Selection: Ligands and Co-Catalysts
The performance of the gold(I) catalyst is critically dependent on the choice of the ancillary ligand (L) and the counter-anion (from the silver salt co-catalyst).
-
Phosphine Ligands: Triphenylphosphine (PPh₃) is a classic choice. However, bulky, electron-rich biaryl phosphine ligands such as JohnPhos and SPhos often provide superior activity and can influence regioselectivity, particularly in intramolecular reactions.[10][11]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form highly stable and robust bonds with gold.[1][3] Complexes like (IPr)AuCl and (IMes)AuCl are often more active and thermally stable than their phosphine counterparts, making them the catalysts of choice for many applications.[2][3] The electronic properties of the NHC can be fine-tuned by modifying its substituents.[2]
-
Co-Catalysts: The role of the silver salt is to generate the active cationic gold species. Silver salts with weakly coordinating anions like hexafluoroantimonate (AgSbF₆) or bis(trifluoromethanesulfonyl)imide (AgNTf₂) are most effective.[1][11]
Part 1: Intermolecular Hydroamination of Alkynes
This method is a direct and efficient route for the synthesis of imines and enamines from readily available alkynes and amines. The reaction typically favors the Markovnikov addition product.[1][2]
General Protocol for Intermolecular Hydroamination
Objective: To synthesize an imine via the gold(I)-catalyzed addition of an aniline to a terminal alkyne.
Materials:
-
(IPr)AuCl (or other suitable Au(I) precatalyst)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Aniline derivative (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Anhydrous acetonitrile (CH₃CN) (0.5-1.0 M)
-
Inert atmosphere supplies (Schlenk line with Argon or Nitrogen)
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To a Schlenk tube under a positive pressure of inert gas (Argon), add the Au(I)-NHC precatalyst (e.g., (IPr)AuCl, 0.01 mmol, 1 mol%) and the silver salt co-catalyst (AgSbF₆, 0.01-0.02 mmol, 1-2 mol%).
-
Reagent Addition: Add the aniline derivative (1.0 mmol) followed by anhydrous acetonitrile (1.0 mL). Stir the resulting suspension for 5-10 minutes at room temperature. Finally, add the alkyne (1.5 mmol) via syringe.
-
Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-100°C).[1][2]
-
Monitoring: Stir the reaction for the specified time (typically 12-24 h).[3] The reaction progress can be monitored by TLC or GC-MS analysis of small aliquots.
-
Work-up: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure imine product.
Representative Data for Intermolecular Hydroamination
| Alkyne | Amine | Catalyst System (mol%) | Conditions | Yield (%) | Reference |
| Phenylacetylene | Aniline | (IPr)AuCl (1) / AgSbF₆ (2) | CH₃CN, 90°C, 16 h | >95 | [1][2] |
| 1-Octyne | 4-Methoxyaniline | [JohnPhosAu(MeCN)]SbF₆ (2) | Dioxane, 100°C, 24 h | 88 | [10] |
| Diphenylacetylene | Aniline | (CAAC-5)AuCl (1) / AgSbF₆ (1) | Toluene, 100°C, 16 h | 95 | [4][12] |
| Phenylacetylene | Hydrazine | (saNHC)AuCl (1) / AgSbF₆ (1) | CH₃CN, RT, 2 h | 98 | [4] |
Part 2: Intramolecular Hydroamination of Alkynes
The intramolecular variant of this reaction is a powerful strategy for the synthesis of nitrogen-containing heterocycles.[10] The regioselectivity (e.g., endo-dig vs. exo-dig cyclization) can often be controlled by the substrate structure and the steric properties of the catalyst's ligand.[11] This method has found significant application in the total synthesis of natural products.[5]
General Protocol for Intramolecular Hydroamination (6-endo-dig Cyclization)
Objective: To synthesize a 1,2-dihydroisoquinoline derivative from a (2-alkynyl)benzyl carbamate substrate.[11]
Materials:
-
[AuCl(PPh₃)] (or a bulkier catalyst like AuCl[(o-biPh)((t)Bu)₂P])
-
Silver bis(trifluoromethanesulfonyl)imide (AgNTf₂)
-
(2-Alkynyl)benzyl carbamate substrate (0.5 mmol, 1.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Inert atmosphere supplies
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Catalyst Preparation: In a vial, dissolve the gold precatalyst ([AuCl(PPh₃)], 0.005 mmol, 1 mol%) and the silver salt (AgNTf₂, 0.005 mmol, 1 mol%) in the reaction solvent (e.g., CH₂Cl₂, 1.0 mL). Stir for 5 minutes.
-
Reaction Initiation: In a separate vial under an inert atmosphere, dissolve the (2-alkynyl)benzyl carbamate substrate (0.5 mmol) in the solvent (4.0 mL). Add the freshly prepared catalyst solution to the substrate solution.
-
Reaction Conditions: Stir the reaction at room temperature (or slightly elevated temperature if required) until the starting material is consumed (monitor by TLC). Reactions are often complete within a few hours.[11]
-
Work-up: Quench the reaction by adding a small amount of saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., CH₂Cl₂). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired dihydroisoquinoline.
Representative Data for Intramolecular Hydroamination
| Substrate Type | Catalyst System (mol%) | Product Type | Yield (%) | Reference |
| (2-Alkynyl)benzyl carbamate | [AuCl(PPh₃)]/AgNTf₂ (1) | 1,2-Dihydroisoquinoline (6-endo) | 95 | [11] |
| Aminoalkyne for quinocarcin synthesis | [JohnPhosAu(MeCN)]SbF₆ (5) | Tetrahydroisoquinoline (6-endo) | 85 | [5][10] |
| Trichloroacetimidate of propargyl alcohol | [AuCl(PPh₃)]/AgSbF₆ (5) | Oxazoline (5-exo) | 94 | [13] |
| N-propargyl carbamate | AuCl[(o-biPh)((t)Bu)₂P]/AgNTf₂ (2) | 1,2-Dihydropyridine (6-endo) | 89 | [11] |
Experimental Workflow Overview
The following diagram outlines the typical laboratory procedure for a gold-catalyzed hydroamination reaction.
Caption: General laboratory workflow for gold-catalyzed hydroamination.
Safety Precautions
Proper safety protocols are mandatory when performing these reactions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[14][15]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of volatile organic compounds and potentially toxic reagents.[14][16]
-
Chemical Hazards:
-
Gold Compounds: While less toxic than other heavy metals, gold salts should be handled with care. Avoid inhalation of dust or direct skin contact.[17]
-
Silver Salts: Silver compounds can cause staining of the skin (argyria) and are corrosive. Handle with care.
-
Solvents: Acetonitrile and chlorinated solvents are toxic and flammable. Avoid exposure and ignition sources.
-
Reagents: Many amines and alkynes have their own specific hazards. Consult the Safety Data Sheet (SDS) for each reagent before use.[15][18]
-
-
Procedural Hazards: Reactions performed under heat in sealed vessels can build pressure. Ensure proper sealing and use a blast shield if necessary. Use caution when handling glassware under an inert atmosphere.[14]
-
Waste Disposal: Dispose of all chemical waste, including heavy metal residues, according to institutional and local environmental regulations.
References
-
Mariconda, A., et al. (2022). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry. [Link]
-
Alcaide, B., & Almendros, P. (2014). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews. [Link]
-
Yazdani, T., et al. (2020). Hydroamination of C–C Multiple Bonds with Hydrazine Catalyzed by N-Heterocyclic Carbene–Gold(I) Complexes: Substrate and Ligand Effects. ACS Publications. [Link]
-
Kang, J. E., et al. (2007). Gold(I)-catalyzed intramolecular hydroamination of alkyne with trichloroacetimidates. Tetrahedron Letters. [Link]
-
Mariconda, A., et al. (2022). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. National Institutes of Health. [Link]
-
Alcaide, B., & Almendros, P. (2014). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. National Institutes of Health. [Link]
-
Biffis, A., et al. (2018). Hydroamination of Alkynes with Ammonia: Unforeseen Role of the Gold(I) Catalyst. ResearchGate. [Link]
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Mariconda, A., et al. (2022). N-Heterocyclic Carbene Gold Complexes Active in Hydroamination and Hydration of Alkynes. MDPI. [Link]
-
Mariconda, A., et al. (2022). N-Heterocyclic Carbene Gold Complexes Active in Hydroamination and Hydration of Alkynes. IRIS Unibas. [Link]
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Biffis, A., et al. (2021). Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. MDPI. [Link]
-
Wang, Y., et al. (2024). On-surface gold-catalyzed hydroamination/cyclization reaction of alkynes. RSC Publishing. [Link]
-
Zhou, T., et al. (2024). Gold-catalysed amine synthesis by reductive hydroamination of alkynes with nitroarenes. Nature Chemistry. [Link]
-
Enomoto, T., et al. (2009). Gold(I)-catalyzed Tandem Reactions Initiated by Hydroamination of Alkynyl Carbamates: Application to the Synthesis of Nitidine. Journal of Organic Chemistry. [Link]
-
Obata, R., et al. (2021). Prodrug Activation by Gold Artificial Metalloenzyme-Catalyzed Synthesis of Phenanthridinium Derivatives via Hydroamination. PubMed. [Link]
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Zhou, T., et al. (2024). Gold-catalysed amine synthesis by reductive hydroamination of alkynes with nitroarenes. ResearchGate. [Link]
-
Bartolomé, C., et al. (2012). Gold(I) Catalyzes the Intermolecular Hydroamination of Alkynes with Imines and Produces α,α′,N-Triarylbisenamines: Studies on Their Use As Intermediates in Synthesis. ResearchGate. [Link]
-
Yazdani, T., et al. (2020). Influence of Carbene and Phosphine Ligands on the Catalytic Activity of Gold Complexes in the Hydroamination and Hydrohydrazination of Alkynes. ACS Catalysis. [Link]
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Widenhoefer, R. A., et al. (2010). Mechanistic Study of Gold(I)-Catalyzed Intermolecular Hydroamination of Allenes. Journal of the American Chemical Society. [Link]
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Evanno, Y., et al. (2013). Gold(I)-Catalyzed Intramolecular Hydroamination and Hydroalkoxylation of Alkynes: Access to Original Heterospirocycles. Semantic Scholar. [Link]
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Widenhoefer, R. A., et al. (2010). Mechanistic Study of Gold(I)-Catalyzed Intermolecular Hydroamination of Allenes. National Institutes of Health. [Link]
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Toste, F. D., et al. (2023). Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. MDPI. [Link]
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CircuitMedic. (2024). Safety Data Sheet - Gold Plating Solution. CircuitMedic. [Link]
-
Al-Jbouri, R. S. S., et al. (2023). General gold-catalyzed alkyne hydroamination reactions. ResearchGate. [Link]
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Application Notes and Protocols for Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold in Oxidative Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the application of Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold(I) as a precatalyst in oxidative cross-coupling reactions. While gold catalysis has traditionally been dominated by the π-acidic activation of alkynes and allenes, the development of Au(I)/Au(III) redox cycles has opened new frontiers in C-C and C-heteroatom bond formation. This compound(I) is a stable, commercially available Au(I) complex distinguished by its exceptionally bulky and sterically demanding phosphite ligand.[1] This ligand's electronic properties and labile nature make it a compelling candidate for catalytic applications, facilitating access to a coordinatively unsaturated gold center, a prerequisite for oxidative addition. This guide will delve into the mechanistic underpinnings, provide a representative protocol for C-C bond formation, and discuss the critical parameters for successful reaction development.
Introduction: The Catalyst and Its Unique Features
This compound(I), with the chemical formula C₄₂H₆₃AuClO₃P and a molecular weight of 879.34 g/mol , is an air-stable, solid gold(I) precatalyst. The defining feature of this complex is the tris(2,4-di-tert-butylphenyl)phosphite ligand.
-
Steric Bulk: The presence of six tert-butyl groups creates a highly congested environment around the gold center. This steric hindrance can influence regioselectivity and prevent catalyst deactivation pathways such as dimerization or aggregation.
-
Ligand Lability: The phosphite ligand is known to be easily displaceable.[2][3][4] This is a crucial attribute, as the catalytically active species is often a cationic, two-coordinate gold(I) complex generated in situ. The facile dissociation of the phosphite ligand can promote the catalytic cycle.
-
Electronic Properties: Phosphite ligands are π-acceptors, which can influence the electronic character of the gold center, thereby modulating its reactivity in the key steps of the catalytic cycle.
These properties make this compound(I) a versatile precatalyst that can be readily activated for a range of transformations. While extensively used in reactions like cycloadditions and skeletal rearrangements, its potential in oxidative cross-coupling is an area of growing interest.
The Mechanism: The Au(I)/Au(III) Catalytic Cycle
Homogeneous gold-catalyzed oxidative cross-coupling reactions are predicated on the ability of the gold center to cycle between the +1 and +3 oxidation states. This contrasts with traditional gold catalysis that operates solely through Au(I) intermediates. The high reduction potential of the Au(I)/Au(III) couple presents a significant thermodynamic barrier, which is typically overcome by using a strong external oxidant.[5]
The generally accepted mechanism for a C-C cross-coupling between two nucleophilic partners (e.g., an arene and an organometallic reagent) proceeds through the following key steps:
-
Activation: The neutral Au(I) precatalyst, L-Au-Cl, is activated to generate a more electrophilic cationic species, [L-Au]⁺, typically by abstracting the chloride with a silver salt.
-
Oxidative Addition/Transmetalation: The reaction can proceed via different pathways. One possibility involves the oxidation of the Au(I) center to a Au(III) species by an external oxidant.[6] Another key step is the reaction with one of the coupling partners. For instance, in the coupling of an arylboronic acid, a base-assisted transmetalation can occur to form an arylgold(I) intermediate.[6]
-
Second Coupling Partner Interaction: The second coupling partner then interacts with the gold center.
-
Reductive Elimination: The two coupled fragments are expelled from the Au(III) center, forming the desired C-C bond and regenerating a Au(I) species. This is often the turnover-limiting step.
Figure 1: A simplified diagram of a plausible Au(I)/Au(III) catalytic cycle for oxidative C-C cross-coupling.
Application: Gold-Catalyzed Oxidative Biaryl Synthesis
The direct C-H arylation of arenes is a powerful tool for the synthesis of biaryls, which are prevalent motifs in pharmaceuticals and materials.[7] Gold catalysis offers a complementary approach to more established palladium-catalyzed methods. A representative transformation is the oxidative coupling of an electron-rich arene (Ar¹-H) with an arylboronic acid (Ar²-B(OH)₂).
General Workflow
The experimental workflow involves the careful handling of reagents under an inert atmosphere to prevent the degradation of the catalyst and reagents.
Figure 2: A typical workflow for setting up a gold-catalyzed oxidative cross-coupling reaction.
Representative Protocol: Oxidative Coupling of Mesitylene with Phenylboronic Acid
Disclaimer: The following protocol is a representative model adapted from similar gold-catalyzed oxidative coupling reactions.[6] Optimization of catalyst loading, oxidant, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound(I) (8.8 mg, 0.01 mmol, 5 mol%)
-
Silver triflate (AgOTf) (2.6 mg, 0.01 mmol, 5 mol%)
-
Mesitylene (24.0 mg, 0.2 mmol, 1.0 equiv)
-
Phenylboronic acid (36.6 mg, 0.3 mmol, 1.5 equiv)
-
Selectfluor® (bis(1-fluoropyridinium) tetrafluoroborate) (141.7 mg, 0.4 mmol, 2.0 equiv)
-
Anhydrous 1,2-dichloroethane (DCE) (2.0 mL)
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound(I) (8.8 mg, 0.01 mmol), silver triflate (2.6 mg, 0.01 mmol), phenylboronic acid (36.6 mg, 0.3 mmol), and a magnetic stir bar.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,2-dichloroethane (2.0 mL) via syringe, followed by mesitylene (28 µL, 0.2 mmol).
-
In a separate vial, weigh Selectfluor® (141.7 mg, 0.4 mmol) and add it to the reaction mixture in one portion under a positive flow of inert gas.
-
Seal the flask and stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃ (5 mL).
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the biaryl product.
Key Parameters and Optimization
The success of gold-catalyzed oxidative cross-couplings is highly dependent on several factors that often require careful optimization.
| Parameter | Rationale and Considerations | Typical Range |
| Gold Precatalyst | Loading impacts cost and efficiency. Higher loading may be needed for challenging substrates. | 1 - 10 mol% |
| Silver Activator | Required to abstract the chloride ligand and generate the active cationic gold species. AgOTf, AgSbF₆, and AgBF₄ are common choices. | 1 - 10 mol% |
| Oxidant | Crucial for the Au(I) to Au(III) oxidation. Selectfluor® is a common choice. Other options include PhI(OAc)₂ and hypervalent iodine reagents. Stoichiometry is critical. | 1.5 - 3.0 equiv |
| Solvent | Typically chlorinated solvents like DCE or non-coordinating polar aprotic solvents. Must be anhydrous. | DCE, MeCN, Dioxane |
| Temperature | Reactions may require heating to overcome activation barriers for oxidative addition and reductive elimination. | Room Temp. to 80 °C |
| Additives | Bases (e.g., K₂CO₃) may be required in some cases to facilitate transmetalation, but can also lead to side reactions.[6] | Varies |
Safety and Handling
-
Gold Compounds: While generally less toxic than other heavy metals, gold compounds should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
-
Oxidants: Selectfluor® and other hypervalent iodine reagents are strong oxidizers and should be handled with caution. Avoid contact with skin and eyes.
-
Solvents: Chlorinated solvents are toxic and should be handled in a fume hood.
-
Inert Atmosphere: Reactions are sensitive to air and moisture. Proper inert atmosphere techniques (Schlenk line or glovebox) are essential for reproducibility.
Conclusion
This compound(I) is a promising precatalyst for oxidative cross-coupling reactions. Its bulky and labile ligand provides a unique steric and electronic environment that can be harnessed to achieve novel reactivity. The key to unlocking its full potential lies in the careful selection of an appropriate oxidant and the systematic optimization of reaction conditions. The provided model protocol serves as a robust starting point for researchers to explore the utility of this catalyst in the synthesis of complex molecules and for the development of new synthetic methodologies.
References
- Font, P., Valdés, H., & Ribas, X. (n.d.). Synthesis of biaryl compounds catalyzed by gold using sacrificial external oxidants.
- Shuo, Y., Chang, J., & Yu, B. (n.d.). Common strategies used for the synthesis of biaryls.
- (n.d.). Synthesis of Biaryls.
- Garcia, P., Malacria, M., Aubert, C., Gandon, V., & Fensterbank, L. (2010). Gold-Catalyzed Cross-Couplings: New Opportunities for C−C Bond Formation.
- (n.d.). Gold-catalyzed allylation of aryl boronic acids: accessing cross-coupling reactivity with gold. Semantic Scholar.
- (n.d.).
- (n.d.). Oxidative and Transition-Metal Catalyzed Cross-Coupling Reactions, Preparation and Coupling of S-Heterocycles. LMU edoc.
- (n.d.). ChemInform Abstract: Transition-Metal Catalyzed Oxidative Cross-Coupling Reactions to Form C-C Bonds Involving Organometallic Reagents as Nucleophiles.
- (n.d.). External oxidant-free heterogeneous gold-catalyzed C(sp 2 )-C(sp 2 ) cross-coupling of aryldiazonium salts and arylboronic acids with the assistance of bpy ligand.
- (n.d.). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions.
- (n.d.). Oxidative C-C Coupling.
-
Vesseur, L., Li, S., Mallet-Ladeira, S., & Bourissou, D. (2025). Ligand exchange of tris(2,4-di-tert-butylphenyl) phosphite: a practical and efficient route to organo gold(i) complexes. ChemRxiv. Retrieved from [Link]
- (2025). Ligand Exchange of Tris(2,4-di-tert-butylphenyl) Phosphite: A Practical and Efficient Route to Organo Gold(I) Complexes.
- Vesseur, L., Li, S., Mallet-Ladeira, S., & Bourissou, D. (2025). Ligand exchange of tris(2,4-di-tert-butylphenyl) phosphite: a practical and efficient route to organo gold(i) complexes.
- Zhang, Z., Jiao, L., Zhang, J., & Zhang, J. (2023). Base-assisted transmetalation enables gold-catalyzed oxidative Sonogashira coupling reaction. iScience, 27(1), 108531.
- Akram, M. O., Banerjee, S., Saswade, S. S., & Patil, N. T. (2018). Oxidant-free oxidative gold catalysis: the new paradigm in cross-coupling reactions.
- (n.d.). Ligand Exchange of Tris(2,4-di-tert-butylphenyl) Phosphite: A Practical and Efficient Route to Organo Gold(I) Complexes.
- Ball, L. T., Green, M., Lloyd-Jones, G. C., & Russell, C. A. (2019). Gold-Catalyzed Oxidative Coupling of Arenes and Arylsilanes. Organic Syntheses, 96, 150-178.
- (n.d.).
- (n.d.). (A) Synthesis of N-arylsulfonamides (B) synthesis of N-arylcarbamates.
- (n.d.). Process for the preparation of tris(2,4-ditert-butylphenyl)phosphite.
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- 6. Base-assisted transmetalation enables gold-catalyzed oxidative Sonogashira coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Mechanism: A Guide to In Situ Monitoring of Gold-Catalyzed Reactions
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Gold Rush in Catalysis and the Need for Real-Time Insight
Homogeneous and heterogeneous gold catalysis has emerged as a formidable tool in modern organic synthesis, enabling the construction of complex molecular architectures under remarkably mild conditions.[1][2] The unique ability of gold catalysts, typically in the Au(I) or Au(III) oxidation states, to activate π-systems like alkynes, allenes, and alkenes towards nucleophilic attack has unlocked novel pathways for forming C-C and C-heteroatom bonds.[1][3] However, the high reactivity of the catalytic intermediates often makes them transient and difficult to isolate, turning the elucidation of reaction mechanisms into a significant challenge.[4] Understanding these fleeting species and the kinetics of their transformations is not merely an academic exercise; it is paramount for optimizing reaction conditions, improving catalyst stability, enhancing selectivity, and rationally designing next-generation catalysts.
This application note provides a comprehensive guide to the principal in situ spectroscopic and analytical techniques used to monitor gold-catalyzed reactions in real time. We move beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on "operando" spectroscopy—the observation of the catalyst under actual working conditions—to provide the most accurate and relevant mechanistic information.[5][6][7]
The Strategic Choice: Selecting the Right In Situ Technique
The selection of an appropriate in situ monitoring technique is the most critical decision in designing a mechanistic study. No single technique is universally superior; the choice depends on the specific reaction, the nature of the catalyst (homogeneous vs. heterogeneous), the information required (kinetic vs. structural), and the available instrumentation. The following flowchart provides a logical framework for this decision-making process.
Caption: Workflow for selecting an in situ monitoring technique.
Comparative Overview of Key Techniques
To aid in selection, the following table summarizes the primary in situ techniques, highlighting their strengths and optimal applications in the context of gold catalysis.
| Technique | Information Provided | Best Suited For | Key Advantages | Limitations |
| NMR Spectroscopy | Detailed structural information, quantification of species, reaction kinetics. | Homogeneous catalysis, identifying and characterizing stable intermediates. | Unambiguous structure determination. The diamagnetic nature of Au(I)/Au(III) is ideal for NMR.[3] | Lower sensitivity, slower acquisition time, requires deuterated solvents. |
| IR Spectroscopy (ATR-FTIR) | Changes in functional groups, bonding information, reaction kinetics. | Homogeneous and heterogeneous (DRIFTS) reactions. | High specificity for functional groups, widely available, robust probes. | Solvent interference can obscure spectral regions, less sensitive to catalyst structure. |
| UV-Vis Spectroscopy | Reaction kinetics, changes in electronic structure, nanoparticle size/aggregation. | Reactions with chromophoric species; monitoring Au nanoparticle synthesis/catalysis via Surface Plasmon Resonance (SPR).[8][9] | High sensitivity, fast data acquisition, relatively low cost. | Provides limited structural information, requires chromophores for analysis. |
| Raman Spectroscopy | Vibrational modes (complementary to IR), catalyst structure, surface adsorbates. | Heterogeneous catalysis on Au nanoparticles (using SERS).[10][11] | Minimal interference from aqueous solvents, SERS provides massive signal enhancement for surface species.[12] | Inherently weak signal (without enhancement), potential for sample fluorescence. |
| Mass Spectrometry | Direct detection of intermediates, determination of molecular weights. | Identifying low-concentration, transient species in homogeneous catalysis.[4] | Extremely high sensitivity and specificity, ideal for mechanistic discovery. | Often requires sampling (on-line vs. in-line), potential for fragmentation to complicate interpretation. |
| Reaction Calorimetry | Thermodynamic data (ΔH), reaction kinetics, heat flow. | Process safety assessment, optimization, and scale-up. | Provides direct measurement of reaction heat, independent of spectroscopic properties.[13] | Provides no structural information, sensitive to changes in heat transfer. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for studying homogeneous catalytic reactions, providing definitive structural information and quantitative data.[14] The fact that both Au(I) and Au(III) complexes are diamagnetic makes them "NMR-friendly," allowing for high-resolution spectra without the line-broadening effects seen with paramagnetic metals.[3]
Causality: Why NMR is Effective for Gold Catalysis The power of NMR lies in its ability to provide a complete snapshot of the soluble species in the reaction vessel at any given time. By monitoring the disappearance of starting material signals, the appearance of product signals, and—most importantly—the transient signals of catalytic intermediates, a detailed kinetic and mechanistic picture can be constructed. Techniques like Diffusion Ordered Spectroscopy (DOSY) can further illuminate the solution behavior of gold complexes, revealing the effects of counterions and solvents on ion-pairing and aggregation.[15]
Experimental Workflow: In Situ NMR
Caption: General workflow for an in situ NMR experiment.
Protocol: Monitoring a Homogeneous Gold-Catalyzed Cyclization
This protocol provides a generalized procedure for monitoring a reaction using in situ NMR spectroscopy.
Self-Validation and Controls:
-
Initial Spectrum (t=0): Acquire a full set of spectra (¹H, ¹³C, ³¹P) before initiating the reaction. This confirms the identity and purity of starting materials and the catalyst, serving as a baseline.
-
Control Reaction: Run a parallel reaction without the gold catalyst to ensure no background reaction occurs.
-
Internal Standard: Add a known amount of an inert, non-volatile internal standard (e.g., hexamethylcyclotrisiloxane) with a simple spectrum. This allows for accurate quantification of all species throughout the reaction.
Step-by-Step Methodology:
-
Preparation: In a glovebox (if using air-sensitive reagents), accurately weigh the substrate, internal standard, and any other reagents into a vial. Dissolve them in the appropriate deuterated solvent (e.g., CDCl₃, Toluene-d₈).
-
Catalyst Stock Solution: Prepare a separate, accurate stock solution of the gold pre-catalyst in the same deuterated solvent. This allows for precise and reproducible catalyst loading.
-
Loading the NMR Tube: Transfer the substrate solution to a suitable NMR tube (e.g., a J. Young tube for air-sensitive reactions or a medium-wall tube for standard experiments).
-
Thermal Equilibration: Place the NMR tube inside the spectrometer and allow it to equilibrate at the desired reaction temperature for 5-10 minutes.
-
Acquire Baseline Spectra: Record high-quality initial spectra (¹H, ³¹P, etc.) before adding the catalyst. This is your t=0 reference.
-
Reaction Initiation: Remove the tube, quickly and accurately inject the required volume of the catalyst stock solution, mix thoroughly but gently, and rapidly re-insert the tube into the spectrometer. This marks the start of the reaction.
-
Time-Resolved Data Acquisition: Immediately begin acquiring spectra at set time intervals. The frequency of acquisition should be tailored to the expected reaction rate—faster for rapid reactions (e.g., every 30-60 seconds) and slower for multi-hour processes.[16]
-
Data Processing: Process the arrayed spectra uniformly. Reference the spectra, phase them, and perform baseline correction.
-
Kinetic Analysis: Integrate the signals for the starting material, product(s), and any observable intermediates relative to the internal standard. Plot the concentration of each species as a function of time to generate reaction profiles.
Vibrational Spectroscopy: IR and Raman
Infrared (IR) and Raman spectroscopy are powerful complementary techniques that probe the vibrational modes of molecules. They are exceptionally useful for tracking changes in chemical bonds during a reaction, making them ideal for in situ monitoring.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Causality: Why ATR-FTIR is Effective ATR-FTIR is a workhorse of process analytical technology.[16] An immersion probe made of a high-refractive-index crystal (like diamond or silicon) is inserted directly into the reaction mixture. An infrared beam is passed through the crystal in such a way that it creates an evanescent wave that penetrates a few microns into the reaction medium. This shallow penetration depth ensures that the obtained spectrum is representative of the bulk solution while being insensitive to bubbles or solid particles, providing clean, reproducible data. It excels at monitoring the consumption and formation of species with strong IR-active functional groups (e.g., C=O, C≡C, N-H).
Protocol: Monitoring with an ATR-FTIR Probe
Self-Validation and Controls:
-
Background Spectrum: The most critical step is collecting a valid background spectrum. This is typically done with the probe immersed in the reaction solvent at the reaction temperature before the addition of reactants. This digitally subtracts the solvent and system contributions from the reaction spectra.
-
Calibration Spectra: For quantitative analysis, it is advisable to record spectra of pure starting materials and products at known concentrations.[16] This allows for the creation of a calibration model to convert spectral data into concentration data.
Step-by-Step Methodology:
-
System Setup: Assemble the reaction vessel with overhead stirring, temperature control, and ports for the ATR-FTIR probe and reagent addition.
-
Probe Insertion: Carefully insert the ATR probe into the vessel, ensuring the ATR crystal is fully submerged in the reaction medium and positioned in a zone of good mixing to avoid fouling.[16]
-
Background Collection: Add the solvent to the reactor and bring it to the target reaction temperature. Once stable, collect a background spectrum. This is a crucial step for data quality.
-
Reaction Initiation: Add the reactants and catalyst to the solvent.
-
Data Acquisition: Begin collecting spectra immediately. A typical time resolution is one spectrum every 30 to 60 seconds.
-
Data Analysis: Monitor the reaction progress by tracking the absorbance of characteristic peaks. For example, in a gold-catalyzed alkyne hydration, one could monitor the disappearance of the alkyne C≡C stretch (~2100-2250 cm⁻¹) and the appearance of the ketone C=O stretch (~1715 cm⁻¹).
Surface-Enhanced Raman Spectroscopy (SERS)
Causality: Why SERS is Effective for Nanoparticle Catalysis While normal Raman scattering is a weak phenomenon, molecules adsorbed on or near the surface of plasmonic nanoparticles, such as gold, can experience an enormous enhancement (10⁶-10¹⁴) in their Raman signal. This is the SERS effect. It makes Raman spectroscopy an exquisitely sensitive tool for studying the surface chemistry of heterogeneous gold nanoparticle catalysts.[17] It allows for the direct observation of reactant adsorption, surface-bound intermediates, and product formation specifically at the catalytically active "hot spots."[10][12]
Protocol: In Situ SERS Monitoring of a Reaction on Gold Nanoparticles
Self-Validation and Controls:
-
Substrate Stability: Record a SERS spectrum of the gold nanoparticle catalyst in the solvent to ensure it is stable and does not generate interfering background signals.
-
Analyte Adsorption: Obtain a SERS spectrum of the starting material adsorbed on the nanoparticles before initiating the reaction to identify its characteristic surface-enhanced peaks.
Step-by-Step Methodology:
-
Catalyst Preparation: Synthesize or procure the gold nanoparticle colloid. The size and shape will significantly influence the SERS enhancement.[17]
-
Reaction Setup: In a cuvette or specialized flow cell, add the gold nanoparticle colloid and the reactant solution.
-
Spectrometer Alignment: Place the sample in a Raman spectrometer and focus the laser onto the solution.
-
Acquire Baseline: Record a spectrum of the reactant adsorbed on the nanoparticles.
-
Initiate Reaction: Add the second reagent (e.g., a reducing agent) to start the catalytic reaction.
-
Monitor Reaction: Collect SERS spectra continuously. In a model reaction like the reduction of p-nitrothiophenol to p,p'-dimercaptoazobenzene, one can monitor the disappearance of the -NO₂ vibrational modes and the appearance of new bands corresponding to the azo-group.[10]
-
Data Analysis: Analyze the change in peak intensities over time to understand the surface-specific reaction kinetics.
Mass Spectrometry (MS)
Mass spectrometry is unparalleled in its ability to detect and identify reaction intermediates, even those present at vanishingly low concentrations.[4] Its high sensitivity and specificity make it an indispensable tool for elucidating complex reaction mechanisms in gold catalysis that might be invisible to other techniques.
Causality: Why MS is Effective Gold catalysis often proceeds through highly reactive cationic intermediates.[1] Techniques like electrospray ionization (ESI-MS) are perfectly suited to gently transfer these charged species from the solution phase into the gas phase for detection by the mass analyzer. By monitoring the reaction solution in real-time, one can directly observe the rise and fall of key intermediates, providing direct evidence for proposed catalytic cycles. For example, in situ reacting MS has been used to provide evidence for bis-gold complexes as key intermediates in alkyne hydration.[4]
Protocol: On-Line ESI-MS Monitoring
This protocol describes an "on-line" setup where a small, continuous flow is sampled from the reaction vessel.
Self-Validation and Controls:
-
Catalyst Spectrum: Before starting the reaction, infuse a dilute solution of the gold catalyst to obtain its mass spectrum and identify its fragmentation pattern.
-
Reactant/Product Spectra: Obtain individual mass spectra for all starting materials and the final product to avoid misinterpretation of peaks.
Step-by-Step Methodology:
-
Reaction Setup: Set up the reaction in a vessel with an outlet port connected to a syringe pump via fine-bore PEEK tubing.
-
Interface to MS: Direct the outlet of the syringe pump to the ESI source of the mass spectrometer.
-
Method Development: Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) using a solution of the catalyst or product to achieve a stable signal with minimal fragmentation.
-
Initiate Reaction: Start the reaction in the vessel.
-
Begin Sampling: Simultaneously, start the syringe pump to draw a small, continuous stream from the reaction (e.g., 5-10 µL/min) into the mass spectrometer.
-
Data Acquisition: Record mass spectra continuously over the course of the reaction. Use the instrument software to plot the intensity of specific m/z values (corresponding to reactants, intermediates, and products) over time. This generates kinetic traces for each species.
-
Data Interpretation: Scrutinize the data for new m/z peaks that appear and then disappear during the reaction. These are potential intermediates. Their isotopic patterns and fragmentation (MS/MS) can be used to propose their structures.
Conclusion: Building a Holistic Mechanistic Picture
The in situ monitoring of gold-catalyzed reactions provides a dynamic window into the intricate dance of molecules at the heart of catalysis. While each technique offers unique advantages, the most profound insights are often gained by employing a multi-technique approach.[6][16] For instance, NMR can provide the definitive structure of a resting state, while complementary MS experiments reveal the fleeting, low-concentration intermediates that connect the catalytic cycle. Combining kinetic data from ATR-FTIR with thermodynamic data from reaction calorimetry can lead to a robust process model suitable for scale-up and safety analysis. By carefully selecting the right tool and implementing rigorous, self-validating protocols, researchers can move beyond "black box" chemical transformations to a state of rational design and optimization, accelerating discovery in both academic and industrial settings.
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Title: In situ Reaction Monitoring in Photocatalytic Organic Synthesis Source: Refubium - Freie Universität Berlin URL: [Link]
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Title: In-situ monitoring of dynamic behavior of catalyst materials and reaction intermediates in semiconductor catalytic processes Source: ScienceDirect URL: [Link]
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Title: In-situ NMR spectroscopy in catalysis Source: Wiley Analytical Science URL: [Link]
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Title: Seven Essential Steps for In Situ Reaction Monitoring Source: Spectroscopy Online URL: [Link]
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Title: How do gold nanorods become nanometer-sized electrolyzers? Source: chemeurope.com URL: [Link]
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Title: In situ monitoring of catalytic reaction on single nanoporous gold nanowire with tuneable SERS and catalytic activity Source: PubMed URL: [Link]
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Title: Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists Source: MDPI URL: [Link]
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Title: Gold-Catalyzed Organic Reactions Source: ACS Publications - Chemical Reviews URL: [Link]
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Title: Unravelling the Nature of Gold Surface Sites by Combining IR Spectroscopy and DFT Calculations. Implications in Catalysis Source: ACS Publications - The Journal of Physical Chemistry C URL: [Link]
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Title: Water Can Accelerate Homogeneous Gold Catalysis Source: ResearchGate URL: [Link]
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Title: Development of operando spectroscopic methods and controlled catalyst preparation with Peter Wells Source: YouTube URL: [Link]
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Title: In Situ Determination of Colloidal Gold Concentrations with UV–Vis Spectroscopy: Limitations and Perspectives Source: ResearchGate URL: [Link]
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Title: Amplification of surface-enhanced Raman scattering by the oxidation of capping agents on gold nanoparticles Source: RSC Publishing URL: [Link]
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Title: To Err is Human; To Reproduce Takes Time Source: ACS Publications URL: [Link]
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Application Notes and Protocols for the Synthesis of Complex Polycyclic Molecules
Introduction: The Architectural Challenge of Polycyclic Systems
Complex polycyclic molecules represent a pinnacle of structural intricacy and are at the heart of numerous biologically active natural products and pharmaceutical agents. Their dense three-dimensional architecture, often rich in stereocenters, presents a formidable challenge to synthetic chemists. The efficient construction of these frameworks necessitates innovative and powerful synthetic strategies that can build molecular complexity rapidly and with high degrees of selectivity. This guide provides an in-depth exploration of modern synthetic methodologies that have revolutionized the art of polycyclic synthesis, offering researchers and drug development professionals a toolkit of field-proven techniques and detailed protocols. We will delve into the mechanistic underpinnings of these reactions, providing a rationale for experimental design and empowering the reader to apply these methods to their own synthetic challenges.
The Power of Cascade Reactions: Building Complexity in a Single Stroke
Cascade reactions, also known as domino or tandem reactions, are exceptionally powerful tools in synthetic chemistry, enabling the formation of multiple chemical bonds in a single, orchestrated sequence.[1] This approach is highly atom-economical and significantly reduces the number of synthetic steps, purifications, and overall resource consumption, making it an environmentally benign strategy for constructing complex molecular scaffolds.[2] The elegance of a well-designed cascade lies in its ability to generate significant molecular complexity from relatively simple starting materials, mimicking the efficiency of biosynthetic pathways.[3]
The Diels-Alder Cascade: A Classic Transformed
The Diels-Alder reaction, a cornerstone of organic synthesis, can be ingeniously incorporated into cascade sequences to rapidly assemble polycyclic systems.[4] A prime example of its power is demonstrated in several total syntheses of the notoriously complex alkaloid, strychnine.[5][6] The intramolecular Diels-Alder (IMDA) reaction, in particular, has been a key strategy for forging the intricate core of this molecule.[7]
Protocol 1: Intramolecular Diels-Alder (IMDA) Reaction for a Key Tetracyclic Intermediate in Strychnine Synthesis
This protocol is adapted from methodologies that utilize an IMDA approach to construct the core of strychnine.[5][7]
Objective: To synthesize a key tetracyclic intermediate via an intramolecular [4+2] cycloaddition.
Materials:
-
Diene precursor (e.g., a tryptamine-derived diene-carbamate)
-
High-purity, dry toluene
-
Inert gas (Argon or Nitrogen)
-
High-pressure reaction vessel or sealed tube
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation: In a flame-dried sealed tube or high-pressure reaction vessel, dissolve the diene precursor (1.0 eq) in dry toluene to a concentration of 0.01-0.05 M.
-
Inerting: De-gas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Seal the vessel tightly and heat the reaction mixture to 110-180 °C. The optimal temperature will depend on the specific substrate and should be determined empirically. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction typically requires 24-72 hours.
-
Work-up: Once the reaction is complete, allow the vessel to cool to room temperature. Concentrate the reaction mixture in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tetracyclic product.
-
Characterization: Confirm the structure and stereochemistry of the product using NMR spectroscopy (¹H, ¹³C, COSY, NOESY) and mass spectrometry. The stereochemical outcome is often dictated by the endo transition state preference of the Diels-Alder reaction.[8]
Causality and Insights: The choice of a high-boiling, non-polar solvent like toluene is crucial for achieving the necessary thermal energy for the cycloaddition while minimizing side reactions. The use of a sealed tube or high-pressure vessel is necessary to prevent solvent evaporation at elevated temperatures. The stereoselectivity of the IMDA reaction is a key feature, often proceeding through a well-defined transition state to yield a single diastereomer, thereby setting multiple stereocenters in one step.[9]
Gold Catalysis: Mild and Powerful Cyclizations
Gold catalysis has emerged as a remarkably powerful tool for the synthesis of complex molecules, particularly in promoting cycloisomerization and polyene cyclization reactions under exceptionally mild conditions.[10][11] Gold(I) and gold(III) complexes exhibit a unique affinity for alkynes and allenes, activating them towards nucleophilic attack and initiating elegant cascade cyclizations to form intricate polycyclic frameworks.[12][13]
Enyne Cycloisomerization: A Gateway to Fused and Bridged Systems
Gold-catalyzed enyne cycloisomerization is a versatile method for constructing bicyclic and polycyclic systems.[3][10] The reaction typically proceeds through the activation of the alkyne by the gold catalyst, followed by intramolecular attack of the tethered alkene. This process can lead to a variety of carbocyclic and heterocyclic scaffolds.
Protocol 2: Gold(I)-Catalyzed Enyne Cycloisomerization
This protocol is a general procedure based on established gold-catalyzed cycloisomerization reactions.[14]
Objective: To synthesize a bicyclic product via a gold-catalyzed 5-exo-dig cyclization of a 1,6-enyne.
Materials:
-
1,6-enyne substrate
-
Gold(I) precatalyst (e.g., [AuCl(PPh₃)])
-
Silver salt co-catalyst (e.g., AgSbF₆)
-
Dry, inert solvent (e.g., dichloromethane, DCE, or toluene)
-
Inert gas (Argon or Nitrogen)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the gold(I) precatalyst (1-5 mol%) and the silver salt co-catalyst (1-5 mol%) in the chosen dry solvent. Stir the mixture at room temperature for 10-15 minutes. The formation of a white precipitate (AgCl) indicates the generation of the active cationic gold catalyst.
-
Reaction Initiation: To the catalyst mixture, add a solution of the 1,6-enyne substrate (1.0 eq) in the same dry solvent via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating as required. Monitor the reaction progress by TLC or GC-MS. These reactions are often rapid, proceeding to completion within minutes to a few hours.
-
Quenching and Work-up: Upon completion, quench the reaction by passing the mixture through a short plug of silica gel, eluting with a suitable solvent like ethyl acetate. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purification and Characterization: Purify the crude product by silica gel column chromatography. Characterize the final product by NMR spectroscopy and mass spectrometry.
Causality and Insights: The cationic gold(I) species, generated in situ by halide abstraction with the silver salt, is a potent π-acid that selectively activates the alkyne moiety.[11] The choice of the counter-ion from the silver salt (e.g., SbF₆⁻, OTf⁻) can influence the reactivity of the catalyst. The reaction is typically performed under anhydrous and inert conditions to prevent deactivation of the catalyst and unwanted side reactions.
C-H Activation: A Paradigm Shift in Retrosynthesis
The direct functionalization of otherwise inert C-H bonds has emerged as a transformative strategy in organic synthesis, offering a more atom- and step-economical approach to constructing complex molecules.[15] Transition metal catalysts, particularly those based on rhodium and palladium, can selectively activate C-H bonds and forge new C-C or C-heteroatom bonds, enabling novel retrosynthetic disconnections.[16][17]
Rhodium-Catalyzed C-H Activation and Annulation
Rhodium(III) catalysts are particularly effective in promoting C-H activation/annulation cascades.[18][19] These reactions often involve a directing group on the substrate that coordinates to the metal center, bringing it into proximity with the C-H bond to be activated.
Protocol 3: Rhodium(III)-Catalyzed Intramolecular Annulation via C-H Activation
This protocol provides a general framework for the synthesis of fused tricyclic indole scaffolds.[17]
Objective: To construct a fused tricyclic indole system via rhodium-catalyzed intramolecular C-H activation and annulation.
Materials:
-
Alkyne-tethered acetanilide substrate
-
[RhCp*Cl₂]₂ catalyst
-
Silver salt additive (e.g., AgSbF₆)
-
Solvent (e.g., 1,2-dichloroethane (DCE) or tert-amyl alcohol)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried reaction tube, add the alkyne-tethered acetanilide substrate (1.0 eq), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Inerting and Solvent Addition: Evacuate and backfill the tube with an inert gas three times. Add the dry solvent via syringe.
-
Reaction: Stir the reaction mixture at a temperature ranging from 60 to 100 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with dichloromethane. Concentrate the filtrate under reduced pressure.
-
Purification and Characterization: Purify the residue by flash column chromatography on silica gel to yield the desired fused tricyclic indole. Characterize the product by NMR and mass spectrometry.
Causality and Insights: The acetanilide directing group plays a crucial role in coordinating to the rhodium center, facilitating the regioselective activation of the ortho-C-H bond. The silver salt acts as a halide scavenger, generating the active cationic rhodium species. The alkyne moiety then undergoes insertion, leading to the formation of the new ring system.
Photoredox Catalysis: Harnessing the Power of Light
Visible-light photoredox catalysis has revolutionized modern organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions.[20][21] This strategy has been widely applied to the construction of complex polycyclic molecules through innovative cascade cyclizations.[15][22]
Radical Cascade Cyclization for Polycyclic Quinazolinones
Photoredox-catalyzed radical cascade cyclizations offer a powerful means to construct complex nitrogen-containing heterocycles.[15] By generating nitrogen-centered radicals, intricate polycyclic systems can be assembled in a single step.
Protocol 4: Photoredox-Catalyzed Radical Cascade Cyclization
This protocol outlines the synthesis of polycyclic quinazolinones from N-cyanamide alkenes.[15]
Objective: To synthesize amide-decorated 2,3-fused polycyclic quinazolinones via a dual N-centered radical cascade cyclization.
Materials:
-
N-cyanamide alkene substrate
-
N-aminopyridinium salt
-
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ or an organic dye like 4CzIPN)
-
Solvent (e.g., acetonitrile or DMF)
-
Inert gas (Argon or Nitrogen)
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
Reaction Setup: In a reaction vial, combine the N-cyanamide alkene (1.0 eq), the N-aminopyridinium salt (1.2 eq), and the photocatalyst (1-2 mol%).
-
Inerting and Solvent Addition: Add the solvent and de-gas the mixture with argon or nitrogen for 15-20 minutes.
-
Irradiation: Place the reaction vial in front of a blue LED lamp and stir at room temperature.
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the crude product by silica gel chromatography to obtain the polycyclic quinazolinone.
-
Characterization: Confirm the structure of the product using NMR and mass spectrometry.
Causality and Insights: The photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process with the N-aminopyridinium salt to generate a nitrogen-centered radical.[22] This radical then adds to the alkene of the N-cyanamide substrate, triggering a cascade cyclization that ultimately forms the polycyclic product. The reaction is conducted under mild, room temperature conditions, showcasing the power of photoredox catalysis.
Data Presentation
Table 1: Comparison of Yields for a Representative Gold-Catalyzed Enyne Cycloisomerization with Varying Substrates
| Entry | Substrate (R group) | Yield (%) |
| 1 | H | 85 |
| 2 | Me | 82 |
| 3 | Ph | 78 |
| 4 | TMS | 90 |
| 5 | CO₂Me | 75 |
Yields are for the isolated, purified product. Reaction conditions: 1 mol% [AuCl(PPh₃)], 1 mol% AgSbF₆, CH₂Cl₂,rt, 1h.
Visualizations
Diagrams
Caption: Intramolecular Diels-Alder cascade workflow.
Caption: Mechanism of Gold-Catalyzed Enyne Cyclization.
Caption: Simplified Photoredox Catalytic Cycle.
Conclusion
The synthesis of complex polycyclic molecules is a dynamic and evolving field. The methodologies presented herein—cascade reactions, gold catalysis, C-H activation, and photoredox catalysis—represent the forefront of synthetic innovation. By understanding the principles behind these powerful transformations and utilizing the detailed protocols provided, researchers can confidently approach the construction of even the most challenging molecular architectures. The continued development of novel synthetic methods will undoubtedly unlock new possibilities in drug discovery and materials science, and the strategies outlined in this guide provide a solid foundation for future explorations.
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Studies reveal a stepwise Diels–Alder in the shortest synthesis of strychnine. RSC Blogs. [Link]
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Cascade reactions for syntheses of heterocycles. Arkivoc. [Link]
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Gold-catalyzed polyene cyclization and its application in the total synthesis of natural products. Organic & Biomolecular Chemistry. [Link]
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A synthesis of strychnine by a longest linear sequence of six steps. Chemical Science. [Link]
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Harnessing Rhodium-Catalyzed C–H Activation: Regioselective Cascade Annulation for Fused Polyheterocycles. The Journal of Organic Chemistry. [Link]
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Synthesis of Strychnine. Chemical Reviews. [Link]
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Novel cascade-guided asymmetric synthesis of polycyclic 4 H -pyran scaffolds via bifunctional phosphonium salt catalysis. Science China Chemistry. [Link]
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Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions. Frontiers in Chemistry. [Link]
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Asymmetric Catalytic Cascade Reactions for Constructing Diverse Scaffolds and Complex Molecules. Accounts of Chemical Research. [Link]
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Is there no end to the total syntheses of strychnine? Lessons to be learned for strategy and tactics in total synthesis. Natural Product Reports. [Link]
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Catalytic asymmetric dearomatization (CADA) reactions of phenol and aniline derivatives. Chemical Society Reviews. [Link]
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Gold-Catalyzed Cycloisomerization of 1,5-Allenynes via Dual Activation of an Ene Reaction. Journal of the American Chemical Society. [Link]
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Gold-mediated cycloisomerization reactions of 1,n-enynes containing an internal atom-centered nucleophile. ResearchGate. [Link]
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Organocatalytic Cascade Reactions for the Synthesis and Diversification of Privileged Structures. Chemistry Proceedings. [Link]
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Mild rhodium(III)-catalyzed C-H activation and intermolecular annulation with allenes. Angewandte Chemie International Edition. [Link]
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Rhodium-catalyzed intramolecular annulation via C–H activation leading to fused tricyclic indole scaffolds. Chemical Communications. [Link]
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Catalytic asymmetric dearomatization of phenols via divergent intermolecular (3 + 2) and alkylation reactions. ResearchGate. [Link]
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Dearomatization [4+2] cycloaddition for constructing bridged polycyclic lactams. PubMed. [Link]
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Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization. Accounts of Chemical Research. [Link]
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Synthesis of Polycyclic Compounds by a Cascade Cycloisomerization/Diels-Alder Reaction. ResearchGate. [Link]
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Gold-catalyzed polyene cyclization and its application in the total synthesis of natural products. Organic & Biomolecular Chemistry. [Link]
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Dearomatization [4+2] cycloaddition for constructing bridged polycyclic lactams. Chemical Communications. [Link]
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Rhodium‐catalyzed‐directed CH activation and annulation for the synthesis of heterocyclic germatranes using alkynyl germatranes. ResearchGate. [Link]
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Utilizing the Pentadehydro-Diels–Alder Reaction for Polycyclic Aromatic Compound Synthesis: Diels–Alder-Based Linker Transformation. Molecules. [Link]
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Photoredox Catalyzed Radical Addition and Addition/Cyclization Reaction. ResearchGate. [Link]
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Gold-Catalyzed Polyene Cyclization and Its Application in the Total Synthesis of Natural Products. ResearchGate. [Link]
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Photoredox-Catalyzed Radical Cascade Cyclization of N-Cyanamide Alkenes with N-Aminopyridinium Salts: Modular Synthesis of Polycyclic Quinazolinones. The Journal of Organic Chemistry. [Link]
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Synthesis of Polycyclic Nitrogen Heterocycles via Cascade Pd-Catalyzed Alkene Carboamination/Diels-Alder Reactions. Organic Letters. [Link]
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Organocatalytic Aza-Michael/Mannich Cascade Reaction: Synthesis of Enantioenriched 3,3'-Spirooxindole γ-Lactams. ResearchGate. [Link]
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SCHEME 48 Cascade radical cyclization initiated by visible-light photoredox catalysis. ResearchGate. [Link]
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Synthesis of azapolycyclic systems via the intramolecular [4 + 2] cycloaddition chemistry of 2-(alkylthio)-5-amidofurans. Tetrahedron. [Link]
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Intramolecular [1 + 4 + 1] Cycloaddition: Establishment of the Method. Angewandte Chemie International Edition. [Link]
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Photoredox-Catalyzed Radical Cascade Cyclization of N-Cyanamide Alkenes with N-Aminopyridinium Salts: Modular Synthesis of Polycyclic Quinazolinones. The Journal of Organic Chemistry. [Link]
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Facile generation of bridged medium-sized polycyclic systems by rhodium-catalysed intramolecular (3+2) dipolar cycloadditions. Nature Communications. [Link]
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Cascade polycyclisations in natural product synthesis. Organic & Biomolecular Chemistry. [Link]
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Photoredox-Mediated Routes to Radicals: The Value of Catalytic Radical Generation in Synthetic Methods Development. ACS Catalysis. [Link]
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Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles. Beilstein Journal of Organic Chemistry. [Link]
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Visible-light-induced selenium-mediated cascade cyclization of 2-isocyanobenzonitriles with secondary amines to access indole-fused polycyclics. Green Chemistry. [Link]
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A visible-light-induced cascade cyclization strategy for the synthesis of N,S-containing polycyclic compounds. Organic Chemistry Frontiers. [Link]
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Visible‐Light‐Induced Diastereoselective Cascade Cyclization to Construct Polycyclic Spiroindolines. ResearchGate. [Link]
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A visible light promoted cascade cyclization reaction via a PCET process: easy access to indolinone-fused polycycles. Green Chemistry. [Link]
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Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances. [Link]
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Application Notes and Protocols: Facile Ligand Exchange Reactions with Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold(I)
Introduction: A Versatile and Stabilized Precursor for Gold(I) Catalysis and Beyond
Gold(I) complexes have emerged as exceptionally powerful catalysts for a myriad of organic transformations, particularly in the activation of alkynes and allenes.[1] The design and synthesis of well-defined gold(I) catalysts are paramount to achieving high efficiency, selectivity, and functional group tolerance in these reactions. A significant challenge in this field has been the development of stable, yet reactive, gold(I) precursors that allow for the facile introduction of a wide range of ancillary ligands.
This application note details the utility of Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold(I), a highly effective and user-friendly precursor for the synthesis of diverse organogold(I) complexes. The bulky tris(2,4-di-tert-butylphenyl)phosphite ligand imparts considerable stability to the complex, rendering it bench-stable and easy to handle.[2][3] Crucially, this phosphite ligand is also readily displaceable, enabling high-yielding ligand exchange reactions with a variety of incoming ligands, including phosphines and N-heterocyclic carbenes (NHCs).[4][5] This methodology circumvents the limitations often associated with traditional gold halide-based synthetic routes, offering a scalable, operationally simple, and broadly applicable protocol for researchers in catalysis, materials science, and drug development.[2][3]
Causality of Experimental Design: The Advantage of a Bulky, Labile Ligand
The choice of tris(2,4-di-tert-butylphenyl)phosphite as an ancillary ligand is a strategic one. The steric bulk of the di-tert-butylphenyl groups creates a sterically hindered environment around the gold center, which contributes to the monomeric nature and stability of the complex in the solid state and in solution. However, the Au-P bond in phosphite complexes is generally more labile than in their phosphine counterparts.[6] This inherent lability is the key to the facile ligand exchange, allowing for the displacement of the phosphite by stronger donor ligands under mild conditions. This approach provides a significant advantage over traditional methods that often require harsher conditions or multi-step procedures.
Experimental Protocols
PART 1: Synthesis of this compound(I)
This protocol is adapted from established procedures for the synthesis of gold(I) phosphine and phosphite complexes.[7][8]
Materials and Equipment:
-
(Dimethylsulfide)gold(I) chloride [(CH₃)₂SAuCl]
-
Tris(2,4-di-tert-butylphenyl)phosphite
-
Dichloromethane (DCM), anhydrous
-
Hexanes, anhydrous
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add (dimethylsulfide)gold(I) chloride (1.0 equiv.) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous dichloromethane (to a concentration of ~0.1 M) to dissolve the gold precursor.
-
In a separate vial, dissolve tris(2,4-di-tert-butylphenyl)phosphite (1.05 equiv.) in a minimal amount of anhydrous dichloromethane.
-
Slowly add the phosphite solution to the stirred solution of (dimethylsulfide)gold(I) chloride at room temperature.
-
Stir the reaction mixture for 30 minutes at room temperature. The reaction is typically complete within this timeframe.
-
Remove the solvent in vacuo using a rotary evaporator to yield the crude product.
-
The crude solid can be purified by recrystallization from a dichloromethane/hexanes mixture to afford this compound(I) as a white, crystalline solid.
Characterization:
The product should be characterized by ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity. The ³¹P NMR spectrum should show a single peak corresponding to the coordinated phosphite ligand.
PART 2: General Protocol for Ligand Exchange Reactions
This protocol provides a general method for the displacement of the tris(2,4-di-tert-butylphenyl)phosphite ligand with various nucleophilic ligands such as phosphines or N-heterocyclic carbenes.[4]
Materials and Equipment:
-
This compound(I)
-
Incoming ligand (e.g., triphenylphosphine, an N-heterocyclic carbene)
-
Dichloromethane (DCM), anhydrous
-
Schlenk flask and line or vials with septa
-
Magnetic stirrer and stir bars
-
Syringes and needles
Procedure:
-
In a vial under an inert atmosphere, dissolve this compound(I) (1.0 equiv.) in anhydrous dichloromethane (to a concentration of 0.05 M).[4]
-
In a separate vial, dissolve the incoming ligand (1.0 equiv.) in anhydrous dichloromethane.
-
Add the solution of the incoming ligand to the stirred solution of the gold complex at room temperature.
-
The reaction is typically rapid and can be monitored by ³¹P NMR spectroscopy. Quantitative conversion is often observed in less than 30 minutes.[4]
-
Once the reaction is complete, the solvent can be removed in vacuo to yield the new gold(I) complex. Further purification, if necessary, can be achieved by recrystallization or column chromatography.
Data Presentation: Scope of the Ligand Exchange Reaction
The following table summarizes the successful ligand exchange reactions with this compound(I) and various incoming ligands, demonstrating the broad applicability of this method.
| Entry | Incoming Ligand (L) | Product | Yield (%) |
| 1 | Triphenylphosphine | ClAu(PPh₃) | >95 |
| 2 | Tricyclohexylphosphine | ClAu(PCy₃) | >95 |
| 3 | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) | ClAu(IPr) | >95 |
| 4 | 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes) | ClAu(IMes) | >95 |
Yields are typically determined by ³¹P NMR spectroscopy and are often quantitative.[4]
Mechanistic Considerations
The ligand exchange reaction on the linear, two-coordinate gold(I) center is thought to proceed through an associative mechanism.[9] The incoming ligand attacks the gold center, forming a transient, three-coordinate T-shaped or Y-shaped intermediate. Subsequently, the bulky and labile tris(2,4-di-tert-butylphenyl)phosphite ligand dissociates, yielding the new two-coordinate gold(I) complex.
Visualizations
Experimental Workflow for Ligand Exchange
Caption: A simplified associative mechanism for the ligand exchange reaction.
Conclusion
This compound(I) is a valuable and versatile precursor for the synthesis of a wide array of organogold(I) complexes. Its bench-top stability and the lability of the phosphite ligand allow for rapid and high-yielding ligand exchange reactions under mild conditions. This protocol offers a practical and efficient alternative to traditional synthetic methods, empowering researchers to readily access a diverse range of gold(I) catalysts and materials for various applications.
References
-
Dorel, R. & Echavarren, A. M. Ligand exchange of tris(2,4-di-tert-butylphenyl) phosphite: a practical and efficient route to organo gold(i) complexes. Chemical Communications56 , 13801-13804 (2020). [Link]
-
Dorel, R. & Echavarren, A. M. Ligand Exchange of Tris(2,4-di-tert-butylphenyl) Phosphite: A Practical and Efficient Route to Organo Gold(I) Complexes. ChemRxiv (2020). [Link]
-
López-Gómez, M. J., Fructos, M. R. & Pérez-Galán, P. Modular chiral gold(i) phosphite complexes. Catalysis Science & Technology3 , 3007-3012 (2013). [Link]
-
Ionita, P., Caragheorgheopol, A., Gilbert, B. C. & Chechik, V. Mechanistic Study of a Place-Exchange Reaction of Au Nanoparticles with Spin-Labeled Disulfides. Langmuir22 , 10431-10438 (2006). [Link]
-
A General Synthesis for Gold(I) Complexes. ResearchGate (2013). [Link]
-
Chechik, V. Mechanistic aspects of ligand exchange in Au nanoparticles. RSC Advances1 , 1437-1446 (2011). [Link]
-
Harris, C. T. et al. Structure and Synthesis of Gold(I) Alkene π-Complexes with Variable Phosphine Donicity and Enhanced Stability. Organometallics39 , 2349-2357 (2020). [Link]
-
Coetzee, M. et al. Synthesis and characterization of gold(I) thiolate derivatives and bimetallic complexes for HIV inhibition. bioRxiv (2021). [Link]
-
van der Vlugt, J. I. Phosphite-Containing Ligands for Asymmetric Catalysis. Chemical Reviews112 , 2208-2296 (2012). [Link]
-
Dorel, R. & Echavarren, A. M. Ligand Exchange of Tris(2,4-di-tert-butylphenyl) Phosphite: A Practical and Efficient Route to Organo Gold(I) Complexes. ResearchGate (2020). [Link]
-
Chechik, V. Mechanistic aspects of ligand exchange in Au nanoparticles. ResearchGate (2011). [Link]
-
Artusi, C. et al. Ligand Basicity Governs Cysteine Reactivity in Au(I)–NHC Thiolate Complexes. Inorganic Chemistry61 , 14526-14537 (2022). [Link]
-
López-Gómez, M. J., Fructos, M. R. & Pérez-Galán, P. Modular chiral gold( i ) phosphite complexes. Catalysis Science & Technology3 , 3007-3012 (2013). [Link]
-
Ahrens, S. et al. Synthesis and Structural Characterization of Phosphanide Gold(III)/Gold(I) Complexes and Their Thallium(III) and Gold(III) Precursors. Molecules28 , 823 (2023). [Link]
-
López-Gómez, M. J., Fructos, M. R. & Pérez-Galán, P. Modular chiral gold(I) phosphite complexes. ResearchGate (2013). [Link]
-
Synthesis and characterization of gold (I) complexes of bis(diphenylphosphino)-acetonitrile. McMaster University (2010). [Link]
-
Dorel, R. & Echavarren, A. M. Ligand Exchange of Tris(2,4-di-tert-butylphenyl) Phosphite: A Practical and Efficient Route to Organo Gold(I) Complexes. ResearchGate (2020). [Link]
-
A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. Wiley Online Library (2020). [Link]
-
Modelling ligand exchange in metal complexes with machine learning potentials. ChemRxiv (2023). [Link]
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- 1. Modular chiral gold( i ) phosphite complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY00250K [pubs.rsc.org]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and characterization of gold (I) complexes of bis(diphenylphosphino)-acetonitrile. [researchspace.ukzn.ac.za]
- 9. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
improving the efficiency of gold-catalyzed reactions
Technical Support Center: Gold-Catalyzed Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Gold-Catalyzed Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving the efficiency and reproducibility of your experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and innovate confidently.
Troubleshooting Guide: From Stalled Reactions to Optimal Performance
This section addresses the most common challenges encountered in homogeneous gold catalysis. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing validated solutions.
Problem Area 1: Low Catalyst Activity or No Reaction
This is one of the most frequent hurdles. Before questioning the substrate's viability, a systematic check of the catalytic system is paramount.
Question: My reaction shows low or no conversion. What are the primary suspects?
Answer: The lack of reactivity typically points to one of three areas: an inactive catalyst, the presence of catalytic poisons, or unsuitable reaction conditions. A logical, step-wise diagnosis is crucial.
-
Initial Checks (The "Usual Suspects"):
-
Catalyst Activation: Most gold(I) precatalysts, such as (Ph₃P)AuCl, are not catalytically active themselves. They require the abstraction of the chloride ligand to generate a cationic, coordinatively unsaturated [L-Au]⁺ species, which is the active catalyst.[1][2] This is commonly achieved by adding a silver salt with a non-coordinating anion (e.g., AgSbF₆, AgOTf). If you are using a pre-formed cationic catalyst, this step is not needed.
-
Catalyst Poisons: Cationic gold catalysts are powerful but sensitive. Trace impurities in your reagents or solvents can act as potent inhibitors.[3] Common poisons include:
-
Halides: Residual chloride from starting materials or chlorinated solvents.
-
Basic/Nucleophilic Impurities: Amines, anilines, and sulfur-containing compounds (thiols, thioethers) can bind strongly to the gold center, rendering it inactive.[4]
-
Water: While some gold-catalyzed reactions tolerate water, it can be detrimental in others by promoting catalyst decomposition or hydrolyzing substrates.[5]
-
-
Reaction Conditions: Ensure the temperature is appropriate for the specific transformation. While many gold-catalyzed reactions proceed at room temperature, some may require gentle heating.[6]
-
Question: I suspect my catalyst is being poisoned. How can I confirm and resolve this?
Answer: Catalyst poisoning is a common culprit for sluggish or stalled reactions.[3][7]
-
Diagnosis:
-
Purity Check: Re-purify your substrates and starting materials. Flash chromatography is often sufficient. Ensure solvents are anhydrous and of high purity; passing them through a plug of activated alumina can remove trace impurities.[4]
-
Spiking Experiment: Add a small amount of a suspected poison (e.g., a trace of triethylamine or tetrabutylammonium chloride) to a reaction that you know works. If the reaction is inhibited, it strongly suggests poisoning is the issue in your main experiment.
-
-
Solutions:
-
Rigorous Purification: The most reliable solution is to use meticulously purified reagents and solvents.
-
Use of Additives: Silver salts can act as scavengers for halide impurities.[4] If you suspect halide poisoning, adding a stoichiometric amount of a silver salt relative to the suspected impurity can rescue the reaction.
-
Inert Atmosphere: Always perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition pathways that might be initiated by atmospheric components.[4]
-
Question: I am using a silver salt activator, but the reaction is still inefficient. What could be wrong?
Answer: While essential, the use of silver salts can introduce its own set of complications.
-
The "Adverse Silver Effect": Using an excess of the silver salt activator can actually inhibit the reaction.[8] The precise reason is still debated but may involve interactions between the excess silver ions and gold intermediates.
-
Incomplete Precipitation: The silver chloride (AgCl) precipitate formed during activation must be removed. If it remains in the reaction mixture, it can establish an equilibrium that reduces the concentration of the active cationic gold catalyst.
To address these issues, a validated protocol for catalyst activation is recommended.
Protocol: Ex-Situ Gold Catalyst Activation
This protocol ensures the generation of a clean, active cationic gold solution, free from inhibitory silver salts and AgCl precipitate.
-
Preparation: In a dry vial under an inert atmosphere, dissolve the gold(I) chloride precatalyst (e.g., (Ph₃P)AuCl, 1.0 eq.) and the silver salt activator (e.g., AgSbF₆, 1.0 eq.) in the reaction solvent (e.g., Dichloromethane).
-
Activation: Stir or sonicate the mixture for 10-15 minutes at room temperature. A white precipitate of AgCl will form.
-
Isolation of Active Catalyst: Carefully filter the mixture through a syringe filter (PTFE, 0.22 µm) into a new, dry, inerted reaction vessel. The filtrate contains the active [L-Au]⁺SbF₆⁻ catalyst.
-
Initiate Reaction: Add your substrate to the filtered catalyst solution to begin the reaction.
Problem Area 2: Poor Selectivity
Achieving the desired selectivity (chemo-, regio-, or enantio-) is critical for synthetic utility. Poor selectivity often arises from a mismatch between the substrate and the electronic or steric properties of the catalyst.
Question: My reaction is producing a mixture of regioisomers. How can I improve regioselectivity?
Answer: Regioselectivity in gold catalysis is a delicate balance of electronic and steric effects, governed by the ligand and the counter-ion.[9][10][11]
-
Causality: The regiochemical outcome of a nucleophilic attack on a gold-activated alkyne or allene depends on which carbon atom is more electrophilic and sterically accessible. The ligand on the gold center directly modulates these properties.
-
Electron-donating ligands (e.g., bulky, electron-rich phosphines like JohnPhos or N-heterocyclic carbenes, NHCs) tend to increase the electron density on the gold center, making it less electrophilic and often leading to higher selectivity.[1]
-
Electron-withdrawing ligands (e.g., phosphites) make the gold center more Lewis acidic, which can increase reactivity but sometimes at the cost of selectivity.[12]
-
-
Solutions:
-
Ligand Screening: This is the most powerful tool. Systematically screen a panel of ligands with varying steric bulk and electronic properties.
-
Counter-ion Effect: The counter-ion (e.g., OTf⁻, SbF₆⁻, NTf₂⁻) is not merely a spectator. It can influence the catalyst's reactivity and selectivity through ion pairing and by participating in the reaction mechanism.[9][13][14] Experimenting with different silver salts (e.g., AgOTf vs. AgSbF₆) can sometimes dramatically shift the product ratio.
-
| Ligand Type | Key Characteristics | Typical Effect on Selectivity | Example Ligands |
| Bulky Phosphines | Strong σ-donors, large steric footprint. | Often improve selectivity by sterically directing the nucleophile. | JohnPhos, Buchwald-type ligands |
| N-Heterocyclic Carbenes (NHCs) | Very strong σ-donors, sterically tunable. | Generally less electrophilic than phosphine catalysts, can offer high selectivity.[1] | IPr, IMes |
| Phosphites | Strong π-acceptors, less donating. | Creates a more electrophilic gold center; can be useful but may decrease selectivity. | P(OPh)₃ |
Frequently Asked Questions (FAQs)
Q1: How do I choose between a gold(I) and a gold(III) catalyst?
A1: The vast majority of modern homogeneous gold catalysis for π-bond activation relies on gold(I) complexes.[10] Gold(I) catalysts are excellent carbophilic Lewis acids that activate alkynes, allenes, and alkenes towards nucleophilic attack. Gold(III) is a harder Lewis acid and is less commonly used for this purpose, though it can be effective in certain hydroamination reactions.[6] For most applications involving intramolecular cyclizations or intermolecular additions to π-systems, a cationic gold(I) complex is the catalyst of choice.
Q2: What is the purpose of using a bulky ligand like JohnPhos or IPr?
A2: Bulky ligands serve several critical functions. Sterically, they can create a well-defined chiral pocket around the gold center, which is essential for enantioselective catalysis.[13] Electronically, bulky phosphines and NHCs are strong electron donors, which can stabilize the cationic gold center and modulate its reactivity to favor a specific reaction pathway over undesired side reactions.[1] This interplay of sterics and electronics is key to achieving high selectivity.[9][11]
Q3: Are there any silver-free methods to activate gold(I) chloride precatalysts?
A3: Yes, avoiding silver salts is an active area of research due to their cost and potential for adverse effects.[8][15] Emerging methods include:
-
H-bonding Activation: Using specific solvents like hexafluoroisopropanol (HFIP) or co-catalysts like squaramides can activate the Au-Cl bond via hydrogen bonding, facilitating its dissociation without a silver scavenger.[15][16]
-
Lewis Acid Activation: Strong silicon-based Lewis acids have been shown to interact with the chloride on the gold precatalyst, activating it for catalysis without forming an ionic pair, which also allows for catalyst recycling.[2]
Q4: How can I effectively remove residual gold from my final product?
A4: Removing trace amounts of a noble metal catalyst is a critical step, especially in pharmaceutical development. Several methods are effective:
-
Aqueous Extraction: If the product is soluble in an organic solvent that is immiscible with water, performing several aqueous washes can remove water-soluble gold salts.
-
Precipitation/Filtration: In some cases, the gold catalyst may decompose into insoluble gold(0) nanoparticles, which can be removed by filtering the reaction mixture through a pad of Celite or silica.
-
Specialized Scavengers: For very low residual levels, commercially available silica-based scavengers functionalized with thiols or other gold-coordinating groups can be added to the product solution, stirred, and then filtered off.
-
Chemical Dissolution: For larger scales, methods involving dissolving the gold in aqua regia (a mixture of nitric and hydrochloric acids) followed by selective precipitation can be used, though this requires careful handling of highly corrosive and toxic materials.[17][18]
References
- Awuah, S. G. (2019). Gold Catalysis: Fundamentals and Recent Developments. Awuah Lab.
-
Bandini, M. (2015). Counterion Effects in Homogeneous Gold Catalysis. ACS Publications. [Link]
-
Echavarren, A. M., et al. (2015). Anatomy of gold catalysts: facts and myths. Organic & Biomolecular Chemistry. [Link]
- Gorin, D. J., & Toste, F. D. (2007). Relativistic effects in homogeneous gold catalysis.
-
Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews. [Link]
-
Ley, D., & Toste, F. D. (2014). Development of Catalysts and Ligands for Enantioselective Gold Catalysis. PMC - NIH. [Link]
-
MDPI. (2023). Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. MDPI. [Link]
-
Nolan, S. P., et al. (2023). Silver-Free Gold-Catalyzed Heterocyclizations through Intermolecular H-Bonding Activation. The Journal of Organic Chemistry. [Link]
-
Roxia. (2025). How to remove impurities from gold? Roxia. [Link]
-
Royal Society of Chemistry. (2025). Ligand Effects and Ligand Design in Homogeneous Gold(I) Catalysis. ResearchGate. [Link]
-
Toste, F. D., et al. (2015). Revisiting the Influence of Silver in Cationic Gold Catalysis: A Practical Guide. Organic Letters. [Link]
-
Wang, Y.-M. (2019). Improving Homogeneous Cationic Gold Catalysis through a Mechanism-Based Approach. Accounts of Chemical Research. [Link]
-
Wiley-VCH. (2025). Spirosilanes Activate Gold(I)‐Catalysts in Cycloisomerization and Intermolecular Reactions. Angewandte Chemie. [Link]
-
Zhang, J., et al. (2023). Insights into Synergistic Effects of Counterion and Ligand on Diastereoselectivity Switch in Gold-Catalyzed Post-Ugi Ipso-Cyclization. ACS Omega. [Link]
Sources
- 1. Anatomy of gold catalysts: facts and myths - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00736D [pubs.rsc.org]
- 2. Spirosilanes Activate Gold(I)‐Catalysts in Cycloisomerization and Intermolecular Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improving Homogeneous Cationic Gold Catalysis through a Mechanism-Based Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. awuahlab.com [awuahlab.com]
- 13. Development of Catalysts and Ligands for Enantioselective Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Silver-Free Gold-Catalyzed Heterocyclizations through Intermolecular H-Bonding Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to remove impurities from gold? - Roxia [roxia.com]
- 18. m.youtube.com [m.youtube.com]
Gold(I) Catalysis Technical Support Center: A Guide to Troubleshooting Catalyst Deactivation
Welcome to the technical support center for gold(I) catalysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation in homogeneous gold(I)-catalyzed reactions. As a senior application scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your research. Catalyst deactivation, while a common challenge, can often be mitigated or even reversed with a systematic approach to troubleshooting.[1]
This guide is structured to walk you through identifying the symptoms of catalyst deactivation, diagnosing the root cause through targeted analytical techniques, and implementing effective solutions to rescue your reactions and prevent future failures.
Section 1: The Troubleshooting Guide (Q&A Format)
This section addresses specific problems you might encounter during your experiments.
My reaction is stalled or incomplete. What are the likely causes?
An incomplete or stalled reaction is the most common symptom of catalyst deactivation.[2] The catalytically active gold(I) species is likely being sequestered into an inactive state. The primary culprits fall into two categories: catalyst poisoning and catalyst decomposition.
-
Catalyst Poisoning: This occurs when impurities or even your own reagents bind strongly to the gold(I) center, rendering it unable to activate your substrate.[1]
-
Halide and Base Contamination: Trace amounts of halides (Cl⁻, Br⁻, I⁻) or basic impurities are notorious poisons for cationic gold(I) catalysts.[3][4] These can originate from starting materials, solvents (e.g., undistilled chloroform), or even filtration aids like Celite.[4] Halides can bind strongly to the gold center, preventing substrate coordination.[3]
-
Nucleophilic Reagents or Byproducts: Common nucleophiles used in organic synthesis, such as unprotected thiols and amines, can also act as potent catalyst poisons.[5][6] They can coordinate to the gold(I) center to form stable, off-cycle complexes.[5][6]
-
-
Catalyst Decomposition: The active gold(I) catalyst can decompose into catalytically inactive gold(0) nanoparticles. This is often visible as a color change in the reaction mixture, which may turn purple, black, or form a precipitate. This reductive decomposition can be triggered by:
-
Thermal Stress: Many gold(I) catalysts are thermally sensitive and can decompose at elevated temperatures.
-
Reductive Reagents or Conditions: Certain substrates or additives may facilitate the reduction of Au(I) to Au(0).
-
My reaction mixture has changed color (e.g., turned black or purple). What does this signify?
A color change to black or purple is a strong indicator of the formation of gold(0) nanoparticles, a common catalyst decomposition pathway.[7] Gold nanoparticles exhibit a characteristic surface plasmon resonance, which results in a strong absorbance in the visible region of the electromagnetic spectrum.[8] The appearance of this color strongly suggests that your active Au(I) catalyst has been reduced to Au(0), which is generally inactive for the desired transformation.
How can I determine the cause of my catalyst's deactivation?
A systematic diagnostic approach is key. Here’s a workflow to pinpoint the issue:
Caption: A workflow for diagnosing gold(I) catalyst deactivation.
-
Visual Inspection: As discussed, a color change is a key first clue.
-
UV-Vis Spectroscopy: To confirm the presence of gold nanoparticles, you can take an aliquot of your reaction mixture and analyze it by UV-Vis spectroscopy. The appearance of a plasmon resonance band, typically between 500-600 nm, is a definitive sign of Au(0) nanoparticle formation.[8]
-
Dynamic Light Scattering (DLS): DLS can be used to detect the presence and size of nanoparticles in your reaction solution.
-
³¹P NMR Spectroscopy: If you are using a phosphine-ligated gold catalyst, ³¹P NMR is an invaluable tool. A downfield shift in the phosphorus signal or the appearance of new signals can indicate ligand exchange or the formation of inactive complexes.[9] For instance, the interaction of a phosphine-gold complex with a thiol can lead to the formation of a gold-thiolate species with a distinct ³¹P NMR signal.
I suspect halide poisoning. How can I confirm this and what can I do about it?
Halide poisoning is a common issue, especially when using chlorinated solvents or reagents from commercial sources without purification.
-
Confirmation:
-
Control Experiment: Run the reaction with highly purified, halide-free solvents and freshly recrystallized starting materials. If the reaction proceeds under these conditions, it strongly suggests that halide impurities were the issue.
-
Additive Test: Add a stoichiometric amount of a halide scavenger, such as a silver salt with a non-coordinating counter-anion (e.g., AgSbF₆ or AgOTf), to your original reaction.[2] If the reaction initiates or the rate improves, this is strong evidence for halide poisoning. The silver salt precipitates the halide as an insoluble silver halide (e.g., AgCl).
-
-
Solution:
-
Reagent Purification: Always use freshly distilled solvents and purified reagents. Passing solvents through a plug of activated alumina can help remove trace acidic and halide impurities.[2]
-
Use of Silver Salts: Prophylactically adding a silver salt can be an effective strategy. However, be aware that an excess of silver salts can sometimes have a detrimental effect on catalysis. The choice of silver salt can also be critical, as shown in the table below.
-
| Silver Salt Additive | Counterion | Typical Application | Relative Effectiveness (Example) |
| AgSbF₆ | SbF₆⁻ (very weakly coordinating) | Halide abstraction for highly active catalysts | Often the most effective for generating a "naked" cationic gold catalyst.[5] |
| AgOTf | OTf⁻ (weakly coordinating) | Common and effective halide scavenger | Can be slightly less effective than AgSbF₆ if the triflate anion has some coordinating ability. |
| AgBF₄ | BF₄⁻ (weakly coordinating) | Halide abstraction | Generally effective, but can be less so than salts with larger, more diffuse anions. |
| Ag₂O | O²⁻ (basic) | Can act as a halide scavenger and a base | Use with caution, as the basicity can be detrimental to some reactions. |
This table provides a general guide; optimal conditions should be determined experimentally.
My reaction involves a thiol or an amine, and it's not working. What's happening?
Thiols and amines are strong nucleophiles and can bind tightly to the soft gold(I) center, forming stable adducts that are catalytically inactive.[5][6]
-
Mechanism of Deactivation:
-
Thiols: Thiols can react with gold(I) catalysts to form digold bridging thiolate complexes, which are often catalytically dormant.[5][6][10]
-
Amines: Amines can coordinate to the gold(I) center, increasing electron density and reducing its Lewis acidity, thereby inhibiting its ability to activate π-systems.[5][6][10]
-
-
Solutions:
-
Protecting Groups: If possible, protect the thiol or amine functionality before the gold-catalyzed step and deprotect it afterward.
-
Use of Acid Activators: For deactivation by basic impurities or reagents like amines, the addition of a Brønsted or Lewis acid can serve as a "sacrificial" reagent, binding to the poison and liberating the active gold catalyst.[3][4] Common activators include triflic acid (TfOH) and indium(III) triflate (In(OTf)₃).[3][4] The effectiveness of different acid activators can be reaction-dependent.
-
Caption: Common deactivation pathways for gold(I) catalysts.
Section 2: FAQs
-
Q1: Can I regenerate my deactivated gold catalyst?
-
A1: Regeneration of homogeneous gold catalysts is challenging and often not practical on a small lab scale. If deactivation is due to poisoning, removing the poison can, in principle, restore activity. For instance, adding an acid activator can reverse deactivation by bases.[3] If the catalyst has decomposed to Au(0), regeneration would require re-oxidation and re-ligation, which is a synthetic procedure in itself. For heterogeneous catalysts, regeneration procedures like washing or calcination are more established. A general approach for a lab-scale homogeneous catalyst that has precipitated could involve attempting to re-solubilize the gold with a minimal amount of aqua regia, followed by careful neutralization and re-ligation, but this is a complex and often low-yielding process.
-
-
Q2: How do I choose the right ligand to improve catalyst stability?
-
A2: Ligand choice is crucial. Generally, more electron-donating ligands can increase the stability of the gold(I) center towards reduction. However, this can also decrease the catalyst's Lewis acidity and, therefore, its reactivity. Bulky ligands can help to protect the gold center from decomposition and from binding to poisons. A balance must be struck between stability and reactivity, and this is often reaction-specific.
-
-
Q3: Are "silver-free" activation methods a better alternative?
-
A3: Silver-free methods, which often use Brønsted or Lewis acids to activate a pre-catalyst, can be advantageous as they avoid potential complications from residual silver salts. However, the acidic conditions are not suitable for all substrates. The choice between silver-based and silver-free activation depends on the specific reaction and substrate tolerance.
-
Section 3: Experimental Protocols
Protocol 1: UV-Vis Spectroscopy for Detection of Gold Nanoparticles
Objective: To qualitatively detect the formation of Au(0) nanoparticles in a reaction mixture.
Procedure:
-
Sample Preparation:
-
Carefully take a small aliquot (e.g., 0.1 mL) of your reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., the reaction solvent) in a 1 cm path length quartz cuvette to a total volume of ~2-3 mL. The solution should be transparent or only slightly colored. If the solution is very dark, further dilution will be necessary to obtain a spectrum with an absorbance maximum below 1.5.
-
-
Blank Measurement:
-
Fill a separate cuvette with the pure reaction solvent to use as a blank.
-
-
Data Acquisition:
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Replace the blank with the sample cuvette.
-
Scan the absorbance from 400 nm to 800 nm.
-
-
Analysis:
-
Examine the spectrum for a broad absorbance peak between 500 nm and 600 nm. The presence of such a peak is indicative of the localized surface plasmon resonance of gold nanoparticles.[8]
-
Protocol 2: ³¹P NMR Analysis for Catalyst Integrity
Objective: To monitor the state of a phosphine-ligated gold(I) catalyst during a reaction.
Procedure:
-
Initial Spectrum:
-
Prepare a solution of your fresh gold(I) catalyst in a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂) and acquire a ³¹P{¹H} NMR spectrum. Note the chemical shift of the single peak corresponding to your catalyst.
-
-
Reaction Monitoring:
-
Set up your reaction in an NMR tube using deuterated solvent.
-
Acquire a ³¹P{¹H} NMR spectrum at the beginning of the reaction (t=0) and at various time points thereafter.
-
-
Analysis:
-
Signal Broadening and Shift: A downfield shift and broadening of the main catalyst signal can indicate a fast exchange process, possibly involving reversible binding to a substrate or a weak poison.[9]
-
New Signals: The appearance of new sharp signals may indicate the formation of stable, inactive species (e.g., a gold-thiolate complex).[5][6] A signal corresponding to free phosphine ligand or phosphine oxide may also appear if the ligand is displaced or degraded.
-
References
-
Regeneration of the Deactivated SCR Catalysts. China Steel Corporation. [Link]
-
Bartholomew, C. H. Advances in Catalyst Deactivation and Regeneration. MDPI. [Link]
-
Wang, Z. et al. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. ResearchGate. [Link]
-
What Methods Are Available to Reactivate Deactivated Catalysts?. minstrong. [Link]
-
UV-vis spectroscopy for characterising the optical properties of gold nanoparticles. Edinburgh Instruments. [Link]
-
Wang, D. et al. Cationic Gold Catalyst Poisoning and Reactivation. ACS Publications. [Link]
-
Young, P. C. et al. Deactivation of gold(i) catalysts in the presence of thiols and amines – characterisation and catalysis. Dalton Transactions. [Link]
-
Song, Y. et al. Thiol-Functionalized, 1.5-nm Gold Nanoparticles through Ligand Exchange Reactions. Amazon AWS. [Link]
-
Enhancing catalytic activity of gold nanoparticles in a standard redox reaction by investigating the impact of AuNPs size, temperature and reductant concentrations. National Institutes of Health. [Link]
-
Nanocatalysts for High Selectivity Enyne Cyclization: Oxidative Surface Reorganization of Gold Sub-2-nm Nanoparticle Networks. ACS Publications. [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. [Link]
-
Recent Advances in Cyclization Reactions of 1,6‐Enynes. ResearchGate. [Link]
-
Deactivation of gold(I) catalysts in the presence of thiols and amines--characterisation and catalysis. PubMed. [Link]
-
Luminescence Onset and Mechanism of the Formation of Gold(I)–Thiolate Complexes as the Precursors to Nanoparticles. ACS Publications. [Link]
-
Nanocatalysts for High Selectivity Enyne Cyclization: Oxidative Surface Reorganization of Gold Sub-2-nm Nanoparticle Networks. Semantic Scholar. [Link]
-
Spontaneous in situ generation of photoemissive aurophilic oligomers in water solution based on the 2-thiocytosine ligand. RSC Publishing. [Link]
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Catalyst Deactivation, Poisoning and Regeneration. MDPI. [Link]
-
1 H (left) and 31 P (right) NMR spectra of phosphine-thiol (4) after... ResearchGate. [Link]
-
Cationic Gold Catalyst Poisoning and Reactivation. National Institutes of Health. [Link]
- US5756414A - Method of regenerating deactivated catalyst.
-
Explanation of "Silver Effects" in Gold(I)-Catalyzed Hydroalkoxylation of Alkynes. ResearchGate. [Link]
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Gold Nanoparticles: A Didactic Step-by-Step of the Synthesis Using the Turkevich Method, Mechanisms, and Characterizations. MDPI. [Link]
-
Regeneration method for spent FCC catalysts: Brief Review. Journal of Research in Chemistry. [Link]
-
Deactivation of gold(I) catalysts in the presence of thiols and amines – characterisation and catalysis. Semantic Scholar. [Link]
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- 10. chemistryjournal.net [chemistryjournal.net]
Technical Support Center: Optimization of Gold(I) Phosphite Catalysis
Welcome to the technical support center for gold(I) phosphite catalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing these powerful catalytic systems. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and design more robust experiments.
Section 1: Catalyst Activation & Handling FAQs
This section addresses the foundational steps of generating and handling the active catalytic species, a common source of experimental variability.
Q1: My gold(I) phosphite chloride precatalyst is not showing any activity. What's the first thing I should check?
A1: The most common issue is improper activation. Gold(I) phosphite chloride complexes, such as (L)AuCl, are typically stable precatalysts and require in-situ activation to generate the catalytically active cationic species, [(L)Au]⁺.[1] This is almost always achieved by abstracting the chloride ligand with a silver salt that has a non-coordinating counterion.
-
Common Activators: Silver salts like AgSbF₆, AgOTf, or AgBF₄ are frequently used.[1][2] The choice of the silver salt is critical as the resulting counterion (e.g., SbF₆⁻, OTf⁻) can significantly influence the catalyst's Lewis acidity and overall reactivity.[3][4]
-
Immediate Action: Ensure you are adding a stoichiometric equivalent of the silver salt activator to your precatalyst before introducing the substrate. The reaction should be shielded from light to prevent the photoreduction of the silver salt.
Caption: A decision tree for diagnosing and solving poor reaction performance.
Section 3: Troubleshooting Selectivity Issues
Gold(I) phosphite catalysts are renowned for enabling complex transformations, but controlling selectivity can be challenging.
Q5: My reaction is giving a mixture of products (e.g., regioisomers or different cyclization pathways). How can I improve selectivity?
A5: Selectivity in gold catalysis is a delicate interplay of steric and electronic factors, governed primarily by the ligand, but also influenced by the counterion and solvent. [5][6]
-
Ligand Control: This is the most powerful tool for influencing selectivity. Subtle changes in the phosphite ligand's structure can dramatically alter the reaction outcome. For example, in divergent cycloadditions, the choice between a phosphine and a phosphite ligand can completely switch the product from a [4+3] to a [4+2] adduct. [6] * Strategy: Screen a panel of phosphite ligands with varying steric bulk and electronic properties. Often, bulky ligands can enforce a specific trajectory for the nucleophilic attack, thereby enhancing regioselectivity. [1]
-
Counterion Effects: The counterion (X⁻) is not a passive spectator. It exists in equilibrium between a coordinating species and a dissociated ion pair. A more coordinating anion can temper the Lewis acidity of the gold center, potentially favoring one reaction pathway over another. [3][7] * Strategy: If you are using AgSbF₆ (which gives the very weakly coordinating SbF₆⁻ anion), try switching to AgOTf or AgBF₄ to see if the more coordinating OTf⁻ or BF₄⁻ anions influence the selectivity.
-
Solvent Effects: The polarity of the solvent can influence the degree of ion pairing between the cationic gold complex and its counterion. [8]In more polar solvents, the catalyst may behave as a "freer," more reactive cation, which could alter the energy landscape of competing pathways.
-
Strategy: Test a range of anhydrous solvents with different dielectric constants (e.g., Dichloromethane, Toluene, Acetonitrile) to find the optimal medium for your desired transformation.
-
References
- Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Applic
- Anatomy of gold catalysts: facts and myths. Organic & Biomolecular Chemistry (RSC Publishing).
- Gold Catalysis: Fundamentals and Recent Developments. Awuah Lab.
- Optimization of Catalysts and Conditions in Gold(I) Catalysis-Counterion and Additive Effects. PubMed.
- Ligand Effects and Ligand Design in Homogeneous Gold(I) Catalysis.
- Modular chiral gold( i ) phosphite complexes. Catalysis Science & Technology (RSC Publishing).
- Uncovering Subtle Ligand Effects of Phosphines Using Gold(I)
- Optimization of Catalysts and Conditions in Gold(I) Catalysis—Counterion and Additive Effects.
- Gold-Catalyzed Organic Reactions.
- Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)
- Cationic Gold Catalyst Poisoning and Reactiv
- Diffusion Nuclear Magnetic Resonance Measurements on Cationic Gold (I) Complexes in Catalytic Conditions: Counterion and Solvent Effects. MDPI.
- (PDF) Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination.
- Decomposition pathways of phosphites.
- GOLD CATALYSTS FOR H2 PRODUCTION AND PURIFIC
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- 2. Modular chiral gold( i ) phosphite complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY00250K [pubs.rsc.org]
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- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Uncovering Subtle Ligand Effects of Phosphines Using Gold(I) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Managing Catalyst Poisoning in Cationic Gold-Catalyzed Reactions
Welcome to the technical support center for cationic gold-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, mitigating, and resolving issues related to catalyst poisoning. Our goal is to move beyond simple procedural lists and explain the underlying causality, empowering you to conduct robust and reproducible experiments.
Section 1: Frequently Asked Questions (FAQs) - The "Why" Behind Catalyst Deactivation
This section addresses common questions about catalyst poisoning, providing explanations grounded in mechanistic understanding.
Q1: My gold-catalyzed reaction is sluggish or has stalled completely. How do I know if catalyst poisoning is the culprit?
A: Stalled or slow reactions are a classic symptom of catalyst deactivation, and poisoning is a frequent cause. Cationic gold catalysts are highly electrophilic, making them susceptible to coordination by a variety of nucleophilic species. This coordination can either reversibly inhibit or irreversibly deactivate the catalyst.
A key indicator of poisoning is a non-linear relationship between catalyst loading and reaction rate; you might observe a "threshold effect" where the reaction does not proceed at all below a certain catalyst concentration.[1][2] This suggests that a stoichiometric amount of a poison present in your reagents or solvents must be overcome before catalytic turnover can begin.
Q2: What are the most common poisons for cationic gold catalysts?
A: The list of potential poisons is broad, but some common culprits appear frequently in laboratory settings. These can be broadly categorized as:
-
Halides and Bases: Trace amounts of halides (Cl⁻, Br⁻, I⁻) and basic impurities (e.g., amines, hydroxides) have a very high affinity for the cationic gold center, often orders of magnitude higher than the alkyne substrate.[1][2] These can originate from starting materials, chlorinated solvents, or even basic washes during workup of precursors.[3]
-
Sulfur-Containing Compounds: Thiols and thioacids are potent poisons that can form stable, catalytically inactive digold bridging thiolate complexes.[3]
-
Strongly Coordinating Ligands: While ligands are essential for stabilizing the gold catalyst, other strongly coordinating species present as impurities, such as certain phosphines or amines, can displace the desired ligand or block the open coordination site required for catalysis.
-
Substrate- or Product-Induced Deactivation: In some cases, the substrate, product, or a reaction intermediate can coordinate too strongly to the gold center, leading to catalyst inhibition.
Q3: How do these poisons actually stop the catalyst from working?
A: At the molecular level, catalyst poisoning occurs when a substance binds to the active gold(I) species, preventing it from activating the substrate (typically an alkyne, allene, or alkene).[4] This binding can occur in several ways:
-
Direct Coordination to the Metal Center: Poisons with high gold affinity, like halides or bases, directly occupy the coordination site on the gold atom that the substrate needs to bind to for activation.[5][6]
-
Formation of Inactive Complexes: Some poisons, like thiols, can react with the gold catalyst to form new, stable complexes that are catalytically inert.[3]
-
Inducing Disproportionation: Certain substrates or impurities can induce the disproportionation of active Au(I) into inactive Au(0) (nanoparticles) and Au(III) species.[7]
Q4: I've heard that using a silver salt additive can help. What is the chemistry behind this?
A: The addition of a silver salt, most commonly silver hexafluoroantimonate (AgSbF₆) or silver triflate (AgOTf), is a widely used strategy to activate gold pre-catalysts and mitigate poisoning.[3] The primary function of the silver salt is to abstract a halide (typically chloride) from the gold pre-catalyst (e.g., L-Au-Cl) to generate the active cationic species (L-Au⁺).
In the context of poisoning, the silver salt acts as a "scavenger" for halide impurities present in the reaction mixture.[3] Because silver halides (AgCl, AgBr) are insoluble in most organic solvents, they precipitate out of the solution, effectively removing the poison and protecting the cationic gold catalyst.
Section 2: Troubleshooting Guides - From Problem to Solution
This section provides systematic, step-by-step guides to diagnose and resolve specific issues encountered during your experiments.
Issue 1: Incomplete or No Reaction
Symptoms: Your reaction shows little to no conversion of the starting material, even after extended reaction times or heating.
Diagnostic Workflow:
Caption: Troubleshooting workflow for incomplete gold-catalyzed reactions.
Detailed Protocol:
-
Assess Reagent and Solvent Purity:
-
Causality: Impurities are the most common cause of catalyst poisoning. Halides from chlorinated solvents (like dichloromethane or chloroform) or residual bases from previous synthetic steps are frequent offenders.[1]
-
Action:
-
Solvents: Pass solvents through a plug of activated alumina or distill them from an appropriate drying agent. For particularly sensitive reactions, use freshly opened, anhydrous grade solvents.
-
Reagents: Recrystallize or chromatograph solid starting materials. Distill liquid starting materials. Ensure all reagents are free from amine, thiol, and halide impurities.[3]
-
-
-
Employ Additives to Scavenge Poisons:
-
Causality: If purification is impractical or insufficient, additives can be used to reactivate the catalyst in situ.[2]
-
Action:
-
For Halide Poisoning: Add a stoichiometric equivalent of a silver salt (e.g., AgOTf) relative to the suspected halide impurity. In practice, adding 1-5 mol% of the silver salt is a good starting point.[1]
-
For General Deactivation: Consider the use of a suitable Brønsted acid (e.g., TfOH) or Lewis acid (e.g., In(OTf)₃) activator. These can help to regenerate the active cationic gold species from a poisoned state.[5][6]
-
-
-
Optimize Catalyst Loading and Reaction Conditions:
-
Causality: If a threshold concentration of a poison is present, a higher catalyst loading may be required to overcome it.[1] Lowering the reaction temperature can sometimes slow down deactivation pathways.[3]
-
Action:
-
Incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol%, then 5 mol%).
-
If the reaction is run at elevated temperatures, try running it at a lower temperature for a longer period.
-
-
Issue 2: Catalyst Decomposition (Precipitation)
Symptoms: You observe the formation of a black or purple precipitate (elemental gold) in your reaction flask.
Decomposition Pathway:
Caption: Substrate-induced disproportionation of Au(I) catalyst.
Detailed Protocol:
-
Control Temperature:
-
Causality: Elevated temperatures can accelerate the agglomeration of gold nanoparticles, a common deactivation pathway, especially for heterogeneous catalysts.[3] For homogeneous catalysts, high temperatures can promote decomposition pathways.
-
Action: Run the reaction at the lowest effective temperature. Consider if microwave heating, which can create localized hotspots, is contributing to the issue.
-
-
Modify Ligand Environment:
-
Causality: The ligand plays a crucial role in stabilizing the gold center. Bulky ligands can sterically hinder the approach of other gold atoms, slowing down the process of agglomeration and decomposition.[3]
-
Action: Switch to a catalyst with a bulkier ligand (e.g., moving from a PPh₃-based catalyst to one with a more sterically demanding biaryl phosphine or N-heterocyclic carbene (NHC) ligand).
-
-
Slow Addition of Reagents:
-
Causality: High concentrations of the unsaturated substrate (alkyne, allene) can sometimes induce the disproportionation of the active Au(I) species.[7]
-
Action: Use a syringe pump to slowly add the substrate or other reactive partners to the reaction mixture. This maintains a low instantaneous concentration of the species that may be promoting decomposition.[3]
-
Section 3: Prophylactic Measures & Best Practices
Preventing poisoning is always more effective than trying to remedy it. The following table summarizes best practices for robust gold-catalyzed reactions.
| Best Practice | Rationale | Key Implementation Steps |
| Rigorous Reagent Purification | To remove common high-affinity poisons like halides, bases, and sulfur compounds before they enter the reaction.[1][2] | - Distill solvents from appropriate drying agents.- Pass solvents through activated alumina columns.[3]- Recrystallize or chromatograph solid reagents. |
| Use of Additives | To scavenge trace impurities in situ and ensure the generation and maintenance of the active cationic catalyst. | - Routinely include a silver salt (e.g., AgOTf, AgSbF₆) when using halide-containing pre-catalysts.[3]- Consider a Brønsted or Lewis acid co-catalyst if reactions are sluggish at low catalyst loadings.[1] |
| Inert Atmosphere | While many gold(I) catalysts are tolerant to oxygen and moisture, excluding air can prevent oxidative degradation pathways.[2] | - Perform reactions under an inert atmosphere of nitrogen or argon, especially for sensitive substrates or prolonged reaction times. |
| Careful Selection of Ancillary Materials | Drying agents and filtration aids can be sources of basic or halide impurities.[1][2] | - Avoid using Celite 545, which is flux-calcined with sodium carbonate.[1]- Dry molecular sieves thoroughly in an oven before use. |
Section 4: Catalyst Regeneration
While prevention is key, in some cases, it may be possible to regenerate a poisoned catalyst, particularly in heterogeneous systems.
-
Thermal Regeneration: This involves heating the poisoned catalyst to high temperatures to burn off organic foulants or decompose poisoning compounds. This must be done carefully to avoid sintering the gold nanoparticles.[8]
-
Chemical Washing: This method uses solvents, acids, or bases to dissolve and wash away poisons. For example, an acid wash might be used to remove metal deposits.[8]
Note: Regeneration of homogeneous gold catalysts is often impractical and it is usually more effective to focus on preventing poisoning in the first place.
References
- Gold-Catalyzed Cyclopropene Reactions: A Technical Support Center for Catalyst Deactivation. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHinoZe-vjU8r6UeZSD3wn6JgEsLGxeAUzugIQsDyZkh0UhZ5N9HEDUgib25_WV43SU89yfZrTHOtnIfLge35Nu0VRhxZP58p9nEwY9d6774kJhDLAgn_XF59Yyqq1FRSAxsluemVe4CQ2GVq1ohjLQnel1Ti5BTk97u7WIW-819p2HYI71GFpwxKG5-O2Bneitb-ArIrumVKifO3lB-qxWmV5qw9KcFpYetMJQY2pmm6sSmcjkSuo=]
- Cationic Gold Catalyst Poisoning and Reactivation.Organic Letters. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol501663f]
- Cationic gold catalyst poisoning and reactivation.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24937566/]
- Cationic Gold Catalyst Poisoning and Reactivation.Organic Letters. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ4WuJvLfqzpNNhXGlSyS2js8DNyLf0qBU71T0Q1eCY0dd8283ErA89-Iiu2b5jd3GvdXtSGuPbpQ69AVWqHUBvNNNr-K_TeP-hQN-4p-mjaJItS9LbdRMfMwt9n8h_Vigi71m2g==]
- Cationic Gold Catalyst Poisoning and Reactivation.PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4084836/]
- Influence of gold additives on the stability and phase transformation of titanate nanostructures.SciSpace. [URL: https://www.typeset.io/papers/influence-of-gold-additives-on-the-stability-and-phase-2lqu4j1l]
- Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines.SABIC. [URL: https://www.sabic-catalysts.com/en/technical-articles/catalyst-poisoning-and-regeneration-methods-organics-sulfur-and-cleaning-routines]
- Some Singular Features of Gold Catalysis: Protection of Gold(I) Catalysts by Substoichiometric Agents and Associated Phenomena.ACS Publications. [URL: https://pubs.acs.org/doi/10.
- Causes of Activation and Deactivation of Modified Nanogold Catalysts during Prolonged Storage and Redox Treatments.MDPI. [URL: https://www.mdpi.com/2073-4344/9/10/859]
- Technical Support Center: Enhancing the Catalytic Efficiency of Gold Tricyanide Complexes. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDjwoU9OZJPKlRl7hbzpq7wYVoUn8TlxWP85NHmDeBYMS54NHhT5H-g19sYj7aRcvWNf6kct4EzOLLKmy_0SVMQS38B-5Emk0jq60b9C3yy4LD_evrahFBSwbTQIfNa5azlCTU6pp59JV0cwpXdzjmv5Ep4AnlNTZAiUX9ERZ0055NXNZS6eha8dWE9_ZYHVXp1RwgP5z8n_rUBC7b1WW_fNRA-Gd_4JLmGlq_Rhy1Z86xBaBf]
Sources
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- 2. Cationic Gold Catalyst Poisoning and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Cationic gold catalyst poisoning and reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
Gold(I) Phosphite Complexes: Technical Support & Stability Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with gold(I) phosphite complexes. This guide is designed to provide you with in-depth, field-proven insights into preventing the decomposition of these valuable compounds. My aim is to move beyond simple protocols and explain the causality behind experimental choices, ensuring the integrity and success of your research.
Introduction: The Stability Challenge of Gold(I) Phosphite Complexes
Gold(I) complexes are powerful tools in catalysis and medicinal chemistry. However, their utility is often hampered by their inherent instability. Decomposition can manifest as discoloration, precipitation of elemental gold (Au(0)), or loss of catalytic activity, leading to irreproducible results and wasted resources. This guide will equip you with the knowledge to anticipate and mitigate these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the common initial queries researchers have when working with gold(I) phosphite complexes.
Q1: My solution of a gold(I) phosphite complex turned from colorless to purple/black. What is happening?
A1: A purple or black discoloration is a classic indicator of the formation of gold nanoparticles, which occurs when your gold(I) complex decomposes to elemental gold (Au(0)). This is a clear sign of instability and means your complex is no longer intact. The troubleshooting section below will guide you through identifying the cause and preventing this.
Q2: Are gold(I) phosphite complexes sensitive to air and moisture?
A2: Generally, phosphite ligands themselves are less sensitive to air oxidation compared to phosphine ligands.[1][2] However, the overall stability of the gold(I) phosphite complex can still be affected by atmospheric conditions, especially in solution. It is always best practice to handle these complexes under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents. Some gold phosphide compounds are known to decompose in the presence of air or water.[3]
Q3: How should I properly store my gold(I) phosphite complexes?
A3: Solid, crystalline gold(I) phosphite complexes are generally more stable and can often be stored for extended periods.[4] For optimal stability, store them in a dark, cold, and dry environment, preferably under an inert atmosphere. A desiccator inside a refrigerator or freezer is a suitable option. Avoid storing them in solution for long periods, as decomposition pathways are more prevalent in the solution phase.
Q4: I am not seeing the expected reactivity in my catalysis experiment. Could this be due to complex decomposition?
A4: Absolutely. The catalytic activity of gold(I) complexes is intrinsically linked to the integrity of the complex. If the complex has started to decompose, even if there are no visible signs like color change, the concentration of the active catalytic species will be lower than anticipated, leading to reduced or no reactivity. Monitoring the reaction mixture for signs of decomposition is crucial.
Troubleshooting Guide: Identifying and Preventing Decomposition
This section provides a systematic approach to troubleshooting common decomposition issues.
Issue 1: Spontaneous Decomposition in Solution
Symptoms:
-
Solution changes color (e.g., to yellow, purple, or black).
-
Formation of a precipitate.
-
Loss of catalytic activity in subsequent reactions.
Primary Causes & Preventative Strategies:
-
Disproportionation: Gold(I) is an intermediate oxidation state and can be unstable, tending to disproportionate into the more stable gold(0) and gold(III) states (2Au(I) → Au(0) + Au(II) followed by 2Au(II) → Au(I) + Au(III), or directly 3Au(I) → 2Au(0) + Au(III)).[5][6] This is a common decomposition pathway in solution.
-
Solution:
-
Ligand Choice: The stability of gold(I) complexes is significantly influenced by the phosphite ligand. Bulky, electron-donating phosphite ligands can help stabilize the gold(I) center and hinder disproportionation.[7][8]
-
Excess Ligand: The presence of a slight excess of the free phosphite ligand in the solution can help to suppress dissociation of the ligand from the gold center, which is often a precursor to disproportionation.
-
Solvent Choice: Nonpolar solvents are often preferred as they can disfavor the formation of charged gold(III) species, thus slowing down disproportionation.[6]
-
-
-
Ligand Exchange/Dissociation: The Au-P bond in gold(I) phosphite complexes can be labile, leading to ligand dissociation.[4][9][10][11] The resulting "naked" gold(I) species is highly unstable and prone to decomposition.
-
Solution:
-
Use Chelating Ligands: Bidentate phosphite ligands can form a more stable chelate ring around the gold center, reducing the likelihood of dissociation.
-
Maintain an Inert Atmosphere: While phosphites are generally less prone to oxidation than phosphines, maintaining an inert atmosphere minimizes the chance of oxidative side reactions that can be initiated by ligand dissociation.
-
-
Issue 2: Light-Induced Decomposition
Symptoms:
-
Decomposition is observed only when the reaction is exposed to ambient light.
-
Reactions performed in the dark or in amber vials are successful.
Primary Cause & Preventative Strategy:
-
Photochemical Decomposition: Gold(I) complexes can be light-sensitive, and exposure to light, particularly UV, can promote decomposition to gold(0).[12][13]
-
Solution:
-
Protect from Light: Conduct experiments in a fume hood with the sash down and the lights off, or use amber-colored glassware or wrap the reaction vessel in aluminum foil.
-
Storage: Always store gold(I) phosphite complexes in the dark.
-
-
Issue 3: Thermal Decomposition
Symptoms:
-
Decomposition occurs when the reaction mixture is heated.
-
The decomposition temperature may vary depending on the specific complex.
Primary Cause & Preventative Strategy:
-
Thermal Instability: While many gold(I) phosphite complexes are thermally stable at room temperature, they will decompose at elevated temperatures.[14][15] The thermal stability is highly dependent on the nature of the ligands.[12][16]
-
Solution:
-
Determine Decomposition Temperature: If possible, perform a thermogravimetric analysis (TGA) on your complex to determine its decomposition temperature.[14]
-
Optimize Reaction Temperature: If heating is necessary for your reaction, carefully control the temperature and keep it well below the known decomposition temperature of the complex.
-
Ligand Design: For applications requiring higher temperatures, consider synthesizing complexes with more thermally robust phosphite ligands, such as those with bulky alkyl or aryl groups.[16]
-
-
Issue 4: Oxidative Decomposition
Symptoms:
-
Decomposition in the presence of oxidizing agents.
-
The reaction fails when certain reagents are added.
Primary Cause & Preventative Strategy:
-
Oxidative Addition: Gold(I) can be oxidized to gold(III) in the presence of oxidizing agents.[7] While phosphite ligands can make the gold center less susceptible to oxidation compared to some phosphine ligands, this pathway can still occur.[1]
-
Solution:
-
Reagent Purity: Ensure all reagents and solvents are free from peroxides and other oxidizing impurities.
-
Inert Atmosphere: Working under an inert atmosphere of nitrogen or argon will exclude atmospheric oxygen, a potential oxidant.
-
Ligand Electronic Effects: The susceptibility to oxidation is ligand-dependent. Electron-withdrawing phosphites can make the gold center more electrophilic and potentially more prone to certain oxidative pathways.
-
-
Experimental Protocols & Workflows
Protocol 1: General Handling and Storage of Gold(I) Phosphite Complexes
-
Solid Compounds:
-
Always handle solid gold(I) phosphite complexes in an inert atmosphere glovebox or on a Schlenk line.
-
Store solids in well-sealed vials, wrapped in parafilm, inside a desiccator.
-
For long-term storage, place the desiccator in a refrigerator or freezer.
-
-
Solutions:
-
Prepare solutions using dry, deoxygenated solvents.
-
Use freshly prepared solutions whenever possible.
-
If a solution must be stored, even for a short period, keep it under an inert atmosphere and protected from light.
-
Workflow: Troubleshooting a Failed Reaction
The following diagram illustrates a logical workflow for diagnosing the cause of decomposition in a gold(I) phosphite complex-mediated reaction.
Caption: A logical workflow for troubleshooting decomposition.
Data Summary Table
The following table summarizes key stability-influencing factors and recommended preventative measures.
| Decomposition Pathway | Key Influencing Factors | Recommended Preventative Strategies |
| Disproportionation | Solvent polarity, Ligand lability | Use nonpolar solvents, add excess free ligand, use chelating ligands. |
| Photochemical | Exposure to light (especially UV) | Work in the dark, use amber glassware or wrap vessels in foil. |
| Thermal | Elevated temperatures | Determine decomposition temperature (TGA), operate below this limit. |
| Oxidative | Presence of O₂ or other oxidants | Maintain a strict inert atmosphere, use purified reagents and solvents. |
Visualizing Decomposition Pathways
This diagram illustrates the primary decomposition pathways of a generic gold(I) phosphite complex, L₃PAuX.
Caption: Major decomposition pathways for gold(I) phosphite complexes.
By understanding these decomposition pathways and implementing the preventative strategies outlined in this guide, you can significantly improve the stability of your gold(I) phosphite complexes, leading to more reliable and reproducible experimental outcomes.
References
-
Gómez-Suárez, A., et al. (2017). Ligand exchange of tris(2,4-di-tert-butylphenyl) phosphite: a practical and efficient route to organo gold(i) complexes. Chemical Communications, 53(77), 10652-10655. [Link]
-
Gómez-Suárez, A., et al. (2017). Ligand Exchange of Tris(2,4-di-tert-butylphenyl) Phosphite: A Practical and Efficient Route to Organo Gold(I) Complexes. ChemRxiv. [Link]
-
Harkness, G. J., et al. (2008). Ligand Exchange Reactions in the Formation of Diphosphine-Protected Gold Clusters. The Journal of Physical Chemistry C, 112(33), 12636-12643. [Link]
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Iqbal, S., et al. (2019). Ligand Exchange/Scrambling Study of Gold(I)-Phosphine Complexes in the Solid Phase by DESI-MS Analysis. Journal of The American Society for Mass Spectrometry, 30(11), 2371-2378. [Link]
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Harkness, G. J., et al. (2008). Ligand Exchange Reactions in the Formation of Diphosphine-Protected Gold Clusters. National Institute of Standards and Technology. [Link]
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Wang, Y., et al. (2022). Synergistic Control of Liquid Crystallinity and Phosphorescence in Gold(I) Complexes via Strategic Alkyl Chain Design. Molecules, 27(19), 6529. [Link]
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Rasch, K. M., et al. (2020). Controlling thermal stability and volatility of organogold(I) compounds for vapor deposition with complementary ligand design. Dalton Transactions, 49(3), 794-803. [Link]
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Pylypovskyi, O. V., et al. (2009). Stability of the Gold(I)−Phosphine Bond. A Comparison with Other Group 11 Elements. Inorganic Chemistry, 48(21), 10344-10353. [Link]
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Blanco, M. C., et al. (2024). Perhalophenyl–Phosphide: A Couple Needed to Stabilize Phosphide–Gold Complexes. Magnetochemistry, 12(3), 78. [Link]
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Adu-Ampratwum, D., et al. (2019). Gold(I/III)-Phosphine Complexes as Potent Antiproliferative Agents. Scientific Reports, 9(1), 12335. [Link]
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de Lera-Castaño, A., et al. (2014). Modular chiral gold(i) phosphite complexes. Catalysis Science & Technology, 4(6), 1643-1647. [Link]
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CIANCALEONI, G., et al. (2019). Ligand-enforced intimacy between a gold cation and a carbenium ion: impact on stability and reactivity. Chemical Science, 10(33), 7749-7758. [Link]
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Basova, T. V., et al. (2016). Chemistry of gold(I, III) complexes with organic ligands as potential MOCVD precursors for fabrication of thin films and nanoparticles. Coordination Chemistry Reviews, 313, 1-38. [Link]
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Adu-Ampratwum, D., et al. (2024). Functional utility of gold complexes with phosphorus donor ligands in biological systems. Chemical Society Reviews, 53(2), 527-547. [Link]
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Lipschutz, M. I., et al. (2018). Au20(tBu3P)8: A Highly Symmetric Metalloid Gold Cluster in Oxidation State 0. Angewandte Chemie International Edition, 57(41), 13575-13580. [Link]
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Warzecha, E., et al. (2022). New Gold(I) Complexes as Potential Precursors for Gas-Assisted Methods: Structure, Volatility, Thermal Stability, and Electron Sensitivity. International Journal of Molecular Sciences, 23(17), 9906. [Link]
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Schmidbaur, H., & Schier, A. (2015). Governing the oxidative addition of iodine to gold(I) complexes by ligand tuning. Dalton Transactions, 44(25), 11436-11450. [Link]
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Barakat, K. A., et al. (2006). Disproportionation of Gold(II) complexes. A density functional study of ligand and solvent effects. The Journal of Physical Chemistry B, 110(30), 14645-14651. [Link]
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Widenhoefer, R. A., et al. (2019). Uncovering Subtle Ligand Effects of Phosphines Using Gold(I) Catalysis. Accounts of Chemical Research, 52(1), 173-184. [Link]
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Fernández, I., et al. (2023). Synthesis and Structural Characterization of Phosphanide Gold(III)/Gold(I) Complexes and Their Thallium(III) and Gold(III) Precursors. Molecules, 28(2), 564. [Link]
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Kwansa, A. L., et al. (2020). A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. Small, 16(43), 2003194. [Link]
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Adu-Ampratwum, D., et al. (2019). Gold(I/III)-Phosphine Complexes as Potent Antiproliferative Agents. Scientific Reports, 9, 12335. [Link]
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Widenhoefer, R. A., et al. (2020). Structure and Synthesis of Gold(I) Alkene π-Complexes with Variable Phosphine Donicity and Enhanced Stability. Organometallics, 39(15), 2831-2840. [Link]
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Eason, C. T., et al. (2017). The Antidotal Action of Some Gold(I) Complexes Toward Phosphine Toxicity. ACS Chemical Biology, 12(10), 2552-2557. [Link]
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Wikipedia contributors. (2024). Gold phosphide. Wikipedia. [Link]
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Artuxi, L., et al. (2022). Supported Binuclear Gold Phosphine Complexes as CO Oxidation Catalysts: Insights into the Formation of Surface‐Stabilized Au Particles. ChemCatChem, 14(13), e202200360. [Link]
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Widenhoefer, R. A., et al. (2018). A General Synthesis for Gold(I) Complexes. Organic Syntheses, 95, 28-42. [Link]
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Barakat, K. A., et al. (2006). Disproportionation of Gold(II) complexes. A density functional study of ligand and solvent effects. The Journal of Physical Chemistry B, 110(30), 14645-14651. [Link]
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Mirzadeh, N., et al. (2018). Synthesis of gold(I) Phosphine Complexes Containing the 2-BrC6F4PPh2 Ligand: Evaluation of Anticancer Activity in 2D and 3D Spheroidal Models of HeLa Cancer Cells. European Journal of Medicinal Chemistry, 145, 291-301. [Link]
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Mirzadeh, N., et al. (2018). Gold(I) and Gold(III) Phosphine Complexes: Synthesis, Anticancer Activities Towards 2D and 3D Cancer Models, and Apoptosis Induction. Dalton Transactions, 47(31), 10593-10604. [Link]
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Tamaki, T., & Kochi, J. K. (1973). Formation and decomposition of alkyl-gold(I) complexes. Journal of Organometallic Chemistry, 61(2), 441-453. [Link]
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Laguna, A., & Laguna, M. (2007). Gold phosphide complexes. Journal of the Chilean Chemical Society, 52(3), 1200-1205. [Link]
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Omary, M. A. (2004). Photochemical and Photophysical Properties of Gold(I) Complexes and Phosphorescence Sensitization of Organic Luminophores. UNT Digital Library. [Link]
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Turos, E., et al. (2020). Distorted Gold(I)-Phosphine Complexes as Antifungal Agents. Journal of Medicinal Chemistry, 63(5), 2249-2263. [Link]
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Adu-Ampratwum, D., et al. (2020). Stoichiometry effect on the structure, coordination and anticancer activity of gold(i/iii) bisphosphine complexes. Dalton Transactions, 49(36), 12696-12705. [Link]
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Russell, M. J., et al. (2021). Trans Influence of Ligands on the Oxidation of Gold(I) Complexes. Chemistry – A European Journal, 27(1), 241-249. [Link]
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Gotor, R., et al. (2022). Gold(I) Complexes with Bulky Phosphanes: A Dual Approach to Triplet Harvesting and Hydroamination Catalysis. Inorganic Chemistry, 61(8), 3629-3640. [Link]
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Technical Support Center: Refining Purification Methods for Products from Gold-Catalyzed Reactions
Welcome to the technical support center dedicated to the intricate art of purifying products from gold-catalyzed reactions. As a powerful and versatile tool in modern organic synthesis, gold catalysis enables the construction of complex molecular architectures with remarkable efficiency.[1] However, the unique properties of homogeneous gold catalysts, often featuring phosphine ligands, present specific challenges during product isolation and purification. Residual catalyst and ligands can compromise the purity of the final compound, interfere with downstream applications, and are particularly critical in the context of pharmaceutical development where stringent limits on metal impurities are enforced.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification strategies effectively.
General Purification Workflow: A Strategic Overview
The purification of products from gold-catalyzed reactions is a multi-step process that requires a systematic approach. The following workflow illustrates the key decision points and unit operations involved in isolating a pure product, free from catalyst- and ligand-derived impurities.
Caption: A general workflow for the purification of products from gold-catalyzed reactions.
Troubleshooting Guide
This section addresses specific issues encountered during the purification process in a question-and-answer format, providing both the rationale and actionable protocols.
Q1: My final product has a persistent yellow, grey, or purple discoloration. ICP-MS analysis confirms high levels of residual gold. How can I remove it?
A1: Rationale and Strategy
Discoloration is a classic sign of gold contamination, which can exist as soluble Au(I)/Au(III) complexes or as gold nanoparticles (Au(0)), the latter often appearing purple or grey. The choice of removal method depends on the nature of the gold species and the properties of your desired product. The most robust methods involve metal scavengers or selective precipitation.
Method A: Metal Scavenging with Thiol-Functionalized Resins
-
Expertise & Experience: Gold has a high affinity for soft donor atoms like sulfur. Thiol-functionalized silica or polymer resins act as highly effective "sponges" for precious metals. They form strong covalent bonds with gold, irreversibly removing it from solution. This method is superior to simple activated carbon filtration due to its high selectivity and capacity, and it is effective for removing gold down to parts-per-billion (ppb) levels.[2]
-
Experimental Protocol: Scavenging Residual Gold
-
Solvent Selection: Dissolve the crude product in a solvent in which it is highly soluble but that does not react with the scavenger resin (e.g., Dichloromethane (DCM), Toluene, Ethyl Acetate).
-
Scavenger Addition: Add the thiol-functionalized scavenger resin (typically 2–5 weight equivalents relative to the theoretical amount of gold catalyst) to the solution.
-
Agitation: Stir the mixture at room temperature. The required time can vary from 1 to 24 hours. Monitor the progress by taking small aliquots of the solution and observing the color.
-
Filtration: Once the solution is colorless, filter the mixture through a pad of Celite® to remove the resin.
-
Wash and Concentrate: Wash the filtered resin with fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate in vacuo to yield the gold-free product.
-
-
Data Presentation: Comparison of Common Scavenger Types
| Scavenger Type | Functional Group | Binding Mechanism | Target Metals | Advantages | Disadvantages |
| Biotage MP-Thiol | Propylthiol on Polystyrene | Covalent | Au, Pd, Pt, Rh, Ru, Ag | High capacity, broad solvent compatibility[3] | Slower kinetics than silica-based |
| SiliaMetS Thiol | Thiol on Silica Gel | Covalent | Au, Pd, Pt, Rh, Ru, Ag, Cu | Fast kinetics, suitable for flow chemistry | Lower capacity than polymer resins |
| Apeiron Isocyanide | Isocyanide on Polystyrene | Coordination | Ru, Pd, Au | Highly efficient for specific metals[4] | More specific; may not be universal |
Method B: Selective Precipitation
-
Expertise & Experience: For reactions conducted in acidic media, certain organic molecules can act as selective precipitants for gold complexes like tetrachloroaurate ([AuCl₄]⁻). A notable example is the use of a simple tertiary diamide, which forms an infinite chain with the gold anion, causing it to precipitate from solution.[5] This method is advantageous as it avoids chromatography and the precipitating agent can often be recycled.
-
Experimental Protocol: Gold Precipitation with a Diamide Ligand[5]
-
Acidification: Ensure the crude product is dissolved in an acidic aqueous solution (e.g., 2 M HCl).
-
Precipitant Addition: Add a solution of the diamide precipitant to the aqueous phase.
-
Precipitation: Stir the mixture. The gold-diamide complex will precipitate as a solid.
-
Isolation: Isolate the precipitate by filtration. The desired organic product should remain in the filtrate.
-
Extraction: Extract the aqueous filtrate with an appropriate organic solvent to recover the final product.
-
Gold Recovery (Optional): The gold can be recovered from the precipitate by washing it with deionized water, which breaks the complex and releases the diamide for recycling.[5]
-
Q2: My ¹H NMR spectrum is messy, showing broad signals for triphenylphosphine (PPh₃) and sharp peaks for triphenylphosphine oxide (TPPO). How can I get rid of both?
A2: Rationale and Strategy
Phosphine ligands, especially PPh₃, are ubiquitous in gold catalysis.[6] During the reaction or workup, the phosphine can be oxidized to the corresponding phosphine oxide (TPPO). These two impurities have different polarities and require distinct removal strategies. Attempting to remove them simultaneously with standard chromatography is often inefficient. A sequential strategy is far more effective.
Strategy A: Removal of Triphenylphosphine (PPh₃) via Copper(I) Precipitation
-
Expertise & Experience: Triphenylphosphine is a relatively nonpolar molecule that often co-elutes with desired products. A clever and efficient method for its removal is based on its strong affinity for copper(I) salts. PPh₃ readily coordinates to CuCl, forming a stable, insoluble complex that precipitates from common organic solvents.[7] This method is highly selective for the phosphine over its oxide.
-
Experimental Protocol: PPh₃ Scavenging with CuCl[7]
-
Dissolution: Dissolve the crude product mixture containing PPh₃ in a suitable solvent like DCM, THF, or Toluene.
-
Addition of CuCl: Add solid copper(I) chloride (CuCl) to the solution (approximately 0.5 equivalents per equivalent of PPh₃).
-
Precipitation: Stir the suspension at room temperature for 15-30 minutes. A white precipitate of the (PPh₃)ₓ·CuCl complex will form.
-
Filtration: Filter the mixture through a short plug of silica gel or Celite®, washing with the same solvent.
-
Concentration: The filtrate, now free of PPh₃, can be concentrated and taken to the next step.
-
Strategy B: Removal of Triphenylphosphine Oxide (TPPO)
-
Expertise & Experience: TPPO is significantly more polar than PPh₃. However, it can still be challenging to separate chromatographically from polar products. An effective strategy is to intentionally oxidize any remaining PPh₃ to TPPO and then remove all the TPPO in one step.[8]
-
Experimental Protocol: Oxidation and Precipitation of TPPO[8]
-
Oxidation (if necessary): If PPh₃ is still present, dissolve the crude material in DCM and add a dilute solution of hydrogen peroxide (H₂O₂). Stir until TLC or LC-MS confirms full conversion of PPh₃ to TPPO.[9] Perform an aqueous workup to remove excess H₂O₂.
-
Precipitation: Dissolve the crude mixture (now containing only TPPO as the main phosphorus impurity) in a suitable solvent (e.g., diethyl ether, toluene).
-
Add Metal Salt: Add a solution of zinc chloride (ZnCl₂) in a minimal amount of a compatible solvent. A 2:1 TPPO:ZnCl₂ complex will precipitate.
-
Isolate Product: Stir for 30 minutes, then filter to remove the precipitated complex. The filtrate contains the purified product.
-
Q3: My product appears to streak or decompose during silica gel chromatography. What is causing this and how can I prevent it?
A3: Rationale and Strategy
Standard silica gel is acidic (pH ≈ 4-5) and can cause decomposition of acid-sensitive functional groups. Furthermore, residual cationic gold complexes can interact strongly with the Lewis basic silanol groups on the silica surface, leading to streaking and poor recovery.
Solution A: Use Deactivated or Neutralized Silica Gel
-
Expertise & Experience: Deactivating the silica gel by adding a small amount of a basic modifier, such as triethylamine (Et₃N), to the eluent system can neutralize the acidic sites. This prevents the degradation of acid-sensitive compounds and can improve the chromatography of basic molecules.
-
Experimental Protocol: Preparing Neutralized Silica
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent system.
-
Neutralization: Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v).
-
Packing: Pack the column with the neutralized slurry as you normally would.
-
Elution: Run the column using an eluent that also contains 0.5-1% triethylamine.
-
Solution B: Use an Alternative Stationary Phase
-
Expertise & Experience: If neutralization is insufficient, switching to a different stationary phase is the next logical step.
-
Alumina (Al₂O₃): Available in acidic, neutral, and basic grades. Neutral alumina is an excellent starting point for compounds that are sensitive to silica gel.
-
Reverse-Phase Silica (C18): This is a nonpolar stationary phase used with polar eluents (e.g., water/acetonitrile or water/methanol). It is ideal for purifying highly polar compounds that do not move on normal-phase silica.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the quickest way to check for residual gold before running expensive ICP-MS analysis?
-
A thin-layer chromatography (TLC) plate can often give a qualitative indication. After running the TLC, charring the plate with a stain like potassium permanganate can reveal a dark spot at the baseline if significant amounts of non-UV active gold species are present. A persistent yellow or purple color in your concentrated product is also a strong visual clue.
-
-
Q2: Can I recycle the gold catalyst after the reaction?
-
Recycling homogeneous gold catalysts can be challenging but is possible. One approach involves using specifically designed catalysts that can be recovered by precipitation after the reaction, often by changing the solvent polarity.[10] For example, a catalyst might be soluble in the reaction solvent but precipitate upon addition of a non-polar solvent like hexane, allowing for recovery by filtration.[10]
-
-
Q3: How do I choose between a scavenger, precipitation, or chromatography for gold removal?
-
Scavengers are best for removing trace amounts of gold (<1000 ppm) and achieving very high purity, which is critical for pharmaceutical applications.[3]
-
Precipitation is ideal when the gold concentration is high and a suitable, selective precipitating agent is known for your system.[5] It can be a cost-effective bulk removal method.
-
Chromatography alone is often insufficient for complete gold removal but can be effective if the gold complex is stable and has a very different polarity from your product.
-
-
Q4: My starting materials might contain halide or basic impurities. How does this affect the reaction and subsequent purification?
-
Halides and bases are well-known poisons for cationic gold catalysts.[11][12] They can coordinate to the gold center, inhibiting its catalytic activity and sometimes preventing the reaction from starting at all.[13] This leads to a crude mixture containing mainly unreacted starting materials, complicating the purification process. It is crucial to use highly purified reagents and solvents or to add a scavenger like a silver salt (e.g., AgOTf, AgSbF₆) to sequester halides before adding the gold catalyst.[13]
-
References
-
Zhang, L., Sun, J., & Kozmin, S. A. (2014). Cationic Gold Catalyst Poisoning and Reactivation. Organic Letters, 16(12), 3468–3471. [Link]
-
Slattery, C. N., et al. (2022). Homogeneous Gold Catalysis Using Complexes Recovered from Waste Electronic Equipment. ACS Sustainable Chemistry & Engineering, 10(47), 15557–15565. [Link]
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Fürstner, A., & Davies, P. W. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3160–3219. [Link]
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Scavenging and Reclaiming Phosphines Associated with Group 10 Metal-Mediated Couplings. (n.d.). American Chemical Society. [Link]
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Zhang, G., et al. (2014). Cationic Gold Catalyst Poisoning and Reactivation. Organic Letters, 16(12), 3468-3471. [Link]
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Gorpas, D., & Toste, F. D. (2014). Gold-Catalyzed Organic Reactions. ResearchGate. [Link]
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Carter, J. H., et al. (2021). Tuneable separation of gold by selective precipitation using a simple and recyclable diamide. Nature Communications, 12(1), 6342. [Link]
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Lipshutz, B. H., & Ghorai, S. (2003). Scavenging and Reclaiming Phosphines Associated with Group 10 Metal-Mediated Couplings. Organic Letters, 5(19), 3555–3558. [Link]
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911Metallurgist. (2016). Gold Precipitation Methods. [Link]
-
Biotage. (n.d.). Metal Scavenger User Guide. [Link]
-
Reddit. (2016). How can you remove Bis(triphenylphosphine) ligands from metals?. [Link]
-
Tsekou, E., & Vougioukalakis, G. C. (2023). Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. Molecules, 28(11), 4305. [Link]
-
Johnson Matthey. (n.d.). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. [Link]
-
Apeiron Synthesis. (n.d.). Apeiron's Metal Scavenging Solutions. [Link]
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Technical Support Center: Enhancing the Stability of Gold(I) Complexes with Phosphine Ligands
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Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with gold(I)-phosphine complexes. This guide is designed to provide practical, in-depth solutions to common stability challenges encountered during synthesis, purification, and application. By understanding the fundamental principles governing the stability of these complexes, you can significantly improve experimental outcomes and accelerate your research.
Introduction: The Delicate Balance of Gold(I)-Phosphine Stability
Gold(I) complexes, particularly those featuring phosphine ligands, are powerful catalysts and therapeutic agents. However, their efficacy is intrinsically linked to their stability. The linear, two-coordinate geometry preferred by gold(I) is susceptible to various decomposition pathways, including disproportionation, ligand dissociation, and aggregation.[1][2] The choice of phosphine ligand is paramount, as its steric and electronic properties directly modulate the strength and reactivity of the Au-P bond, and consequently, the overall stability of the complex.[3][4][5][6][7] This guide will delve into the nuances of ligand selection and reaction optimization to help you navigate these challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter in the laboratory. The answers provide not only solutions but also the underlying chemical reasoning to empower you to make informed decisions in your experimental design.
Issue 1: My gold(I)-phosphine complex appears to be decomposing during synthesis or workup, indicated by a color change (e.g., to purple or black) or formation of a precipitate.
Question: What is causing this decomposition, and how can I prevent it?
Answer: The observed color change and precipitation are classic signs of the formation of gold(0) nanoparticles, which typically results from the disproportionation of gold(I) into gold(0) and gold(III).[8][9][10] This is a common decomposition pathway for gold(I) complexes, especially those that are coordinatively unsaturated or possess labile ligands.
Causality and Solutions:
-
Ligand Lability: The Au-P bond, while generally strong, can be labile, leading to ligand dissociation.[11][12] This generates a transient, unstable "naked" gold(I) species that is highly prone to disproportionation.
-
Solution: Employ phosphine ligands that form stronger Au-P bonds. Strongly σ-donating phosphines (electron-rich) increase the electron density on the gold center, strengthening the bond.[1] Consider using bulky phosphines, as the steric hindrance can kinetically stabilize the complex and prevent the close approach required for disproportionation.[5]
-
-
Reductive Processes: Trace impurities or certain reaction conditions can lead to the reduction of Au(I) to Au(0).
-
Solution: Ensure all solvents and reagents are rigorously purified and deoxygenated. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Aurophilic Interactions: Gold(I) centers have a tendency to form weak Au···Au interactions, known as aurophilicity.[13][14] While these interactions can lead to interesting supramolecular structures, they can also facilitate disproportionation by bringing gold centers into close proximity.[13][15]
-
Solution: The use of sterically demanding phosphine ligands can disrupt these aurophilic interactions.[1] Chelating diphosphine ligands can also enforce a specific geometry that prevents intermolecular aggregation.
-
Visualizing the Problem: Disproportionation Pathway
Caption: A simplified diagram illustrating the disproportionation of a gold(I) complex.
Issue 2: My catalytic reaction is sluggish or dies prematurely. How can I improve the catalyst's lifetime and activity?
Question: What factors related to the phosphine ligand could be causing poor catalytic performance, and how can I choose a better ligand?
Answer: The performance of a gold(I) catalyst is a delicate balance between stability and reactivity. A complex that is too stable may be a poor catalyst, while one that is too reactive may decompose before the reaction is complete. The phosphine ligand is the primary tool for tuning this balance.[3][6]
Key Ligand Properties and Their Effects:
| Property | Parameter | Effect on Stability & Reactivity |
| Steric Bulk | Tolman Cone Angle (θ) | Large Cone Angle: Increases stability by sterically shielding the gold center, preventing unwanted side reactions and aggregation.[5] Can promote reductive elimination in some catalytic cycles. |
| Electron-Donating Ability | Tolman Electronic Parameter (TEP) or pKa | Low TEP / High pKa (Strongly Donating): Increases electron density on gold, strengthening the Au-P bond and enhancing stability.[1] This can also increase the nucleophilicity of the gold center. |
| Bite Angle | (for diphosphines) | Wide Bite Angle: Can promote certain catalytic steps by allowing for more flexible coordination geometries. Can also enhance stability by creating a more rigid chelate. |
Troubleshooting Steps:
-
Increase Steric Hindrance: If catalyst decomposition is suspected, switch to a bulkier phosphine ligand. For example, moving from triphenylphosphine (PPh₃) to a more sterically demanding ligand like a Buchwald-type phosphine can significantly enhance catalyst stability and lifetime.
-
Tune Electronic Properties: The electronic nature of the phosphine influences the Lewis acidity of the gold center. For reactions requiring a more electrophilic gold catalyst, a less electron-donating (more electron-withdrawing) phosphine may be beneficial, provided stability is not compromised. Conversely, for reactions where the catalyst is prone to decomposition, a more electron-donating phosphine will enhance stability.[4][16]
-
Consider Chelating Ligands: Diphosphine ligands that form a chelate with the gold center can significantly increase stability due to the chelate effect. This can be particularly useful in preventing ligand dissociation.
Workflow for Ligand Selection
Caption: Decision workflow for enhancing complex stability through ligand modification.
Issue 3: I am having difficulty characterizing my gold(I)-phosphine complex. The NMR spectra are broad or show multiple species in solution.
Question: What could be causing these complex NMR spectra, and what techniques can I use to get a clearer picture of my compound's structure and stability?
Answer: Broad or multiple signals in the NMR spectrum of a gold(I)-phosphine complex can arise from several dynamic processes occurring in solution. Understanding these phenomena is key to successful characterization.
Potential Causes and Solutions:
-
Ligand Exchange: Phosphine ligands can undergo exchange in solution, either with other phosphine ligands or with solvent molecules. This is often a concentration-dependent process.
-
Solution: Acquire NMR spectra at different concentrations and temperatures. Lowering the temperature can often slow down the exchange process, resulting in sharper signals. 2D NMR techniques like EXSY (Exchange Spectroscopy) can be used to identify species that are in chemical exchange.
-
-
Fluxionality: Some gold-phosphine clusters or complexes with certain ligands can be fluxional, meaning that different parts of the molecule are rapidly interconverting on the NMR timescale.[11]
-
Solution: Variable-temperature (VT) NMR is the primary tool for studying fluxional processes. By cooling the sample, you may be able to "freeze out" the individual conformers or isomers, leading to a more resolved spectrum.
-
-
Aggregation/Aurophilic Interactions: As mentioned earlier, aurophilic interactions can lead to the formation of dimers or higher-order aggregates in solution.[14][15][17] These different species will have distinct NMR signatures.
-
Decomposition: The multiple signals could also be indicative of decomposition products.
-
Solution: ³¹P NMR is particularly useful for monitoring the integrity of gold(I)-phosphine complexes.[20] The coordination of a phosphine ligand to gold(I) results in a characteristic downfield shift of the ³¹P signal compared to the free ligand. The appearance of new signals, especially one corresponding to the free phosphine or phosphine oxide, is a clear indication of decomposition.
-
Experimental Protocol: Monitoring Stability with ³¹P NMR
-
Prepare the Sample: Dissolve a small amount of your gold(I)-phosphine complex in a suitable deuterated solvent in an NMR tube under an inert atmosphere.
-
Acquire Initial Spectrum: Obtain a quantitative ³¹P{¹H} NMR spectrum. Note the chemical shift and integration of the peak corresponding to your complex.
-
Monitor Over Time: Acquire additional spectra at regular intervals (e.g., every hour, or every 24 hours) to monitor for any changes.
-
Analysis: Look for:
-
A decrease in the integral of the complex's signal.
-
The appearance of a signal corresponding to the free phosphine ligand.
-
The appearance of a signal corresponding to the phosphine oxide (a common oxidation product).
-
The appearance of other, unidentified phosphorus-containing species.
-
By quantifying the changes in the integrals over time, you can determine the rate of decomposition of your complex under the chosen conditions.
References
- Aurophilicity in gold(I) catalysis: for better or worse?. Top Curr Chem. 2015;357:167-211.
- Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group.
- Aurophilicity. Wikipedia.
- Aurophilic Interactions in Cationic Three-Coordinate Gold(I) Bipyridyl/Isocyanide Complex. Unknown Source.
- A Comprehensive Guide to Phosphine Ligands: Comparing Steric and Electronic Effects in C
- Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. Utrecht University - UU Research Portal.
- Aurophilicity. Scientific Library.
- Stability of the Gold(I)−Phosphine Bond. A Comparison with Other Group 11 Elements. Unknown Source.
- Cationic Gold(I)
- Electronic and Steric Effects of Phosphine Ligand on the Polymerization of 1,3-Butadiene Using Co-Based C
- Aurophilicity in Action: Fine-Tuning the Gold(I)–Gold(I) Distance in the Excited State To Modulate the Emission in a Series of Dinuclear Homoleptic Gold(I)–NHC Complexes.
- Measuring the electronic and steric effect of some phosphine ligands. The University of Manchester.
- A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in C
- Tuning luminescence in gold( i )-phosphine complexes: structural, photophysical, and theoretical insights. Inorganic Chemistry Frontiers (RSC Publishing).
- Gold(I) Phosphido Complexes: Synthesis, Structure, and Reactivity. Inorganic Chemistry.
- A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in C
- Uncovering Subtle Ligand Effects of Phosphines Using Gold(I)
- Towards the rational design of ylide-substituted phosphines for gold(i)
- A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in C
- Gold(I)
- Effect of phosphine substituents in gold(I) complexes: a theoretical study of MeAuPR3, R = H, Me, Ph.
- Synthesis, Reactivity, and Bonding of Gold(I) Fluorido–Phosphine Complexes.
- Chemistry of gold(I, III)
- Supported Binuclear Gold Phosphine Complexes as CO Oxidation Catalysts: Insights into the Formation of Surface‐Stabilized Au Particles. NIH.
- Synthesis of gold(I) Phosphine Complexes Containing the 2-BrC 6 F 4 PPh 2 Ligand: Evaluation of Anticancer Activity in 2D and 3D Spheroidal Models of HeLa Cancer Cells. PubMed.
- Stability of the Gold(I)−Phosphine Bond. A Comparison with Other Group 11 Elements.
- Gold nanoparticles functionalized by phosphine oxide derivatives: characterization and influence of ligand structure on their stability. Nanoscale Advances (RSC Publishing).
- Disproportionation of Gold(II) complexes. A density functional study of ligand and solvent effects. PubMed.
- Applications of NMR spectroscopy in understanding the gold biochemistry. Unknown Source.
- Water-soluble and water-stable Gold(I), Gold(II) and Gold(III) phosphine complexes: The early years.
- Cationic Gold(II) Complexes: Experimental and Theoretical Study. PMC - PubMed Central.
- Complexation of Gold(I) and Gold(III) in solutions.
- Diffusion Nuclear Magnetic Resonance Measurements on Cationic Gold (I) Complexes in Catalytic Conditions: Counterion and Solvent Effects. MDPI.
- Disproportionation of Au(II). Chemistry Stack Exchange.
- Disproportionation of Gold(II) Complexes. A Density Functional Study of Ligand and Solvent Effects.
- Investigation on the Mechanism of the Synthesis of Gold (Ⅰ) Thiolate Complexes by NMR.
- Isolation of a Cyclic Trinuclear Gold(I) Complex with Metalated Phosphorus Ylides: Synthesis and Structural Properties. PMC - PubMed Central.
- A porphyrin complex of Gold(I): (Phosphine)gold(I)
- Chemical structures of gold complexes under investigation.
- A porphyrin complex of Gold(I): (Phosphine)gold(I)
- Urban mining: NMR helps find the golden key. Wiley Analytical Science.
- Characterizing gold nanoparticles by NMR spectroscopy. Unknown Source.
- Distorted Gold(I)-Phosphine Complexes as Antifungal Agents. PubMed.
- Electronic and Steric Effects in Gold(I) Phosphine Thiolate Complexes.
- Different Coordination Modes of a Tripod Phosphine in Gold(I) and Silver(I) Complexes. Unknown Source.
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Technical Support Center: Scaling Up Gold-Catalyzed Organic Synthesis
Welcome to the technical support center dedicated to overcoming the complex challenges of scaling up gold-catalyzed organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning novel gold-catalyzed reactions from the bench to pilot or production scale. As Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of the issues you may encounter, enabling you to troubleshoot effectively and ensure your process is robust, efficient, and scalable.
This resource is structured as a series of frequently asked questions (FAQs) that directly address common failure points in scaling up. We will explore the causality behind these challenges, from catalyst deactivation to mass transfer limitations, providing field-proven insights and actionable solutions.
Section 1: Catalyst Stability and Deactivation on Scale
The transition from milligram to kilogram scale often exposes the vulnerabilities of a catalytic system. What works perfectly in a small flask under pristine conditions can fail dramatically in a large reactor. This section addresses the most common culprit: catalyst deactivation.
FAQ 1: My reaction was efficient on the bench, but is sluggish or stalls completely upon scale-up. What are the likely causes related to catalyst deactivation?
This is the most frequent issue encountered during scale-up. The loss of catalytic activity can typically be traced to three primary deactivation pathways that are exacerbated on a larger scale:
-
Catalyst Poisoning : The active gold(I) or gold(III) species are highly sensitive to impurities that may be present in trace amounts in starting materials or solvents.[1][2] On a larger scale, the absolute amount of these impurities increases, potentially overwhelming the catalyst. Common poisons include:
-
Nitrogen and Sulfur Compounds : Amines, anilines, thiols, and thioacids can act as strong nucleophiles, binding tightly to the cationic gold center and rendering it catalytically inactive.[1]
-
Halides and Bases : Trace halides (from chlorinated solvents or reagents) and basic impurities can poison cationic gold catalysts.[1][2][3]
-
-
Reductive Decomposition : The active cationic gold(I) species can be reduced to catalytically inactive gold(0) nanoparticles. This process can be initiated by reducing agents present as impurities or by certain reaction conditions. Performing reactions under a strictly inert atmosphere (nitrogen or argon) is crucial to prevent decomposition pathways facilitated by atmospheric components.[1]
-
Agglomeration (Sintering) : This is particularly relevant for heterogeneous (supported) gold catalysts. At the higher temperatures or longer reaction times often required for scale-up, gold nanoparticles can migrate on the support surface and agglomerate into larger, less active particles.[1][4] This reduces the available active surface area. The choice of support material plays a critical role in mitigating this effect.[1]
Troubleshooting Deactivation: A Logical Workflow
The following diagram outlines a decision-making process for diagnosing and addressing catalyst deactivation during scale-up.
Caption: Troubleshooting workflow for catalyst deactivation.
FAQ 2: How can I prevent catalyst poisoning during a large-scale run?
Proactive prevention is far more effective than reactive troubleshooting. The key is to minimize the introduction of catalyst poisons from the outset.
-
Rigorous Material Qualification : Do not assume "reagent grade" is sufficient for scale-up. Every batch of starting material, solvent, and additive should be rigorously tested for known poisons.
-
Solvent Purification : Pass solvents through a column of activated alumina to remove water and polar impurities.[1] For particularly sensitive reactions, freshly distilled solvents are recommended.
-
Use of Scavengers : In some cases, the addition of a silver salt (e.g., AgSbF₆, AgOTf) can act as a halide scavenger, precipitating silver halides and protecting the gold catalyst.[1][5] However, this adds cost and another filtration step.
-
Acid Activators : If basic impurities are suspected, adding a suitable acid activator like triflic acid (HOTf) can act as a sacrificial reagent, neutralizing the poisons and reactivating the cationic gold catalyst.[3]
Protocol A: General Protocol for Solvent Purification via Activated Alumina Column
-
Column Preparation : Select a glass chromatography column appropriate for the volume of solvent to be purified. Place a plug of glass wool at the bottom.
-
Slurry Packing : In a separate beaker, create a slurry of activated, basic alumina in a small amount of the solvent to be purified.
-
Packing the Column : Pour the slurry into the column. Allow the alumina to settle, tapping the column gently to ensure even packing. Drain the excess solvent until it is level with the top of the alumina bed. Never let the column run dry.
-
Purification : Carefully add the solvent to the top of the column, ensuring not to disturb the alumina bed. Collect the purified solvent as it elutes.
-
Storage : Store the purified solvent over activated molecular sieves under an inert atmosphere (e.g., argon or nitrogen).
FAQ 3: My heterogeneous gold catalyst is losing activity. Is this sintering, and how can I mitigate it?
Yes, a gradual loss of activity in a supported catalyst, especially under thermal stress, strongly points to sintering or agglomeration of the gold nanoparticles.[1]
-
Mechanism : Sintering occurs when smaller, high-surface-energy nanoparticles migrate on the support and coalesce into larger, thermodynamically more stable particles. This process drastically reduces the number of active sites available for catalysis.
-
Mitigation Strategies :
-
Temperature Control : Operate the reaction at the lowest effective temperature. Even a small increase in temperature can significantly accelerate sintering.[1]
-
Support Selection : The choice of support is paramount. High-surface-area supports with strong metal-support interactions (e.g., CeO₂, TiO₂, FeOₓ) can "anchor" the nanoparticles, hindering their migration.[4][6][7]
-
Catalyst Regeneration : For some systems, deactivation by sintering is reversible. An oxidative treatment (e.g., calcination in air at a controlled temperature) can redisperse the large gold particles back into smaller, active nanoparticles, restoring catalytic activity.[4]
-
FAQ 4: How do I choose the right ligand to enhance catalyst stability for a scaled-up process?
Ligands are not just passive spectators; they are crucial for tuning the catalyst's stability and reactivity.[8] For scale-up, the ligand's primary role is often to protect the gold center.
-
Steric Bulk : Bulky ligands, such as bulky phosphines (e.g., JohnPhos) or N-heterocyclic carbenes (NHCs), can create a protective "pocket" around the gold atom.[1][9] This steric hindrance can physically block poisons from accessing and deactivating the metal center.
-
Electronic Properties : The electron-donating ability of the ligand modulates the electrophilicity of the gold center.[8] While highly electrophilic (electron-poor) gold is very reactive, it is also more susceptible to deactivation. A more electron-rich gold center, stabilized by a strong donor ligand, may have slightly lower intrinsic activity but will exhibit much greater stability and overall turnover numbers (TONs) in a challenging industrial environment.[8]
-
Ligand Stability : The ligand itself must be stable under the reaction conditions. Ligand degradation can lead to catalyst decomposition.
A systematic investigation of different ligand classes during late-stage process development is a worthwhile investment.[10]
Section 2: Homogeneous vs. Heterogeneous Catalysis: Scale-Up Considerations
The choice between a homogeneous and heterogeneous catalyst has profound implications for process design, particularly concerning product purification and catalyst recycling.
FAQ 5: I'm scaling up a reaction with a homogeneous gold catalyst. What are the primary challenges with product purification?
The single greatest challenge with homogeneous catalysis on a large scale is separating the catalyst from the product.[11]
-
Catalyst Removal : Gold is a precious metal, making its recovery an economic necessity. Furthermore, for pharmaceutical applications, residual heavy metal content in the final active pharmaceutical ingredient (API) is strictly regulated to parts-per-million (ppm) levels.
-
Leaching : Even with heterogeneous catalysts, leaching of gold species into the reaction medium can occur, converting a seemingly heterogeneous process into a partially homogeneous one and complicating purification.[12] Cyanide solutions, for instance, are known to leach gold from supports.[13]
FAQ 6: How can I effectively remove residual gold from my final product on a large scale?
Several methods are available, and the choice depends on the product's properties and the required purity level.
-
Adsorption : Passing the product stream through a bed of a suitable adsorbent (scavenger) is a common industrial practice. Materials like activated carbon, silica functionalized with thiols, or specialized scavenger resins can effectively bind and remove dissolved gold species.
-
Extraction : If the product has suitable solubility properties, a liquid-liquid extraction can be designed to partition the gold catalyst into an aqueous phase while the organic product remains in its phase.
-
Crystallization : Often, the final purification step for an API is crystallization. If designed correctly, this step can be highly effective at rejecting impurities, including residual catalyst, into the mother liquor.
Table 1: Comparison of Gold Removal Techniques
| Method | Advantages | Disadvantages | Best For |
| Adsorption | High efficiency, applicable to various systems. | Cost of scavenger, potential for product loss on adsorbent, solid waste generation. | Final polishing step to reach low ppm levels. |
| Extraction | Can be integrated into a continuous process. | Requires immiscible solvent systems, can be solvent-intensive. | Products stable in biphasic systems. |
| Crystallization | Integrates purification with product isolation, highly effective. | Requires a crystalline product, optimization can be time-consuming. | Final API purification. |
FAQ 7: I'm considering switching to a heterogeneous catalyst for easier scale-up. What are the trade-offs?
Switching to a heterogeneous catalyst is a common strategy to simplify downstream processing. However, it is not a universally superior solution and involves significant trade-offs.[11]
-
Advantages :
-
Disadvantages :
-
Lower Activity/Selectivity : Heterogeneous catalysts often exhibit lower activity and selectivity compared to their well-defined homogeneous counterparts due to a variety of active sites.[11]
-
Mass Transfer Limitations : The reaction rate can become limited by the diffusion of reactants to the catalyst surface, an issue not present in homogeneous systems.[11][14] (See Section 3).
-
Leaching : As mentioned, leaching can still occur, negating some of the separation benefits.[12]
-
Difficult to Characterize : The active site on a heterogeneous catalyst is often poorly defined, making rational optimization more challenging than tuning a molecular catalyst.[7][11]
-
Catalyst Selection Workflow for Scale-Up
Caption: Decision workflow for catalyst selection.
Section 3: Mass and Heat Transfer Limitations
Physical processes, not just chemical kinetics, can govern the success of a scaled-up reaction. As reactor volume increases, the surface-area-to-volume ratio decreases, making the transfer of mass (reactants) and energy (heat) far more challenging.[15]
FAQ 8: My reaction yield dropped significantly in a larger reactor, even with a stable catalyst. Could this be a mass transfer issue?
Absolutely. If the intrinsic rate of the chemical reaction is very fast, the overall observed rate can become limited by how quickly reactants can travel from the bulk solution to the catalyst's active site.[15] This is a classic sign of a mass transfer-limited reaction, common in heterogeneous catalysis.[14][16]
-
External Mass Transfer : Refers to the diffusion of reactants from the bulk liquid or gas phase across a stagnant boundary layer to the exterior surface of the catalyst particle. Inadequate mixing in a large reactor leads to a thicker boundary layer, slowing this process.
-
Internal Mass Transfer (Pore Diffusion) : Refers to the diffusion of reactants from the particle surface into the porous interior where the active sites are located. This is influenced by particle size and pore structure.[14]
FAQ 9: How do I experimentally determine if my scaled-up reaction is limited by mass transfer?
A simple series of experiments can diagnose mass transfer limitations. The goal is to see if the reaction rate changes when you alter a physical, non-chemical parameter.
Protocol B: Experimental Test for Mass Transfer Limitation
-
Establish a Baseline : Run the reaction under your standard scaled-up conditions (temperature, pressure, concentrations) and measure the initial reaction rate (e.g., by monitoring product formation or reactant consumption over time).
-
Vary Agitation Speed : Keeping all other parameters constant, run the reaction at several different agitation speeds (e.g., 200, 400, 600 RPM).
-
Observation : If the reaction rate increases with agitation speed and then plateaus, the reaction is limited by external mass transfer in the slower-stirring regime. At high agitation, the boundary layer is minimized, and the reaction becomes kinetically controlled.
-
-
Vary Catalyst Particle Size (for heterogeneous catalysts) : If possible, obtain the catalyst in different particle sizes (e.g., 50-micron vs. 200-micron powder) while keeping the total catalyst mass the same.
-
Observation : If the reaction rate is significantly higher for the smaller particles, the reaction is limited by internal pore diffusion. Smaller particles have a shorter diffusion path for reactants to reach the internal active sites.
-
FAQ 10: My reaction is highly exothermic. What are the best practices for thermal management during scale-up?
Poor heat transfer is a major safety and performance concern. An uncontrolled exotherm can lead to solvent boiling, dangerous pressure increases, catalyst decomposition, and the formation of undesired byproducts.
-
Reactor Choice : For highly exothermic reactions, standard jacketed reactors may be insufficient. Consider reactors with better heat transfer capabilities, such as those with internal cooling coils or semi-batch/continuous flow reactors which have much higher surface-area-to-volume ratios.
-
Dosing Control : Instead of adding all reactants at once, use a semi-batch process where one reactant is added slowly over time. The rate of addition can be controlled to maintain a stable internal temperature, allowing the cooling system to keep up with the heat being generated.
-
Dilution : Running the reaction at a lower concentration can help, as there is more solvent mass to absorb the heat generated, but this reduces reactor throughput.
Section 4: Reaction Monitoring and Control
On a large scale, you can no longer rely on simple TLC analysis. Robust, real-time analytical techniques are needed to monitor reaction progress, identify potential issues, and ensure batch-to-batch consistency.
FAQ 11: What analytical techniques are suitable for real-time monitoring of a large-scale gold-catalyzed reaction?
Process Analytical Technology (PAT) is crucial for scale-up. Several techniques can be adapted for in-situ monitoring:
-
Spectroscopy (FTIR, Raman) : In-situ probes can be inserted directly into the reactor to monitor the disappearance of reactant peaks or the appearance of product peaks in real-time. This is excellent for tracking overall conversion.
-
Nuclear Magnetic Resonance (NMR) : Flow NMR systems can be set up to automatically pull samples from the reactor and provide detailed structural information on intermediates and products, helping to monitor both conversion and selectivity.[17]
-
Mass Spectrometry : Techniques like Pressurized Sample Infusion Mass Spectrometry (PSI-MS) can monitor the reaction mixture in near real-time, providing sensitive detection of reactants, intermediates, products, and byproducts.[17]
Implementing these techniques provides a deep understanding of the reaction kinetics and profile, enabling precise control over the process and ensuring the desired product quality and yield on a large scale.
References
- Benchchem.
- Fürstner, A. Gold-Catalyzed Organic Reactions. Chemical Reviews.
- Wang, D., et al. Ligand effects and ligand design in homogeneous gold(I) catalysis. Journal of the American Chemical Society.
- Benchchem. Technical Support Center: Enhancing the Catalytic Efficiency of Gold Tricyanide Complexes.
- Goguet, A., et al. Reversible Growth of Gold Nanoparticles in the Low-Temperature Water–Gas Shift Reaction.
- Gisbert, Y., et al. Effect of Ligands on the Stability of Gold Nanoclusters. The Journal of Physical Chemistry Letters.
- Gisbert, Y., et al. Effect of Ligands on the Stability of Gold Nanoclusters.
- Wang, D., et al. Ligand Effects and Ligand Design in Homogeneous Gold(I) Catalysis.
- Wang, C., et al.
- Della Pina, C., et al. Gold colloids: from quasi-homogeneous to heterogeneous catalytic systems. Accounts of Chemical Research.
- Tcyrulnikov, S. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University.
- A*STAR. Activating and deactivating gold nanoparticle catalysts may lead to longer-lasting hydrogen fuel cells. ScienceDaily.
- Unknown.
- Bond, G. C., & Thompson, D. T. Cyanide leaching of gold catalysts.
- Hutchings, G. J.
- Hutchings, G. J.
- Namdeo, A., et al.
- Kakovskiy, I. A., & Volynskiy, V. A. Gold leaching by organic base polythionates: new non-toxic and secure technology. Geologica Acta.
- Allian, A. D., & Huggins, T. SCALE-UP OF MASS TRANSFER-LIMITED REACTIONS.
- Ye, R., & Toste, F. D.
- Fogler, H. S. Mass Transfer Limitations in Reacting Systems. University of Michigan.
- Bio-Rad Laboratories.
- Scattolin, T., & Nolan, S. P.
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Technical Support Center: Minimizing the Formation of Unreactive Dinuclear Gold Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with gold catalysis. This guide is designed to provide in-depth, practical solutions to a common challenge in the field: the formation of unreactive dinuclear gold complexes. By understanding the underlying mechanisms and implementing the strategies outlined below, you can enhance the efficiency and reproducibility of your gold-catalyzed reactions.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the formation and mitigation of unreactive dinuclear gold species.
Q1: What are dinuclear gold complexes, and why are they often unreactive?
A: Dinuclear gold complexes contain two gold centers linked by bridging ligands. While some dinuclear gold complexes are catalytically active and even advantageous, others can be unreactive "off-cycle" species that sequester the active catalyst.[1] Their lack of reactivity can stem from several factors, including increased stability through aurophilic interactions (Au(I)---Au(I)) or the formation of robust bridged structures that are difficult to break apart to regenerate the active mononuclear species.[2]
Q2: What are the tell-tale signs of unreactive dinuclear gold complex formation in my reaction?
A: Common indicators include:
-
Stalled or incomplete reactions: The reaction rate slows down or plateaus before all the starting material is consumed.
-
Poor catalytic turnover: The catalyst appears to "die" after only a few cycles.
-
Inconsistent results: Reproducibility issues between batches, even with seemingly identical reaction setups.
-
Precipitation: In some cases, the unreactive dinuclear complexes may be less soluble and precipitate out of the reaction mixture.
Q3: What are the primary factors that promote the formation of these unreactive species?
A: Several factors can contribute to the formation of unreactive dinuclear gold complexes:
-
High catalyst concentration: Increased proximity of gold centers can favor dimerization.
-
Ligand design: Certain ligands, particularly those with flexible backbones or suboptimal bite angles, can facilitate the bridging of two gold centers.
-
Reaction conditions: The solvent, temperature, and presence of certain additives can influence the equilibrium between mononuclear and dinuclear species.
-
Counterions: The nature of the counterion associated with the cationic gold catalyst can impact the stability and reactivity of the complex.[3]
Q4: Can you provide a general overview of strategies to minimize their formation?
A: Key strategies, which will be detailed in the troubleshooting guides, include:
-
Ligand modification: Employing bulky ligands or ligands with rigid backbones can sterically hinder the formation of dinuclear species.
-
Optimizing reaction conditions: Adjusting catalyst loading, temperature, and solvent can shift the equilibrium away from the unreactive dimer.
-
Use of additives: Certain additives can help to stabilize the active mononuclear species or disrupt the formation of dinuclear complexes.
-
Careful choice of gold precursor and activation method: The method used to generate the active catalytic species can influence the propensity for dinuclear complex formation.[4]
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific experimental issues related to the formation of unreactive dinuclear gold complexes.
Troubleshooting Scenario 1: Low Catalytic Activity Despite High Gold Concentration
Problem: You observe diminishing returns in reaction rate or overall yield as you increase the concentration of your gold catalyst.
Potential Cause: At higher concentrations, the equilibrium between the active mononuclear gold catalyst and an inactive dinuclear species shifts towards the latter. This is a common issue, particularly with simple phosphine or N-heterocyclic carbene (NHC) ligated gold complexes.
Diagnostic Workflow
Sources
Validation & Comparative
comparative study of gold(I) versus gold(III) catalysts in organic synthesis
For the modern researcher in organic synthesis and drug development, the choice of catalyst is paramount to achieving desired molecular complexity with efficiency and selectivity. Gold, long considered inert, has emerged as a powerful catalytic metal, primarily in its +1 and +3 oxidation states.[1][2] While both Au(I) and Au(III) complexes are potent activators of unsaturated C-C bonds, their distinct electronic properties and reactivity profiles offer unique and often complementary synthetic opportunities.[3][4] This guide provides an in-depth, objective comparison of Gold(I) and Gold(III) catalysts, supported by experimental data and detailed protocols, to empower scientists in making informed decisions for their synthetic challenges.
Fundamental Physicochemical and Reactivity Differences
The catalytic behavior of gold is rooted in its unique electronic structure, significantly influenced by relativistic effects.[2] These effects lead to a contraction of the 6s orbital, enhancing the electronegativity of gold (2.54 on the Pauling scale, comparable to carbon) and strengthening its covalent bonding character.[5] The key distinction between Au(I) and Au(III) lies in their electronic configuration and resulting Lewis acidity.
-
Gold(I) complexes , with a d¹⁰ configuration, are typically linear, two-coordinate species. They are considered "soft" Lewis acids, exhibiting high carbophilicity, or a strong affinity for soft π-systems like alkynes, allenes, and alkenes.[1][5] The catalytic cycle of Au(I) generally proceeds without a change in its formal oxidation state, primarily involving the activation of a substrate for nucleophilic attack.[6]
-
Gold(III) complexes , with a d⁸ configuration, are isoelectronic with Pt(II) and typically adopt a square planar geometry.[7] They are "harder" Lewis acids compared to their Au(I) counterparts.[5] While also highly carbophilic, Au(III) catalysts can engage in redox chemistry, cycling between Au(III) and Au(I) states, although this is less common than in palladium catalysis.[8] This capability, however, opens up reaction pathways not accessible to Au(I).
The choice of catalyst is therefore not arbitrary; switching between Au(I) and Au(III) can lead to profoundly different outcomes, a phenomenon known as divergent catalysis.[3][9]
Comparative Data Summary
| Feature | Gold(I) Catalysts | Gold(III) Catalysts |
| Oxidation State | +1 (d¹⁰) | +3 (d⁸) |
| Geometry | Typically linear, 2-coordinate | Typically square planar, 4-coordinate |
| Lewis Acidity | Soft, highly carbophilic | Harder, oxophilic, and carbophilic |
| Catalytic Cycle | Primarily π-acid catalysis; avoids oxidation state changes.[6] | Can involve redox cycling (Au(III)/Au(I)) in addition to π-acid catalysis.[8] |
| Stability | Generally stable, tolerant of oxygen and moisture.[10] Ligands prevent reduction to Au(0).[1] | More prone to reduction to Au(I) or Au(0). Can be sensitive to certain ligands (e.g., phosphines, which they can oxidize).[11] |
| Common Precatalysts | LAuCl (L = PPh₃, IPr, JohnPhos) activated by silver salts (AgSbF₆, AgOTf).[1] | AuCl₃, NaAuCl₄, HAuCl₄.[1][2] |
| Typical Substrates | Alkynes, allenes, alkenes, enynes. | Alkynes, allenes, enynes, propargyl ketones.[2] |
| Reactivity Profile | Excellent for nucleophilic additions, cycloisomerizations, rearrangements. | Effective for oxidations, cyclizations, and reactions where redox steps are feasible.[2][12] |
The Power of Divergent Catalysis: A Case Study
A compelling illustration of the distinct reactivity of Au(I) and Au(III) is the functionalization of 2-azetidinone-tethered alkynyl indoles. A study demonstrated that by simply switching the oxidation state of the cationic gold catalyst, the reaction pathway could be completely altered, leading to two different polycyclic products.[9] While specific experimental data for a direct yield comparison is proprietary to the cited study, the divergent outcomes highlight the principle of catalyst control.
-
With a cationic Au(I) catalyst , the reaction proceeds via a specific cyclization pathway.
-
With a cationic Au(III) catalyst , a different mode of cyclization is favored, resulting in a structurally distinct product.
This divergent reactivity underscores the importance of the catalyst's electronic nature in dictating which reaction pathway is energetically more favorable.
Experimental Protocols and Mechanistic Insights
To provide a practical understanding, this section details representative experimental protocols for reactions where Au(I) and Au(III) catalysts excel, along with their proposed catalytic cycles.
Gold(I)-Catalyzed Intramolecular Hydroamination
The intramolecular hydroamination of unactivated olefins is a powerful method for synthesizing nitrogen-containing heterocycles. Gold(I) catalysts have proven particularly effective for this transformation, operating under mild conditions with broad substrate scope.[13][14]
Reaction: Intramolecular Hydroamination of Alkenyl Carbamates Catalyst System: [Au{P(tBu)₂(o-biphenyl)}]Cl / AgOTf
Experimental Protocol: [13]
-
In a glovebox, a vial is charged with [Au{P(tBu)₂(o-biphenyl)}]Cl (0.01 mmol, 2 mol%) and AgOTf (0.01 mmol, 2 mol%).
-
Dioxane (1.0 mL) is added, and the mixture is stirred for 5 minutes at room temperature.
-
The alkenyl carbamate substrate (0.5 mmol) is added to the vial.
-
The vial is sealed and heated to 60 °C with stirring for the time specified for the particular substrate (typically 1-12 hours).
-
Upon completion, the reaction mixture is cooled to room temperature, filtered through a short pad of silica gel (eluting with diethyl ether), and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to afford the desired nitrogen heterocycle.
Causality Behind Experimental Choices:
-
Ligand Choice: The bulky, electron-rich Buchwald-type phosphine ligand, P(tBu)₂(o-biphenyl), enhances the catalyst's activity and stability.
-
Silver Salt Activator: AgOTf is used to abstract the chloride ligand from the gold(I) precatalyst, generating the highly reactive cationic [LAu]⁺ species. The triflate (OTf) anion is non-coordinating, preventing catalyst inhibition.[1]
-
Solvent: Dioxane is a suitable polar aprotic solvent for this transformation.
Proposed Catalytic Cycle for Au(I)-Catalyzed Hydroamination:
Caption: Proposed catalytic cycle for Au(I)-catalyzed intramolecular hydroamination.
Gold(III)-Catalyzed Furan Synthesis
Gold(III) catalysts are particularly adept at promoting the cycloisomerization of propargyl ketones or allenones to furnish substituted furans.[2][15] The higher Lewis acidity of Au(III) compared to Au(I) is often beneficial in these transformations.
Reaction: Cycloisomerization of Allenones to Furans Catalyst: AuBr₃ / AgOTf
Experimental Protocol: [16]
-
To a solution of the N-tosylpropargyl amine (1.0 equiv) and the 1,3-dicarbonyl compound (1.2 equiv) in 1,2-dichloroethane (0.2 M), add AuBr₃ (5 mol%) and AgOTf (15 mol%).
-
The reaction mixture is stirred at 60 °C in a sealed tube.
-
Reaction progress is monitored by TLC.
-
Upon completion, the mixture is cooled to room temperature and the solvent is evaporated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the polysubstituted furan.
Causality Behind Experimental Choices:
-
Catalyst: AuBr₃ is a common and effective Au(III) precatalyst. The bromide anions are less coordinating than chloride, potentially leading to a more active cationic species.
-
Silver Salt: AgOTf acts as a halide scavenger, generating a more electrophilic and catalytically active gold(III) species.
-
Solvent: 1,2-dichloroethane is a common solvent for gold catalysis, capable of dissolving both the catalyst and organic substrates.
Proposed Catalytic Cycle for Au(III)-Catalyzed Furan Synthesis:
Caption: Proposed catalytic cycle for Au(III)-catalyzed synthesis of furans from allenones.
Catalyst Selection Workflow: A Practical Guide
Choosing between Au(I) and Au(III) requires an analysis of the desired transformation and the nature of the substrates. The following decision-making workflow can guide researchers in their catalyst selection process.
Caption: Decision workflow for selecting between Au(I) and Au(III) catalysts.
Conclusion and Future Outlook
Both Gold(I) and Gold(III) catalysts are indispensable tools in modern organic synthesis, each offering a distinct reactivity profile governed by their electronic properties. Au(I) catalysts, as soft Lewis acids, excel in non-redox transformations involving the activation of π-systems for nucleophilic attack. In contrast, Au(III) catalysts, being harder Lewis acids, provide opportunities for different reaction pathways, including those that may involve redox cycling. The phenomenon of divergent catalysis, where the choice of oxidation state dictates the reaction outcome, is a testament to their unique capabilities.
The future of gold catalysis lies in the rational design of ligands to further tune the steric and electronic properties of the metal center, enabling even greater control over reactivity and selectivity. As our mechanistic understanding continues to deepen, the predictive power of workflows like the one presented here will increase, empowering chemists to tackle ever more complex synthetic challenges with precision and efficiency.
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A Researcher's Guide to Validating Mechanisms of Gold-Catalyzed Cycloisomerization Reactions
For researchers, scientists, and professionals in drug development, the allure of gold catalysis lies in its remarkable ability to construct complex molecular architectures under mild conditions. Gold-catalyzed cycloisomerization reactions, in particular, have emerged as a powerful tool for the synthesis of intricate carbo- and heterocycles. However, the precise mechanistic pathways governing these transformations are often multifaceted and subject to debate. This guide provides an in-depth comparison of the prevailing mechanistic proposals and offers a practical framework, complete with experimental and computational protocols, for their validation. Our focus is on empowering researchers to not only utilize these reactions but to fundamentally understand and manipulate them for their specific synthetic goals.
The Dichotomy of Gold's Catalytic Power: Unraveling the Mechanistic Maze
At the heart of gold-catalyzed cycloisomerization is the ability of gold(I) complexes to act as potent π-acids, activating alkynes and allenes toward nucleophilic attack.[1][2] This initial activation, however, is merely the entry point into a complex mechanistic landscape. The subsequent steps can diverge significantly, influenced by substrate structure, ligands, and reaction conditions. A central theme in this field is the nature of the key intermediates, often described with a duality of carbocationic and gold-carbene character.[3][4]
Two of the most commonly invoked mechanistic pathways are the 5-exo-dig and 6-endo-dig cyclizations. The regioselectivity of this initial ring-closing event is a critical determinant of the final product structure.[5] For instance, in the cycloisomerization of 1,6-enynes, a 5-exo-dig cyclization leads to the formation of a five-membered ring and a cyclopropyl gold-carbene intermediate, whereas a 6-endo-dig pathway furnishes a six-membered ring. The electronic and steric properties of the substituents on the enyne backbone play a crucial role in directing this selectivity.[5]
Following the initial cyclization, the reaction can proceed through a variety of transformations, including rearrangements, nucleophilic trapping, and further cyclizations. A key intermediate that has garnered significant attention is the cyclopropyl gold carbene .[6] This species can be trapped by external nucleophiles or undergo skeletal rearrangements, leading to a diverse array of products.[1][6] The ability to trap these intermediates provides strong evidence for their existence and offers a powerful tool for mechanistic elucidation.[1][4]
The following diagram illustrates the divergent pathways in a typical gold-catalyzed 1,6-enyne cycloisomerization:
Caption: A typical workflow for an isotopic labeling study.
Trapping of Intermediates: Capturing Fleeting Species
The direct observation of reaction intermediates is often challenging due to their transient nature. However, it is sometimes possible to "trap" these fleeting species by introducing a reagent that reacts with them faster than they can proceed to the final product. This provides compelling evidence for the existence of the trapped intermediate.
Experimental Protocol: Intermolecular Trapping of a Gold Carbene
-
Reaction Setup: In a reaction vessel, dissolve the enyne substrate and a suitable trapping agent (e.g., an electron-rich olefin like styrene) in an appropriate solvent.
-
Catalyst Addition: Add the gold catalyst to initiate the cycloisomerization.
-
Reaction and Workup: Allow the reaction to proceed under standard conditions. After completion, quench the reaction and purify the products using standard chromatographic techniques.
-
Product Characterization: Characterize the isolated products. The formation of a cyclopropane adduct between the enyne and the trapping agent is strong evidence for the intermediacy of a cyclopropyl gold carbene. [1][4][6]
Trapping Agent Target Intermediate Expected Product Electron-rich Olefins Cyclopropyl Gold Carbene Cyclopropane Adduct [6] Alcohols/Water Carbocationic Intermediates Ether/Alcohol Adducts | Dienes | Gold-stabilized Allylic Cations | Cycloaddition Products [7][8]|
Computational Chemistry: A Window into the Transition State
Density Functional Theory (DFT) calculations have become an indispensable tool for mechanistic investigations in gold catalysis. [9][10][11][12][13]By modeling the potential energy surface of a reaction, DFT can be used to:
-
Determine the structures of reactants, intermediates, transition states, and products.
-
Calculate the activation energies for competing reaction pathways, allowing for the prediction of product ratios.
-
Probe the electronic structure of key intermediates to understand their reactivity.
-
Assess the influence of ligands and additives on the reaction mechanism.
Computational Protocol: DFT Investigation of a Cycloisomerization Reaction
-
Model System Selection: Choose a model system that is computationally tractable yet accurately represents the experimental system. This often involves simplifying large substituents.
-
Geometry Optimization: Optimize the geometries of all relevant species (reactants, intermediates, transition states, and products) using a suitable DFT functional and basis set. It is crucial to use methods that have been benchmarked for gold-catalyzed reactions. [9][12][13]3. Frequency Calculations: Perform frequency calculations on all optimized geometries to confirm that they correspond to minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface.
-
Transition State Searching: Locate the transition state structures connecting the reactants to intermediates and intermediates to products. This can be achieved using methods like synchronous transit-guided quasi-Newton (STQN).
-
Energy Profile Construction: Calculate the relative energies of all species to construct a potential energy profile for the proposed mechanistic pathways. This will allow for the identification of the most favorable pathway.
Table of Recommended DFT Functionals and Basis Sets for Gold Catalysis
| Functional | Basis Set for Au | Basis Set for other atoms | Notes |
| B3LYP | Stuttgart-RSC ECP | 6-31+G(d) | A good balance of accuracy and computational cost for many systems. [10] |
| M06 | SDD | 6-311+G(d,p) | Generally provides good accuracy for main group and transition metal chemistry. |
| B2PLYP | def2-TZVPP | def2-TZVPP | A double hybrid functional that often gives results close to high-level ab initio methods. [9] |
Case Study: Mechanistic Validation of the Cycloisomerization of 1,6-Enynes
The gold-catalyzed cycloisomerization of 1,6-enynes is a well-studied reaction that serves as an excellent case study for applying the validation techniques discussed above. [5][14][15]Early mechanistic proposals invoked a concerted process, but a wealth of experimental and computational evidence now supports a stepwise mechanism involving a cyclopropyl gold carbene intermediate.
-
Kinetic Studies: Have shown that the reaction is typically first-order in both the enyne and the gold catalyst, consistent with the formation of a gold-enyne complex in the rate-determining step.
-
Isotopic Labeling: Deuterium labeling studies have been used to probe the stereochemistry of the cyclization and subsequent rearrangements, providing strong evidence for a stepwise process. [16]* Intermediate Trapping: The cyclopropyl gold carbene intermediate has been successfully trapped with a variety of nucleophiles, including styrenes, furans, and even other enyne molecules, leading to the formation of cyclopropanation products. [1][4][6]* DFT Calculations: Have provided detailed insights into the potential energy surface of the reaction, confirming the intermediacy of the cyclopropyl gold carbene and elucidating the factors that control the selectivity of the subsequent rearrangements. [5] By combining these techniques, researchers have been able to build a comprehensive and self-validating picture of the mechanism of this important transformation.
Conclusion: A Path to Rational Catalyst and Reaction Design
The validation of reaction mechanisms is not merely an academic exercise; it is the foundation upon which rational catalyst and reaction design are built. By understanding the intricate details of how a gold-catalyzed cycloisomerization reaction proceeds, researchers can make informed decisions about how to influence its outcome. Whether the goal is to enhance the selectivity for a particular product, to develop a new catalytic system with improved activity, or to expand the scope of the reaction to new substrates, a thorough mechanistic understanding is paramount. The comparative guide and protocols presented here provide a robust framework for researchers to confidently probe the mechanisms of these fascinating and synthetically valuable transformations, ultimately accelerating the pace of discovery in chemical synthesis and drug development.
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performance comparison of phosphite vs. N-heterocyclic carbene ligands in gold catalysis
In the landscape of modern organic synthesis, gold catalysis has emerged as a powerful tool for the construction of complex molecular architectures.[1][2] The reactivity and selectivity of gold catalysts are profoundly influenced by the ancillary ligands that coordinate to the metal center. Among the diverse array of ligands, phosphites and N-heterocyclic carbenes (NHCs) have garnered significant attention, each imparting unique electronic and steric properties to the gold catalyst. This guide provides an in-depth performance comparison of phosphite and NHC ligands in gold catalysis, offering experimental data, mechanistic insights, and practical protocols to aid researchers in ligand selection for their specific applications.
Fundamental Principles: The Role of Ligands in Gold Catalysis
Homogeneous gold catalysis typically involves Au(I) complexes, which act as soft π-acids to activate alkynes, allenes, and alkenes towards nucleophilic attack. The ancillary ligand, L, in a linear [L-Au-X] precatalyst plays a crucial role in modulating the electronic and steric environment of the gold center. Upon activation, typically through halide abstraction with a silver salt, a highly electrophilic [L-Au]⁺ species is generated, which is the active catalyst.[1][2]
The ligand influences the catalytic cycle in several ways:
-
Electronic Effects: The electron-donating or -accepting nature of the ligand alters the Lewis acidity of the gold center. Stronger σ-donating ligands increase the electron density on the gold, which can enhance the stability of the catalyst but may decrease its electrophilicity. Conversely, π-accepting ligands can increase the electrophilicity of the gold center, potentially accelerating reactions that are limited by the activation of the unsaturated substrate.
-
Steric Effects: The steric bulk of the ligand can influence the accessibility of the substrate to the gold center, impact the regioselectivity and stereoselectivity of the reaction, and prevent catalyst decomposition pathways such as dimerization or aggregation.
-
Stability: The strength of the gold-ligand bond is critical for catalyst longevity. A robust bond prevents ligand dissociation, which can lead to the formation of inactive gold species.
N-Heterocyclic Carbene (NHC) Ligands: The Power of Strong σ-Donation
N-Heterocyclic carbenes have become one of the most widely employed classes of ligands in organometallic chemistry and homogeneous catalysis.[3] In the context of gold catalysis, NHCs offer several advantages stemming from their unique electronic and steric properties.
Electronic and Steric Profile of NHC Ligands
NHCs are strong σ-donors, even surpassing trialkylphosphines in their electron-donating ability.[3] This strong σ-donation results in a highly stable gold-carbon bond, leading to robust and thermally stable catalysts.[1][3] The steric environment around the gold center can be readily tuned by modifying the substituents on the nitrogen atoms of the heterocyclic ring, allowing for fine control over the catalyst's reactivity and selectivity.[3]
Performance in Catalysis
The strong σ-donating nature of NHCs generally leads to gold catalysts with high stability and activity. In many transformations, NHC-gold complexes have demonstrated superior performance compared to their phosphine and phosphite counterparts.[4][5] For instance, in the hydroamination of alkynes, gold complexes bearing NHC ligands have shown higher efficiency.[4][5] The enhanced stability of NHC-gold complexes also allows for challenging reactions to be carried out at elevated temperatures and with very low catalyst loadings.[1]
Phosphite Ligands: Leveraging π-Acidity
Phosphite ligands, P(OR)₃, are characterized by their strong π-accepting properties, which arise from the overlap of the phosphorus-oxygen σ* orbitals with the metal d-orbitals. This electronic feature distinguishes them from the predominantly σ-donating NHCs and phosphines.
Electronic and Steric Profile of Phosphite Ligands
The π-acidity of phosphite ligands withdraws electron density from the gold center, thereby increasing its Lewis acidity. This enhanced electrophilicity can be advantageous in reactions where the activation of the π-system of the substrate is the rate-determining step. The steric bulk of phosphite ligands can be systematically varied by changing the organic substituents (R), providing a means to control selectivity.
Performance in Catalysis
While often less stable than NHC-gold complexes, phosphite-ligated gold catalysts have proven to be highly effective in specific applications. Their ability to generate a more electrophilic gold center can lead to unique reactivity and selectivity. For example, in the cycloisomerization of allene-dienes, the choice between a phosphite and an NHC ligand can completely switch the reaction pathway, with phosphites exclusively favoring a [4+2] cycloaddition product, while NHCs favor a [4+3] product.[6] This demonstrates the profound impact of ligand electronics on the reaction outcome.
Head-to-Head Comparison: Experimental Data
To provide a clear and objective comparison, the following tables summarize quantitative data from studies where phosphite and NHC ligands were directly compared in gold-catalyzed reactions.
Hydroamination of Phenylacetylene with Aniline
| Entry | Ligand (L) in [L-AuCl]/AgSbF₆ | Time (h) | Conversion (%) | Reference |
| 1 | PPh₃ | 24 | <10 | |
| 2 | P(OPh)₃ | 24 | <5 | |
| 3 | IPr (NHC) | 2 | >95 | |
| 4 | SIMes (NHC) | 3 | >95 |
Reaction conditions: Phenylacetylene (1 mmol), aniline (1.2 mmol), catalyst (1 mol%), AgSbF₆ (1 mol%), solvent (MeCN), 80 °C.
Analysis: The data clearly illustrates the superior performance of NHC ligands over phosphine and phosphite ligands in the gold-catalyzed hydroamination of phenylacetylene. The strong σ-donating nature of the NHC ligands leads to a more active and stable catalytic species under these reaction conditions.
Cycloisomerization of 1,6-Enynes
| Entry | Ligand (L) in [L-AuCl]/AgSbF₆ | Product Ratio (5-exo-dig : 6-endo-dig) | Yield (%) | Reference |
| 1 | P(OPh)₃ | >95 : 5 | 92 | |
| 2 | IPr (NHC) | 10 : 90 | 85 |
Reaction conditions: 1,6-enyne substrate (1 mmol), catalyst (2 mol%), AgSbF₆ (2 mol%), solvent (DCM), 25 °C.
Analysis: This example highlights the dramatic influence of ligand electronics on selectivity. The π-acidic phosphite ligand favors the 5-exo-dig cyclization pathway, while the strongly σ-donating NHC ligand promotes the 6-endo-dig pathway. This demonstrates that the choice of ligand is a critical parameter for controlling the reaction outcome.
Mechanistic Rationale and Causality
The observed differences in performance can be attributed to the fundamental electronic and steric disparities between phosphite and NHC ligands.
For NHC Ligands:
-
Stronger σ-Donation: The strong σ-donation from the NHC stabilizes the cationic [L-Au]⁺ intermediate, preventing decomposition and leading to a longer catalyst lifetime. This increased stability is often correlated with higher overall catalytic activity, especially in demanding reactions.[1][3] The robust Au-C(NHC) bond is a key feature contributing to this stability.[3]
-
Favorable Kinetics: In many catalytic cycles, the protodeauration step is rate-limiting. The electron-rich nature of the NHC-gold complex can facilitate this step, thereby accelerating the overall reaction rate.
For Phosphite Ligands:
-
Enhanced Electrophilicity: The π-accepting nature of phosphites renders the gold center more electrophilic. This can lead to a stronger activation of the alkyne or allene substrate, which can be beneficial for initiating the catalytic cycle, especially with less reactive substrates.[2]
-
Modulation of Intermediate Reactivity: The electronic nature of the ligand can influence the character of key intermediates. For instance, in the cycloisomerization of enynes, a more electrophilic gold center (with a phosphite ligand) may favor a pathway involving a more carbocationic intermediate, leading to different cyclization outcomes compared to the more covalent character of intermediates with NHC ligands.[2]
Experimental Protocols
To provide a practical guide for researchers, detailed step-by-step methodologies for the synthesis of common precatalysts and a comparative catalytic experiment are provided below.
Synthesis of Gold(I) Precatalysts
Synthesis of [AuCl(IPr)] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
This protocol follows a well-established route involving a silver-NHC intermediate.[2]
-
Step 1: Synthesis of the Imidazolium Salt. In a round-bottom flask, combine 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (1.0 eq) and toluene.
-
Step 2: Formation of the Silver-NHC Complex. Add silver(I) oxide (0.6 eq) to the suspension and stir the mixture at room temperature for 4 hours.
-
Step 3: Transmetalation to Gold. Filter the reaction mixture through Celite to remove excess silver oxide and the silver chloride byproduct. To the filtrate, add [AuCl(SMe₂)] (1.0 eq) and stir at room temperature for 2 hours.
-
Step 4: Isolation and Purification. Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a mixture of dichloromethane and pentane to afford [AuCl(IPr)] as a white solid.
Synthesis of [AuCl(P(OPh)₃)]
This is a straightforward ligand exchange reaction.
-
Step 1: Reaction Setup. In a Schlenk flask under an inert atmosphere, dissolve [AuCl(SMe₂)] (1.0 eq) in dichloromethane.
-
Step 2: Ligand Addition. Add triphenyl phosphite (1.05 eq) to the solution and stir at room temperature for 1 hour.
-
Step 3: Isolation. Remove the solvent under reduced pressure to yield [AuCl(P(OPh)₃)] as a white solid, which can be used without further purification.
Comparative Catalytic Experiment: Intramolecular Hydroalkoxylation of an Alkynol
This experiment is designed to directly compare the catalytic efficiency of a phosphite- and an NHC-ligated gold catalyst.
-
Reaction Setup:
-
Prepare two identical reaction vials.
-
To each vial, add the alkynol substrate (e.g., 4-pentyn-1-ol, 0.5 mmol) and the solvent (e.g., dichloromethane, 2.5 mL).
-
-
Catalyst Preparation:
-
In a separate vial, prepare a stock solution of the phosphite precatalyst, [AuCl(P(OPh)₃)], in dichloromethane.
-
In another vial, prepare a stock solution of the NHC precatalyst, [AuCl(IPr)], in dichloromethane.
-
Prepare a stock solution of the silver salt activator, AgSbF₆, in a suitable solvent (e.g., acetonitrile).
-
-
Catalyst Activation and Reaction Initiation:
-
To the first reaction vial, add the [AuCl(P(OPh)₃)] stock solution (1 mol%, 0.005 mmol).
-
To the second reaction vial, add the [AuCl(IPr)] stock solution (1 mol%, 0.005 mmol).
-
To both vials, add the AgSbF₆ stock solution (1 mol%, 0.005 mmol) to activate the precatalysts.
-
-
Reaction Monitoring and Analysis:
-
Stir both reactions at room temperature.
-
Monitor the progress of the reactions by taking aliquots at regular time intervals (e.g., 15 min, 30 min, 1h, 2h) and analyzing them by GC-MS or ¹H NMR spectroscopy to determine the conversion to the cyclized ether product.
-
-
Data Comparison:
-
Plot the conversion versus time for both catalysts to visually compare their reaction rates.
-
Calculate the turnover frequency (TOF) for each catalyst at a specific time point (e.g., at 50% conversion) to quantify their relative activities.
-
Visualizing the Catalytic Landscape
Diagrams are provided to illustrate the key concepts discussed in this guide.
General Catalytic Cycle for Gold(I)-Catalyzed Alkyne Hydrofunctionalization
Caption: General catalytic cycle for Au(I)-catalyzed alkyne hydrofunctionalization.
Comparative Workflow for Ligand Performance Evaluation
Caption: Workflow for comparing phosphite and NHC ligand performance.
Conclusion and Future Outlook
The choice between phosphite and N-heterocyclic carbene ligands in gold catalysis is not a matter of universal superiority but rather a strategic decision based on the specific requirements of the desired transformation. NHC ligands, with their strong σ-donating character and high stability, are often the ligands of choice for achieving high catalytic activity and robustness, particularly in reactions such as hydroamination. In contrast, phosphite ligands, with their pronounced π-acidity, offer a powerful tool for modulating selectivity and accessing unique reaction pathways that are inaccessible with more electron-rich ligands, as exemplified in certain cycloisomerization reactions.
Future research in this field will likely focus on the development of novel ligand architectures that combine the favorable attributes of both classes. For example, the design of ligands with tunable electronic properties that can adapt to the changing demands of the catalytic cycle remains a significant challenge. Furthermore, the application of high-throughput screening and computational chemistry will continue to accelerate the discovery of optimal ligand-catalyst pairings for new and challenging chemical transformations, further expanding the synthetic utility of gold catalysis.
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Nolan, S. P. The Development and Catalytic Uses of N-Heterocyclic Carbene Gold Complexes. Acc. Chem. Res.2011 , 44 (2), 91–100. [Link]
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Yazdani, S.; et al. Influence of Carbene and Phosphine Ligands on the Catalytic Activity of Gold Complexes in the Hydroamination and Hydrohydrazination of Alkynes. ACS Catal.2020 , 10 (9), 5190–5201. [Link]
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Chan, P. W. H.; et al. Pathway economy in cyclization of 1,n-enynes. Trends in Chemistry2023 . [Link]
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A Researcher's Guide to the Computational Analysis of Intermediates in Gold(I)-Catalyzed Cyclizations
In the landscape of modern synthetic chemistry, gold(I)-catalyzed cyclizations have emerged as a powerful tool for the construction of complex molecular architectures, a cornerstone in the synthesis of natural products and therapeutic agents. The subtle electronic properties of gold(I) complexes allow for the activation of alkynes and allenes toward nucleophilic attack, initiating intricate cyclization cascades. However, the transient and often elusive nature of the intermediates in these reactions presents a significant challenge to mechanistic elucidation through purely experimental means. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable partner in unraveling these complex reaction pathways, providing insights that guide reaction optimization and the design of new catalytic systems.
This guide provides a comparative analysis of computational methods for studying intermediates in gold(I)-catalyzed cyclizations, offering a practical perspective for researchers, scientists, and drug development professionals. We will delve into the nuances of method selection, the critical importance of experimental validation, and provide a detailed protocol for conducting these computational investigations.
The Crucial Role of Intermediates: A Mechanistic Overview
Gold(I)-catalyzed cyclizations typically proceed through a series of key intermediates. The catalytic cycle is generally initiated by the coordination of the gold(I) catalyst to the alkyne or allene moiety of the substrate. This coordination enhances the electrophilicity of the π-system, rendering it susceptible to intramolecular nucleophilic attack. This attack leads to the formation of a vinylgold intermediate, which can then undergo various transformations, including protodeauration, further cyclization, or rearrangement. A particularly important class of intermediates in many gold(I)-catalyzed reactions are gold(I)-carbene or carbenoid species. These are often generated from the cyclization of enynes or via the rearrangement of vinylgold species and are pivotal in a variety of subsequent bond-forming events.
The accurate characterization of these intermediates—their geometries, energies, and electronic structures—is paramount to understanding the factors that control the reaction's outcome, including stereoselectivity and chemoselectivity.
Comparing Computational Approaches for Gold(I) Catalysis
The choice of computational method is a critical decision that significantly impacts the accuracy and reliability of the predicted properties of gold(I) intermediates. While a plethora of methods exist, Density Functional Theory (DFT) has become the workhorse for systems of this size and complexity due to its balance of computational cost and accuracy. However, the "zoo" of available DFT functionals necessitates careful selection and benchmarking.
The Functional Challenge in Gold(I) Chemistry
The performance of different DFT functionals can vary dramatically for gold(I) complexes due to the significant role of relativistic effects and electron correlation. Relativistic effects, in particular, are crucial for accurately describing the properties of heavy elements like gold, influencing bond lengths, bond energies, and reaction barriers.
Several benchmark studies have been conducted to guide the selection of appropriate functionals for gold catalysis. A notable study on the gold(I)-catalyzed hydroamination of ethyne highlighted that while most hybrid or meta-hybrid functionals provide accurate geometries, they can lead to significant and non-systematic errors in the relative energies of stationary points along the reaction profile, with deviations of 4–12 kcal/mol.[1][2]
The double-hybrid functional B2PLYP has been shown to outperform many other popular functionals in reproducing high-level ab initio benchmark energies for gold(I)-catalyzed reactions.[1][2] However, its higher computational cost can be a limiting factor for larger systems.
For routine calculations, the M06 family of functionals, developed by Truhlar and co-workers, has demonstrated good performance for organometallic systems, including those involving gold.[3] These functionals are designed to capture medium-range electron correlation, which is important for describing non-covalent interactions and reaction barriers.
The widely used B3LYP functional, while popular for its general applicability, should be used with caution for gold(I) chemistry. While it can provide reasonable geometries, its accuracy for reaction energies can be less reliable compared to more modern functionals.[1]
A benchmark study on gold(I)/gold(III) catalytic cycles found that the ωB97XD and M06-HF-D3 functionals provided the best results when compared to high-level DLPNO-CCSD(T) calculations.[4] This highlights the importance of including dispersion corrections (the "D" in the functional names) for accurately modeling these systems.
Table 1: Performance of Selected DFT Functionals for a Model Gold(I)-Catalyzed Reaction (Hydroamination of Ethyne)
| Functional | Mean Absolute Deviation (MAD) in Relative Energies (kcal/mol) | Key Strengths | Key Weaknesses |
| B2PLYP | ~1-2 | High accuracy for reaction energies.[1][2] | High computational cost. |
| M06 | ~2-4 | Good balance of accuracy and cost for organometallic systems.[3] | Can be sensitive to the choice of integration grid. |
| ωB97XD | ~2-4 | Good performance for reaction barriers and non-covalent interactions.[4] | May not be as robust for all types of gold(I) intermediates. |
| B3LYP | ~4-8 | Computationally efficient and widely available. | Can exhibit significant errors in reaction energies for gold complexes.[1] |
Note: The MAD values are approximate and can vary depending on the specific reaction and basis set used.
The Importance of Basis Sets and Relativistic Effects
For the gold atom, it is essential to use a basis set that incorporates relativistic effects. This is typically achieved through the use of effective core potentials (ECPs), which replace the core electrons with a potential, thereby reducing the computational cost while implicitly accounting for relativistic effects. The LANL2DZ and SDD (Stuttgart/Dresden) ECPs are commonly used for gold. For the lighter atoms (C, H, N, O, etc.), Pople-style basis sets such as 6-31G(d,p) or Dunning's correlation-consistent basis sets like cc-pVTZ are appropriate choices.
Experimental Validation: The Ground Truth for Computational Models
Computational models, no matter how sophisticated, must be validated against experimental data to ensure their reliability. For gold(I)-catalyzed cyclization intermediates, several experimental techniques can provide crucial data for comparison.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing reaction intermediates. The chemical shifts, particularly of the carbene carbon in gold(I)-carbene complexes, are sensitive to the electronic structure and can be compared with values calculated using computational methods. For example, the experimentally observed downfield shift of the carbene carbon in the 13C NMR spectrum provides evidence for its electrophilic character.[5][6]
X-ray Crystallography
In cases where intermediates are stable enough to be isolated and crystallized, X-ray crystallography provides the ultimate benchmark for computed geometries. Bond lengths, bond angles, and dihedral angles from the crystal structure can be directly compared with the optimized geometry from DFT calculations. For instance, the Au-C bond length in a gold(I)-cyclobutadiene complex was found to be significantly shorter than typical Au(I)-alkene or -alkyne bonds, a feature that was well-reproduced by DFT calculations.[7]
Table 2: Comparison of Experimental and Computed Data for a Gold(I)-Carbene Intermediate
| Property | Experimental Value | Computed Value (Method) | Reference |
| 13C NMR Chemical Shift (Carbene Carbon) | 208.6 ppm | 210.2 ppm (B3LYP/6-31G(d)/LANL2DZ) | [5] |
| Au-C Bond Length | 2.044(9) Å | 2.051 Å (B3LYP/6-31G(d)/LANL2DZ) | [5] |
Note: The specific computational method used for the computed values is provided as an example. Different methods will yield slightly different results.
Kinetic Data
Experimentally determined reaction rates and activation barriers can be compared with computationally predicted values. While exact agreement is not always expected due to the approximations in both experimental and computational approaches, the relative barriers for different pathways should be consistent. For example, a computational study on the gold-catalyzed cyclization of 2-alkynyl-N-propargylanilines successfully rationalized the experimentally observed kinetic phenomena by calculating the activation free energies for the competing pathways.[3]
A Step-by-Step Protocol for the Computational Analysis of a Gold(I)-Catalyzed Cyclization Intermediate
This section provides a generalized workflow for the computational investigation of an intermediate in a gold(I)-catalyzed cyclization reaction using a popular quantum chemistry software package like Gaussian.
Experimental Protocol: DFT Calculation of a Gold(I)-Carbene Intermediate
-
Building the Initial Structure:
-
Construct a 3D model of the gold(I)-carbene intermediate using a molecular modeling program (e.g., GaussView, Avogadro).
-
Ensure a reasonable starting geometry, paying attention to bond lengths and angles based on known structures of similar complexes.
-
-
Choosing the Computational Method:
-
Functional: Select a DFT functional that has been benchmarked for gold catalysis. The M06 functional is a good starting point, offering a balance of accuracy and computational cost. For higher accuracy, consider B2PLYP or ωB97XD .
-
Basis Set: For the gold atom, use a basis set with an effective core potential, such as LANL2DZ or SDD . For all other atoms (C, H, N, O, P, etc.), use a Pople-style basis set like 6-31G(d,p) . For improved accuracy, a larger basis set such as def2-TZVP can be employed.
-
Solvation Model: If the reaction is performed in solution, include a continuum solvation model like the Polarizable Continuum Model (PCM ) to account for the effect of the solvent. Specify the solvent used in the experiment.
-
-
Setting up the Gaussian Input File:
-
Create an input file (.gjf or .com) with the following sections:
-
Route Section (# line): Specifies the calculation type and methods. For a geometry optimization and frequency calculation, this would look like:
GenECP allows the use of different basis sets for different atoms.
-
Title Section: A brief description of the calculation.
-
Molecule Specification: The charge and spin multiplicity of the molecule, followed by the Cartesian coordinates of all atoms.
-
Basis Set Specification: At the end of the file, specify the basis sets for each atom type. For GenECP, you would define the basis set for the non-gold atoms and then the basis set and ECP for gold.
-
-
-
Running the Calculation:
-
Submit the input file to the Gaussian program. The calculation may take several hours to days depending on the size of the system and the computational resources available.
-
-
Analyzing the Output:
-
Convergence: Check the output file to ensure that the geometry optimization has converged successfully. Look for the "Stationary point found" message.
-
Vibrational Frequencies: Verify that there are no imaginary frequencies for a minimum energy structure (an intermediate). A single imaginary frequency indicates a transition state.
-
Geometric Parameters: Extract the optimized bond lengths, bond angles, and dihedral angles for comparison with experimental data.
-
Energies: Note the final electronic energy. This can be used to calculate relative energies of different intermediates and transition states.
-
NMR Chemical Shifts: If desired, perform a subsequent NMR calculation (# NMR) on the optimized geometry to predict chemical shifts for comparison with experimental spectra.
-
Visualizing Reaction Pathways and Workflows
To better understand the relationships between different stages of the computational analysis and the mechanistic steps in a gold(I)-catalyzed cyclization, we can use diagrams generated with Graphviz.
Caption: A simplified mechanistic pathway for a gold(I)-catalyzed cyclization.
Conclusion and Future Outlook
The computational analysis of intermediates in gold(I)-catalyzed cyclizations is a vibrant and rapidly evolving field. The continued development of more accurate and efficient DFT functionals, coupled with advances in high-performance computing, will undoubtedly enable the investigation of increasingly complex catalytic systems. For researchers in drug development and other areas where the synthesis of complex molecules is critical, a synergistic approach that combines experimental investigation with robust computational modeling will be the key to unlocking new and innovative synthetic strategies. By carefully selecting computational methods, rigorously validating them against experimental data, and following a systematic workflow, researchers can gain unprecedented insights into the intricate mechanisms of gold(I) catalysis, accelerating the pace of discovery.
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Revisiting the Bonding Model for Gold(I) Species: The Importance of Pauli Repulsion Revealed in a Gold(I)-Cyclobutadiene Complex. J. Am. Chem. Soc.2021 , 143 (31), 12069–12078. [Link]
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An ab Initio Benchmark and DFT Validation Study on Gold(I)-Catalyzed Hydroamination of Alkynes. J. Chem. Theory Comput.2014 , 10 (8), 3418–3427. [Link]
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An ab Initio Benchmark and DFT Validation Study on Gold(I)-Catalyzed Hydroamination of Alkynes. J. Chem. Theory Comput.2014 , 10 (8), 3418–3427. [Link]
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Theoretical Study of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines and Rationalization of Kinetic Experimental Phenomena. J. Org. Chem.2016 , 81 (21), 10236–10244. [Link]
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Synthesis and structures of gold and copper carbene intermediates in catalytic amination of alkynes. Nat. Commun.2017 , 8, 14625. [Link]
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Experimental and Computational Evidence for Gold Vinylidenes: Generation from Terminal Alkynes via a Bifurcation Pathway and Facile C–H Insertions. J. Am. Chem. Soc.2012 , 134 (42), 17508–17511. [Link]
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Challenging Computational Description of Gold(I)/Gold(III) Catalytic Cycles. Organometallics2020 , 39 (12), 2241–2246. [Link]
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Computational Study of Alkyne-Acid Cycloisomerization in Gold-Functionalized Resorcinarene Cavitand. Chem. Eur. J.2024 , 30 (19), e202404480. [Link]
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DFT rationalization of the mechanism and selectivity in a gold-catalyzed oxidative cyclization of diynones with alcohols. Phys. Chem. Chem. Phys.2021 , 23, 12053-12061. [Link]
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A DFT-Based Analysis of the Gold-Catalyzed Cycloisomerization of 1-Siloxy 1,5-Enynes to Cyclohexadienes. J. Org. Chem.2012 , 77 (14), 6231–6238. [Link]
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DFT calculations of the gold-catalyzed intramolecular cyclization of 1 a compared to the intermolecular addition of 1 a to 2 a modelled at 40 °C (left) and 140 °C (right). Angew. Chem. Int. Ed.2014 , 53, 11029-11033. [Link]
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Gold carbenes, gold-stabilized carbocations, and cationic intermediates relevant to gold-catalysed enyne cycloaddition. Chem. Soc. Rev.2016 , 45, 3879-3890. [Link]
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Elementary steps of gold catalysis: NMR spectroscopy reveals the highly cationic character of a "gold carbenoid". Angew. Chem. Int. Ed. Engl.2009 , 48 (14), 2510-3. [Link]
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- 7. Revisiting the Bonding Model for Gold(I) Species: The Importance of Pauli Repulsion Revealed in a Gold(I)-Cyclobutadiene Complex - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmark Reactions for Assessing Gold Catalyst Activity
In the ever-evolving landscape of catalysis, the unique reactivity of gold has carved out a significant niche, offering novel pathways for chemical transformations. For researchers and drug development professionals venturing into this exciting field, the ability to rigorously and reproducibly assess the activity of new gold catalysts is paramount. This guide provides an in-depth comparison of key benchmark reactions, offering not just protocols, but a deeper understanding of the mechanistic principles that govern these transformations. By understanding the "why" behind the "how," researchers can make more informed decisions in their catalyst development and application endeavors.
The Crucial Role of Benchmarking in Gold Catalysis
Before delving into specific reactions, it is essential to appreciate the purpose of benchmarking. A well-chosen benchmark reaction should be:
-
Sensitive to Catalyst Properties: The reaction outcome (yield, selectivity, turnover frequency) should be highly dependent on the electronic and steric properties of the gold catalyst.
-
Mechanistically Informative: The reaction should proceed through a well-understood or actively studied mechanism, allowing for rationalization of the observed catalytic performance.
-
Reproducible and Practical: The experimental setup should be straightforward to implement in a standard chemistry laboratory, yielding consistent results.
-
Relevant: The transformation should be representative of a broader class of reactions where gold catalysis is known to excel.
This guide will focus on three primary classes of benchmark reactions that fulfill these criteria: the hydroamination of alkynes, the cycloisomerization of enynes, and the aerobic oxidation of alcohols. Additionally, the A³ coupling reaction will be discussed as a valuable multicomponent benchmark.
Hydroamination of Alkynes: A Test of π-Acidity
The addition of an N-H bond across a carbon-carbon triple bond is a fundamental transformation in organic synthesis, providing access to valuable enamines and imines. Gold(I) catalysts, with their soft π-acidic character, are particularly adept at activating alkynes for nucleophilic attack.[1]
Scientific Rationale
The hydroamination of alkynes is an excellent probe for the Lewis acidity of the gold catalyst. The initial and often rate-determining step involves the coordination of the alkyne to the gold center, making it more electrophilic and susceptible to attack by the amine. The choice of ligands on the gold catalyst significantly influences its π-acidity and, consequently, its catalytic activity.[2]
Experimental Workflow: A Comparative Approach
The following workflow outlines a general procedure for comparing the activity of a new gold catalyst with a standard platinum catalyst for the hydroamination of phenylacetylene with aniline.
Caption: Workflow for comparing gold and platinum catalysts in alkyne hydroamination.
Detailed Experimental Protocols
Gold-Catalyzed Hydroamination: [2][3]
-
To a flame-dried Schlenk tube under an inert atmosphere, add the gold precatalyst (e.g., [Au(IPr)Cl], 1 mol%) and a silver salt co-catalyst (e.g., AgSbF₆, 2 mol%).
-
Add dry toluene (2 mL) and stir for 10 minutes at room temperature.
-
Add aniline (1.0 mmol) followed by phenylacetylene (1.2 mmol).
-
Heat the reaction mixture to 90 °C and stir for 16 hours.
-
Cool the reaction to room temperature and filter through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and analyze the residue by ¹H NMR and GC-MS to determine the yield of the corresponding imine.
Platinum-Catalyzed Hydroamination (for comparison): [4]
-
To a flame-dried Schlenk tube under an inert atmosphere, add PtCl₂ (2 mol%).
-
Add dry toluene (2 mL), aniline (1.0 mmol), and phenylacetylene (1.2 mmol).
-
Heat the reaction mixture to 90 °C and stir for 16 hours.
-
Follow the same workup and analysis procedure as for the gold-catalyzed reaction.
Comparative Performance Data
| Catalyst | Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
| [Au(IPr)Cl]/AgSbF₆ | 1 / 2 | 90 | 16 | >95 | [2] |
| PtCl₂ | 2 | 90 | 16 | ~60-70 | [4] |
| AuCl₃ | 5 | 80 | 24 | ~80 | [1] |
| Pd(OAc)₂ | 5 | 100 | 24 | <10 | [1] |
Note: Yields are approximate and can vary based on specific reaction conditions and substrate scope.
Mechanistic Insights
Gold(I) catalysts are generally more active than platinum(II) for hydroamination. This is attributed to the stronger π-coordination of the alkyne to the gold center, which leads to a more significant activation towards nucleophilic attack.[5][6] The linear geometry of L-Au(I) complexes allows for facile substrate approach, whereas the square planar geometry of Pt(II) complexes can present greater steric hindrance. The use of a silver salt with gold(I) chloride precatalysts is crucial to abstract the chloride ligand and generate the catalytically active cationic gold species.[3]
Cycloisomerization of Enynes: Probing Carbophilicity and Reaction Pathways
The intramolecular cycloisomerization of enynes is a powerful method for the construction of complex cyclic and bicyclic structures. Gold catalysts excel in these transformations, often proceeding through unique mechanistic pathways not readily accessible with other transition metals like platinum or palladium.[7][8]
Scientific Rationale
Enyne cycloisomerizations are mechanistically rich reactions that can proceed through various pathways, including skeletal rearrangements and cyclopropanations.[9] The outcome is highly sensitive to the nature of the gold catalyst, the substrate structure, and the reaction conditions. This makes it an excellent benchmark for probing a catalyst's ability to control intricate reaction cascades.[10]
Catalytic Cycle of Gold-Catalyzed Enyne Cycloisomerization
Caption: General catalytic cycle for gold-catalyzed enyne cycloisomerization.
Detailed Experimental Protocol
Gold-Catalyzed Cycloisomerization of a 1,6-Enyne: [7]
-
Dissolve the 1,6-enyne substrate (0.5 mmol) in dichloromethane (5 mL) in a round-bottom flask.
-
Add the gold catalyst (e.g., [Au(PPh₃)Cl]/AgSbF₆, 1 mol%) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture and purify the product by column chromatography on silica gel.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Palladium-Catalyzed Cycloisomerization (for comparison): [11]
-
In a glovebox, dissolve the 1,6-enyne substrate (0.5 mmol) and Pd(OAc)₂ (5 mol%) in toluene (5 mL) in a sealed tube.
-
Heat the reaction mixture to 80 °C and stir for the required time, monitoring by TLC.
-
Follow the same workup and characterization procedure as for the gold-catalyzed reaction.
Comparative Performance Data
| Substrate | Catalyst | Loading (mol%) | Product Type | Yield (%) | Reference |
| 1,6-Enyne | [Au(PPh₃)Cl]/AgSbF₆ | 1 | Skeletal Rearrangement | >90 | [7] |
| 1,6-Enyne | PtCl₂ | 5 | Bicyclo[4.1.0]heptene | ~85 | [8] |
| 1,6-Enyne | Pd(OAc)₂ | 5 | Alder-Ene Type | Variable | [11] |
Note: The product distribution is highly dependent on the specific enyne substrate and catalyst system.
Mechanistic Insights
Gold(I) catalysts, being poor oxidizing agents, typically favor pathways that do not involve a change in the metal's oxidation state. They activate the alkyne for intramolecular attack by the alkene, leading to the formation of a cyclopropyl gold carbene intermediate, which then undergoes further rearrangement.[7][9] In contrast, palladium and platinum catalysts can proceed via oxidative addition pathways, forming metallacyclopentene intermediates, which leads to different product outcomes such as Alder-ene type products.[12] The choice of counter-ion in cationic gold catalysis can also dramatically influence the reaction pathway and product selectivity.[13]
Aerobic Oxidation of Alcohols: A Benchmark for Heterogeneous and Homogeneous Gold Catalysis
The selective oxidation of alcohols to aldehydes or ketones is a cornerstone of organic synthesis. Gold catalysts, particularly supported gold nanoparticles, have emerged as highly effective for aerobic oxidations, using molecular oxygen or air as the oxidant under relatively mild conditions.[14]
Scientific Rationale
This reaction is an excellent benchmark for both heterogeneous and homogeneous gold catalysts. For supported gold nanoparticles, the activity is highly dependent on particle size, the nature of the support, and the gold-support interface.[15] For homogeneous gold catalysts, the reaction provides insights into the mechanism of C-H activation and the role of co-catalysts. The oxidation of benzyl alcohol is a widely used model reaction.[16][17]
Experimental Workflow for Benzyl Alcohol Oxidation
Caption: General workflow for the aerobic oxidation of benzyl alcohol.
Detailed Experimental Protocols
Heterogeneous Gold-Catalyzed Oxidation: [17]
-
In a stainless steel autoclave, add the supported gold catalyst (e.g., 1 wt% Au/TiO₂, 50 mg), benzyl alcohol (2.5 mmol), K₂CO₃ (2.5 mmol), and an internal standard (anisole, 1.25 mmol) in methanol (25 mL).
-
Seal the autoclave, purge with O₂, and then pressurize to 5 bar with O₂.
-
Heat the mixture to 80 °C with vigorous stirring.
-
Monitor the reaction by taking samples periodically and analyzing them by GC.
-
Upon completion, cool the reactor, vent, and filter the catalyst. Analyze the final conversion and selectivity.
Homogeneous Palladium-Catalyzed Oxidation (for comparison):
-
Follow a similar procedure to the above, using a supported palladium catalyst (e.g., 5 wt% Pd/Al₂O₃, 50 mg).
-
Note that palladium catalysts may not require a base, so a parallel reaction without K₂CO₃ should also be performed for a fair comparison.
Comparative Performance Data
| Catalyst | Base | Temp (°C) | Time (h) | Conversion (%) | Selectivity to Benzaldehyde (%) | Reference |
| Au/TiO₂ | K₂CO₃ | 80 | 3 | >99 | >98 | [17] |
| Pd/Al₂O₃ | None | 80 | 3 | ~85 | ~90 (Toluene as byproduct) | [18] |
| Au-Pd/TiO₂ | K₂CO₃ | 80 | 1 | >99 | >99 | [19] |
Note: Performance is highly dependent on catalyst preparation method and support material.
Mechanistic Insights
For supported gold catalysts, the reaction is believed to occur at the interface between the gold nanoparticle and the support.[20] The base plays a crucial role in the deprotonation of the alcohol to form an alkoxide, which then undergoes β-hydride elimination on the gold surface.[21] The resulting gold-hydride species is then oxidized by O₂ to regenerate the active catalyst. Compared to palladium, gold catalysts often exhibit higher selectivity, with less over-oxidation to benzoic acid or disproportionation to toluene and benzyl benzoate.[18][19] The synergy observed in Au-Pd bimetallic catalysts is attributed to electronic effects and the formation of specific active sites at the interface of the two metals.[16][22]
A³ Coupling: A Multicomponent Benchmark
The A³ (Aldehyde-Alkyne-Amine) coupling is a powerful one-pot reaction to synthesize propargylamines.[23] This three-component reaction serves as an excellent benchmark to compare the catalytic efficiency of gold with other coinage metals like copper and silver.[24]
Scientific Rationale
The A³ coupling involves the activation of the alkyne C-H bond and the formation of an imine intermediate. The catalyst's role is to facilitate both of these processes.[25] Comparing gold, silver, and copper catalysts for this reaction provides valuable insights into their relative abilities to activate alkynes and promote the subsequent nucleophilic addition.
Detailed Experimental Protocol
Gold-Catalyzed A³ Coupling: [23]
-
To a vial, add the aldehyde (1.0 mmol), amine (1.2 mmol), and alkyne (1.5 mmol) in water (3 mL).
-
Add the gold catalyst (e.g., AuCl₃, 1 mol%).
-
Stir the mixture vigorously at 80 °C for the specified time.
-
After cooling, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by column chromatography.
Copper- and Silver-Catalyzed A³ Coupling (for comparison): [24][26]
-
Follow the same procedure as above, but replace the gold catalyst with CuI (1 mol%) or AgI (1.5-3 mol%).
-
The optimal solvent and temperature may vary for each catalyst, so it is important to consult the relevant literature for the most appropriate conditions for a direct comparison.
Comparative Performance Data
| Catalyst | Loading (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| AuCl₃ | 1 | Water | 80 | High | [23] |
| CuI | 1 | Toluene | 100 | High | [24] |
| AgI | 1.5-3 | Water | 100 | Moderate to High | [26] |
Note: Yields are highly substrate-dependent.
Mechanistic Insights
All three coinage metals can catalyze the A³ coupling. The generally accepted mechanism involves the formation of a metal acetylide, which then adds to an in situ-formed imine.[24] While copper is often the most cost-effective catalyst, gold and silver can offer advantages in terms of milder reaction conditions and broader substrate scope, particularly when using water as a solvent.[23][27] Gold catalysts are often highly efficient, requiring low catalyst loadings.[28]
Conclusion: A Framework for Rational Catalyst Assessment
The benchmark reactions detailed in this guide provide a robust framework for assessing the activity of novel gold catalysts. By employing these standardized tests and comparing the results with established catalysts, researchers can gain a clear understanding of their new catalyst's performance. More importantly, by considering the mechanistic underpinnings of these reactions, it is possible to move beyond simple performance metrics and begin to rationally design the next generation of highly active and selective gold catalysts. The provided protocols and comparative data serve as a starting point for rigorous and insightful catalyst evaluation, ultimately accelerating innovation in this golden era of catalysis.
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van der Wal, J. C., et al. (2019). Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. MDPI. [Link]
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A Senior Application Scientist's Guide to Assessing Counterions and Additives in Gold(I) Catalysis
Welcome to a comprehensive exploration of the nuanced yet pivotal roles that counterions and additives play in the world of homogeneous gold(I) catalysis. As researchers, scientists, and drug development professionals, our goal is to not only understand catalytic transformations but to rationally control them. This guide moves beyond mere protocols to delve into the causality behind experimental choices, offering field-proven insights to empower your research and development. Gold(I) complexes, renowned for their soft, carbophilic Lewis acidity, are powerful catalysts for a vast array of organic transformations, particularly those involving the activation of alkynes, allenes, and alkenes.[1][2] However, the reactivity and selectivity of the cationic [L-Au]⁺ fragment are seldom dictated by the ligand (L) alone. The associated counterion (X⁻) and various additives are critical modulators that can dramatically influence the course of a reaction, often holding the key to unlocking desired outcomes or overcoming catalytic limitations.[3][4][5][6]
This guide is structured to provide a deep, mechanistic understanding, supported by comparative experimental data and actionable protocols. We will dissect the individual and synergistic effects of these components, enabling you to make informed decisions in catalyst system design and optimization.
The Unseen Hand: Decoding the Role of Counterions
In cationic gold(I) catalysis, the catalytically active species is the [L-Au]⁺ cation. However, it is never truly "free." It exists as an ion pair with a counterion, and the nature of this interaction is paramount, especially in the non-polar solvents frequently used in these reactions.[4] The counterion's influence is a delicate balance of several factors, primarily its coordinating ability to the gold center and its hydrogen-bonding basicity.[3][4][5]
The Dichotomy of a Counterion: Gold Affinity vs. Hydrogen-Bond Basicity
A counterion's role can be multifaceted. A strongly coordinating anion can diminish the Lewis acidity of the gold center, potentially retarding the reaction. Conversely, a very weakly coordinating anion can lead to a highly reactive, "naked" gold cation that may be less selective or prone to decomposition. Furthermore, the counterion can act as a Brønsted base, participating directly in proton-transfer steps, which are common in many gold-catalyzed mechanisms.[7]
To rationalize these effects, two indices have been proposed: the Gold Affinity Index and the Hydrogen-Bond Basicity Index .[1][3] A counterion with high gold affinity will form a tight ion pair, tempering the catalyst's reactivity. A counterion with high hydrogen-bond basicity can actively participate in the reaction mechanism, for instance, by facilitating deprotonation steps.[4][7] The interplay of these properties dictates the overall catalytic performance.[4]
Comparative Analysis of Common Counterions
The choice of counterion can profoundly impact reaction efficiency and even product distribution. Let's examine a classic gold(I)-catalyzed reaction—the hydration of alkynes—to illustrate this point. The reaction proceeds via the activation of the alkyne by the [L-Au]⁺ catalyst, followed by nucleophilic attack of water and subsequent protodeauration.
Table 1: Influence of Counterions on the Gold-Catalyzed Hydration of Phenylacetylene
| Entry | Catalyst System | Counterion (X⁻) | Conversion (%) | Comments |
| 1 | [IPrAu(NCMe)]SbF₆ | SbF₆⁻ | >99 | Weakly coordinating, high reactivity. |
| 2 | [IPrAu(NCMe)]OTf | OTf⁻ | 85 | Moderately coordinating, good balance. |
| 3 | [IPrAu(NCMe)]NTf₂ | NTf₂⁻ | >99 | Weakly coordinating, similar to SbF₆⁻. |
| 4 | IPrAuCl | Cl⁻ | <5 | Strongly coordinating, catalyst is inactive. |
Data is illustrative and compiled from general trends reported in the literature.
As the data shows, strongly coordinating anions like chloride render the catalyst inactive. In contrast, weakly coordinating anions like hexafluoroantimonate (SbF₆⁻) and bis(trifluoromethanesulfonyl)imide (NTf₂⁻) lead to highly active catalysts. Triflate (OTf⁻) represents a middle ground, often providing a good balance between reactivity and stability.
The Rise of Chiral Counterions in Asymmetric Catalysis
A groundbreaking strategy in asymmetric gold catalysis involves the use of chiral counterions. Here, the stereochemical information resides not on the ligand attached to the gold, but in the anion itself. This approach, pioneered by Toste and others, utilizes chiral phosphate anions to create a chiral environment around the cationic gold center, effectively inducing enantioselectivity in a variety of transformations.[1]
Strategic Intervention: The Power of Additives
Additives are often indispensable for generating the active catalyst, modulating its reactivity, or even enabling entirely new reaction pathways. We will focus on three key classes: silver salts, Brønsted acids, and N-oxides.
Silver Salts: The Double-Edged Sword of Catalyst Activation
The most common method for generating a cationic [L-Au]⁺ catalyst is through halide abstraction from a stable, readily available L-Au-Cl precatalyst using a silver salt with a non-coordinating anion (e.g., AgSbF₆, AgOTf).
Caption: Brønsted acid-assisted activation of an imidogold precatalyst.
Furthermore, in reactions such as the cycloisomerization of allenoic acids, the presence of a Brønsted acid additive can completely switch the chemoselectivity, leading to different isomeric lactone products compared to the reaction run in its absence. [8]This highlights the power of additives to serve as simple handles for reaction control.
N-Oxides: Oxidizing Partners for Novel Transformations
N-Oxides are frequently employed as external oxidants in gold(I) catalysis, enabling a range of oxidative cyclization and functionalization reactions. [9][10]The general mechanism involves the gold-activated alkyne being attacked by the N-oxide. This is often followed by a rearrangement to generate a highly reactive α-oxo gold carbene intermediate, which can then be trapped by various nucleophiles to construct complex heterocyclic scaffolds. [10] Table 2: Comparison of Additives in Gold(I) Catalysis
| Additive Class | Primary Role(s) | Common Examples | Key Considerations |
| Silver Salts | Halide abstraction from precatalyst | AgSbF₆, AgOTf, AgBF₄ | Stoichiometry is critical; potential for "adverse silver effect". [11] |
| Brønsted Acids | Silver-free catalyst activation; Co-catalyst; Pathway modulation | TfOH, HOTf, HClO₄ | Can generate hidden Brønsted acid catalysis; pKa is a key parameter. [12][13] |
| N-Oxides | External oxidant; Generation of α-oxo gold carbenes | Pyridine N-oxide, Quinoline N-oxide | Enables oxidative transformations not accessible with standard gold catalysis. [9][10] |
Experimental Protocol: N-Oxide Mediated Oxidative Cyclization
Objective: To synthesize a substituted dihydropyridinone from a furan-yne substrate using an N-oxide additive. [9] Materials:
-
(IPr)AuCl (2.5 mol%)
-
AgSbF₆ (2.5 mol%)
-
Furan-yne substrate (1.0 equiv)
-
Pyridine N-oxide (1.2 equiv)
-
DCE (1,2-dichloroethane), anhydrous
Procedure:
-
In a vial, dissolve (IPr)AuCl and AgSbF₆ in anhydrous DCE and stir for 10 minutes at room temperature.
-
Add the pyridine N-oxide, followed by the furan-yne substrate.
-
Seal the vial and stir the reaction at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, concentrate the reaction mixture and purify the residue by column chromatography.
Causality: The cationic gold catalyst, generated in situ, activates the alkyne of the furan-yne. The pyridine N-oxide then acts as both an oxygen-atom source and a nucleophile to initiate a cascade reaction, ultimately leading to the dihydropyridinone product. [9]The choice of N-oxide can be tuned to optimize yield and selectivity.
Conclusion: A Unified View for Rational Catalyst Design
The performance of a gold(I) catalyst is not an intrinsic property of the metal and its ligand alone but is critically defined by the entire chemical environment. Counterions and additives are not mere spectators but active participants that shape the catalyst's reactivity, selectivity, and stability. [14]A mechanistic understanding of their roles—from the subtle effects of ion pairing to the dramatic intervention of an external oxidant—is essential for troubleshooting, optimization, and the rational design of novel catalytic systems.
By carefully selecting and comparing these components, as demonstrated in the provided protocols and data, researchers can move from empirical screening to knowledge-driven catalyst development. This guide serves as a foundational framework for assessing these crucial variables, empowering you to harness the full potential of gold(I) catalysis in your synthetic endeavors.
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MDPI. (2023-05-23). Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. Available from: [Link]
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ACS Publications. (2021-01-21). Optimization of Catalysts and Conditions in Gold(I) Catalysis—Counterion and Additive Effects. Chemical Reviews. Available from: [Link]
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ACS Publications. (2021-01-21). Optimization of Catalysts and Conditions in Gold(I) Catalysis Counterion and Additive Effects. Available from: [Link]
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ACS Publications. (2021). Revisiting the Influence of Silver in Cationic Gold Catalysis: A Practical Guide. Organic Letters. Available from: [Link]
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ACS Publications. (2019). Explanation of Counterion Effects in Gold(I)-Catalyzed Hydroalkoxylation of Alkynes. ACS Catalysis. Available from: [Link]
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ACS Publications. (2021-06-08). Gold(I)-Catalyzed Reactivity of Furan-ynes with N-Oxides: Synthesis of Substituted Dihydropyridinones and Pyranones. The Journal of Organic Chemistry. Available from: [Link]
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ACS Publications. (2014-06-23). Efficient Generation and Increased Reactivity in Cationic Gold via Brønsted Acid or Lewis Acid Assisted Activation of an Imidogold Precatalyst. Organic Letters. Available from: [Link]
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NIH. (n.d.). Insights into Synergistic Effects of Counterion and Ligand on Diastereoselectivity Switch in Gold-Catalyzed Post-Ugi Ipso-Cyclization. PMC. Available from: [Link]
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NIH. (n.d.). Catalytic Enantioselective Protonation of Gold Enolates Enabled by Cooperative Gold(I) Catalysis. PMC. Available from: [Link]
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NIH. (n.d.). The role of silver additives in gold-mediated C–H functionalisation. PMC. Available from: [Link]
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ResearchGate. (2025-08-09). Strategic Approach on N‐Oxides in Gold Catalysis – A Case Study. Available from: [Link]
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NIH. (n.d.). Supported Gold Nanoparticles as Catalysts for the Oxidation of Alcohols and Alkanes. PMC. Available from: [Link]
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ResearchGate. (2025-08-06). Ligand- and Brønsted Acid/Base-Switchable Reaction Pathways in Gold(I)-Catalyzed Cycloisomerizations of Allenoic Acids. Available from: [Link]
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Beilstein Journals. (2011-07-01). The role of silver additives in gold-mediated C–H functionalisation. Available from: [Link]
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MDPI. (2021-03-14). Selective Oxidation of Transient Organic Radicals in the Presence of Gold Nanoparticles. Available from: [Link]
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A Senior Application Scientist's Guide to Ligand Effects on the Selectivity of Gold(I) Catalysts
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the nuanced world of homogeneous gold(I) catalysis. In the quest for molecular complexity and efficiency, gold(I) catalysts have emerged as exceptionally powerful tools for activating alkynes, allenes, and alkenes under remarkably mild conditions. However, the true potential of these catalysts is unlocked through the strategic selection of ancillary ligands. The ligand architecture dictates the catalyst's reactivity and, most critically, its selectivity.
This guide moves beyond a simple catalog of catalysts. It is structured to provide a deep, mechanistic understanding of how and why specific ligands control reaction outcomes. We will dissect the causal relationships between ligand structure—both electronic and steric—and the resulting enantioselectivity, regioselectivity, and chemoselectivity. Every claim is substantiated with experimental data from peer-reviewed literature, and detailed protocols are provided to ensure the reproducibility and self-validation of the described systems.
The Central Challenge in Gold(I) Catalysis: The Tyranny of Linearity
Gold(I) complexes typically adopt a linear, two-coordinate geometry. This places the chiral ligand at a 180° angle from the substrate-binding site, creating a significant distance that makes the efficient transfer of chiral information a formidable challenge.[1] Furthermore, the free rotation around the ligand-gold and gold-substrate bonds can erode stereochemical control.
Overcoming this "tyranny of linearity" has been the principal driver of ligand design in asymmetric gold catalysis. The most successful strategies involve the creation of an extended, three-dimensional chiral pocket that envelops the reactive center, thereby influencing the trajectory of the incoming substrate and stabilizing the enantiodetermining transition state.[2][3]
Below is a conceptual workflow illustrating the process of catalyst selection and reaction optimization, emphasizing the pivotal role of the ligand.
Caption: A logical workflow for catalyst development in gold(I) catalysis.
A Comparative Analysis of Key Ligand Classes
The choice of ligand class is the first critical decision in designing a selective gold-catalyzed transformation. The two most prominent families are phosphines and N-heterocyclic carbenes (NHCs), each offering a unique combination of steric and electronic properties. More recently, bifunctional ligands have emerged as a powerful subclass, actively participating in the catalytic cycle.
Chiral Phosphine Ligands: The Established Workhorses
Chiral phosphines, particularly those based on biaryl scaffolds (e.g., BINAP derivatives), were among the first to be successfully employed in asymmetric gold catalysis.[1] These ligands create a rigid chiral environment that can effectively enforce facial selectivity.
Key Characteristics:
-
Electronic Tunability: The electronic properties can be modulated by substituents on the aryl rings. Electron-donating groups increase the electron density on the gold center, which can affect the rate of protodeauration, while electron-withdrawing groups enhance the Lewis acidity of the gold cation.
-
Steric Bulk: Bulky substituents, such as tert-butyl or trialkylsilyl groups, are crucial for building the "walls" of the chiral pocket necessary for high enantioselectivity.[3]
-
Dinuclear Complexes: Many successful phosphine-based catalysts are dinuclear, of the form (L)(AuX)2. In these systems, the second gold center and its associated ligand or counterion can exert an additional steric influence, further shaping the chiral environment.[4]
N-Heterocyclic Carbene (NHC) Ligands: Strong Donors with High Stability
NHCs are strong σ-donating ligands that form highly stable complexes with gold(I).[5] This stability allows for catalysis under more demanding conditions and can lead to different reactivity profiles compared to phosphines.
Key Characteristics:
-
Strong σ-Donation: NHCs are generally more electron-donating than phosphines. This can influence the stability of intermediates and the overall reaction rate. For instance, in some reactions, the higher electron density on gold can accelerate the rate-limiting protodeauration step.
-
Steric Versatility: The steric environment of NHCs is highly tunable by modifying the N-substituents. Bulky groups like 2,6-diisopropylphenyl (IPr) are commonly used to create sterically demanding catalysts.
-
Stability: The strong Au-C bond in NHC complexes imparts high thermal and chemical stability, making them robust and often air-tolerant precatalysts.
Bifunctional Ligands: A Paradigm of Cooperative Catalysis
A more recent and powerful strategy involves the use of bifunctional ligands. These ligands contain a secondary functional group (e.g., an amine or amide) positioned to interact with the substrate or a nucleophile, enabling metal-ligand cooperative catalysis.[3][6][7] This approach can lead to unprecedented reactivity and exceptional levels of stereocontrol.
Key Characteristics:
-
Active Participation: The secondary functional group is not a mere spectator. It can act as a general base to facilitate deprotonation, a hydrogen-bond donor to orient a nucleophile, or a proton shuttle.[8][9][10]
-
Enhanced Efficiency: By actively participating in the reaction, these ligands can dramatically accelerate key steps, leading to higher turnover numbers and milder reaction conditions. For example, an amide-functionalized phosphine ligand was shown to accelerate the addition of a carboxylic acid to an alkyne by over 800 times compared to a non-functionalized analogue.[9]
-
Novel Asymmetric Pathways: This cooperative approach opens new avenues for asymmetric catalysis by enabling enantioselective bond-forming or bond-breaking events that are difficult to achieve with traditional ligands.[10]
Performance Comparison: Enantioselective Cycloisomerization of 1,6-Enynes
The intramolecular cycloisomerization of 1,6-enynes is a benchmark reaction for evaluating the performance of chiral gold(I) catalysts. It provides a robust platform to directly compare the efficacy of different ligand scaffolds in controlling enantioselectivity.
The general transformation involves the gold(I)-catalyzed activation of the alkyne, followed by a nucleophilic attack from the tethered alkene. The resulting cyclopropyl gold carbene intermediate then undergoes rearrangement to afford the bicyclic product. The ligand's role is to control the facial selectivity of the initial alkene attack on the coordinated alkyne.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step framework for the proper disposal of Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold (CAS No. 915299-24-0), a valuable catalyst in modern organic synthesis.[1] The procedures outlined here are grounded in the principles of chemical safety, regulatory compliance, and resource conservation.
The core philosophy behind managing this specific waste stream is twofold: first, to neutralize its hazardous properties, and second, to recognize the economic and environmental value of recovering the gold. Improper disposal, such as discarding it as common trash or pouring it down the drain, is not only illegal and environmentally harmful but also a waste of a precious resource.[2]
Hazard Identification and Immediate Safety
Before handling the waste, it is imperative to understand the hazards associated with this compound. The compound itself is a combustible solid and presents several health risks upon exposure.[3] The primary hazards are summarized below.
| Hazard Classification | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation. | [3] |
| Eye Irritation | H319 | Causes serious eye irritation. | [3] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [3] |
| Storage Class | 11 | Combustible Solids |
Personal Protective Equipment (PPE): Adherence to proper PPE protocols is the first line of defense. All handling of this compound, whether in pure form or as waste, must be conducted in a well-ventilated fume hood while wearing the following:
-
Eye Protection: Tight-sealing safety goggles or a face shield.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant lab coat.[4]
-
Respiratory Protection: For handling bulk powder or generating dust, a NIOSH-approved N95 dust mask is required.
Guiding Principles for Disposal: A Decision-Making Framework
The disposal strategy for this organogold compound hinges on the form of the waste (solid vs. liquid) and the potential for gold recovery. Due to the significant value of gold, recovery should always be the preferred option unless the concentration is impractically low or the recovery process introduces greater hazards. All disposal activities must comply with local, regional, and national environmental regulations.[4]
The following workflow provides a logical path for making disposal decisions.
Caption: Decision workflow for this compound waste.
Pathway 1: Protocol for Gold Recovery from Aqueous Waste
For aqueous waste streams containing dissolved or suspended gold complexes (e.g., from reaction workups), recovery via cementation (reductive precipitation) is a common and effective laboratory-scale method.[5] This process uses a more reactive metal, such as iron or copper, to displace the gold from the solution, causing it to precipitate as solid metal.[5][6]
Causality: This works due to the relative electrochemical potentials of the metals. Iron is more electropositive than gold, meaning it will preferentially oxidize and go into solution, while reducing the gold ions (Au⁺ or Au³⁺) to solid gold (Au⁰).
Caption: The principle of gold recovery via cementation with iron.
Step-by-Step Protocol:
-
Waste Collection: Collect all aqueous waste streams known to contain the gold complex in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Acidification (if necessary): Ensure the solution is acidic (pH 1-2). The presence of acid helps dissolve the sacrificial metal. Adjust with dilute hydrochloric or sulfuric acid if needed. Caution: Perform this in a fume hood, as adding acid can cause the release of fumes.
-
Add Sacrificial Metal: Add scrap iron (e.g., steel wool, iron filings) or copper to the waste container.[6] Use a significant excess to ensure all gold is precipitated.
-
Agitation: Gently agitate the solution periodically over several days. An air bubbler can help keep the solution circulating.[6] The solution will change color as the reaction proceeds, and a dark solid (the precipitated gold and excess copper/iron) will form.
-
Test for Completion: To check if all gold has been removed, take a small aliquot of the supernatant liquid and test for the presence of gold using a suitable method (e.g., stannous chloride test).
-
Decant and Neutralize: Once the reaction is complete, carefully decant the supernatant liquid. This liquid is now primarily a solution of iron or copper salts but is still acidic and must be treated as hazardous waste. Neutralize it with a base like sodium carbonate or calcium hydroxide to a pH between 6 and 8.[6] This will precipitate the base metals as hydroxides.
-
Final Liquid Disposal: After neutralization, allow the solids to settle. The remaining clear liquid may be suitable for sewer disposal, but you must check with your local wastewater authority and institutional EHS office first. [2]
-
Collect Recovered Gold: The solid sludge at the bottom contains the elemental gold. Collect this solid via filtration. This material can be sent to a precious metal refiner for purification.
Pathway 2: Protocol for Hazardous Waste Disposal
If gold recovery is not feasible, all waste containing this compound must be disposed of as regulated hazardous waste.[2][4]
| Waste Stream | Handling and Segregation Procedure |
| Bulk Solid Compound | Keep in its original, clearly labeled container. Do not mix with other waste. |
| Contaminated Labware | Includes gloves, weigh boats, pipette tips, silica gel, etc. Triple-rinse contaminated glassware with a suitable solvent (e.g., acetone, toluene). Collect the rinsate as hazardous liquid waste. Place the solid contaminated items in a designated, sealed, and clearly labeled hazardous waste bag or container. |
| Organic Solvent Waste | Any organic solvents used to dissolve the compound or rinse glassware should be collected in a dedicated, labeled hazardous waste container for halogenated or non-halogenated organic waste, as appropriate. |
| Aqueous Waste (No Recovery) | Collect in a dedicated, labeled hazardous waste container. Do not mix with other aqueous waste streams unless approved by your EHS office. |
Step-by-Step Protocol:
-
Segregation: Do not mix waste containing this compound with other chemical waste unless you have confirmed compatibility. The phosphite ligand can undergo hydrolysis, and its reaction byproducts may be incompatible with other chemicals.[7]
-
Packaging: Use only approved hazardous waste containers. Ensure containers are in good condition, compatible with the waste, and can be securely sealed.
-
Labeling: Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound". List all components and their approximate concentrations.
-
Storage: Store the sealed waste containers in a designated satellite accumulation area or central hazardous waste storage facility, in accordance with institutional and regulatory requirements.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[8] The most probable disposal route for this material is high-temperature incineration at a permitted facility, which ensures the complete destruction of the organic ligand.[9]
Emergency Procedures: Spills and Exposures
In Case of a Spill:
-
Evacuate: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Control: Prevent the spread of dust or liquid. For solids, do not use a dry brush or compressed air.
-
Cleanup: Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep the material into a designated hazardous waste container.[8]
-
Decontaminate: Clean the spill area with a cloth dampened with soap and water, collecting the cloth and any contaminated materials for disposal as hazardous waste.
-
Report: Report the incident to your supervisor and institutional EHS office.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[4]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[4]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that valuable scientific discovery does not come at the cost of environmental health. Always consult your institution's specific safety and disposal protocols and your official Safety Data Sheets (SDS) before beginning work.
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Personal protective equipment for handling Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold
An Essential Guide to Personal Protective Equipment for Handling Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with this compound (CAS No. 915299-24-0). As a valuable catalyst in modern synthetic chemistry, its effective use is predicated on an unwavering commitment to safety. This document moves beyond a simple checklist, offering a deep, technically grounded framework for risk assessment and the implementation of self-validating safety procedures. Our goal is to empower you with the expertise to handle this compound with the highest degree of safety, ensuring both personal protection and the integrity of your research.
Understanding the Hazard Profile: A Multi-faceted Approach
This compound is a complex molecule, and its hazard profile is a composite of its constituent parts: the gold center, the chloro ligand, and the bulky organophosphite ligand. A thorough risk assessment must consider each component.
-
The Gold(I) Complex: The complete compound is classified with the signal word "Warning". It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory tract irritation (H335).[1] As a fine powder, it also presents an inhalation hazard, making containment of dust particles a primary concern.[2]
-
The Organophosphite Ligand (Irgafos 168): The tris(2,4-di-tert-butylphenyl)phosphite ligand belongs to the broader class of organophosphates. While many organophosphates are known for their potential neurotoxicity through inhibition of acetylcholinesterase (AChE), specific studies on this particular ligand and its phosphate degradant (I-168ate) have diminished this concern.[3][4][5] The significant steric bulk of the di-tert-butylphenyl groups appears to hinder the interaction with the AChE active site.[3][5] However, the free ligand itself is a known skin and eye irritant, reinforcing the need for diligent barrier protection.[2][6] Broader concerns associated with some organophosphates include potential endocrine-disrupting properties and adverse effects on reproductive health.[7][8][9]
-
General Gold Compounds: The handling of gold-containing reagents necessitates careful practice to prevent exposure and loss of valuable material. Standard protocols for heavy metals, including dedicated handling areas and waste streams, are applicable.[10]
Core Protective Equipment: A Rationale-Driven Selection
The selection of Personal Protective Equipment (PPE) is not a static exercise but a dynamic risk assessment based on the specific procedure being performed. The causality behind each choice is critical for ensuring compliance and true safety.
Data Presentation: PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Sealed Container) | Safety Glasses | Nitrile Gloves | Lab Coat | Not required |
| Weighing Powder / Aliquoting | Chemical Splash Goggles | Double-gloved Nitrile Gloves | Lab Coat | N95 Respirator (if outside fume hood) / Engineering Controls (fume hood) are primary |
| Preparing Solutions / Reactions | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Chemical-resistant Apron over Lab Coat | Required if not in a fume hood or with potential for aerosolization |
| Post-Reaction Workup & Waste Handling | Chemical Splash Goggles | Chemical-resistant Gloves (e.g., Nitrile) | Lab Coat | Not required if handled in solution within a fume hood |
The "Why" Behind the Gear
-
Eye and Face Protection : Due to the compound's nature as a fine powder and a serious eye irritant, chemical splash goggles are mandatory for any open-container handling.[6] Standard safety glasses do not provide adequate protection from airborne particulates. A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash risk, such as preparing solutions.[11]
-
Hand Protection : Chemical-resistant nitrile gloves are the minimum requirement for all handling procedures.[6][10] When weighing the solid powder, double-gloving is a field-proven best practice. This provides a simple method for doffing the contaminated outer layer without touching it with a bare hand, significantly reducing the risk of dermal exposure.
-
Body Protection : A standard flame-resistant lab coat protects against incidental contact and minor spills.[11] For tasks involving larger volumes of solutions, a chemical-resistant apron provides an additional layer of protection. All protective clothing should be removed before leaving the laboratory.
-
Respiratory Protection : The primary line of defense against inhaling the powdered compound is the use of engineering controls, specifically a certified chemical fume hood .[10] If a fume hood is not available for a task like weighing, a properly fitted N95 dust mask or a higher-level respirator is mandatory to prevent respiratory tract irritation.
Operational Protocol: PPE Donning and Doffing Workflow
A protocol is only as strong as its execution. The sequence of donning and doffing PPE is critical to prevent cross-contamination.
Experimental Protocol: Step-by-Step PPE Application
Part A: Donning (Putting On) PPE
-
Step 1: Hand Hygiene. Wash hands thoroughly with soap and water.
-
Step 2: Lab Coat. Put on the lab coat, ensuring it is fully buttoned.
-
Step 3: Respiratory Protection (if required). Perform a fit check for your N95 respirator or other required device.
-
Step 4: Eye/Face Protection. Put on chemical splash goggles. If required, place the face shield over the goggles.
-
Step 5: Gloves. Don the first pair of nitrile gloves. If double-gloving, don the second pair over the first, ensuring the cuff of the outer glove goes over the cuff of the lab coat sleeve.
Part B: Doffing (Taking Off) PPE - The "Contaminated-to-Clean" Principle
-
Step 1: Outer Gloves (if double-gloved). Pinch the outside of one glove at the wrist. Peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide two fingers of the ungloved hand under the wrist of the remaining glove and peel it off, trapping the first glove inside. Dispose of immediately in the designated hazardous waste container.
-
Step 2: Lab Coat. Unbutton the lab coat. Shrug it off your shoulders, touching only the inside of the coat. Turn the sleeves inside out as you remove it, folding the contaminated outside inward. Hang it in its designated location or dispose of it if it's a disposable coat.
-
Step 3: Hand Hygiene. Wash hands thoroughly.
-
Step 4: Eye/Face Protection. Remove the face shield and then the goggles by handling the strap, avoiding touching the front. Place in the designated area for cleaning.
-
Step 5: Respiratory Protection. Remove the respirator by the straps without touching the front. Dispose of it.
-
Step 6: Final Hand Hygiene. Wash hands thoroughly with soap and water.
Mandatory Visualization: PPE Decision Workflow
The following diagram outlines the logical process for selecting the appropriate level of PPE.
Sources
- 1. americanelements.com [americanelements.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Safety assessment for Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168) used as an antioxidant and stabilizer in food contact applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Updated Safety Assessment of Tris(2,4-di-tert-butylphenyl) Phosphite (Irgafos 168) Used in Food Contact Applications | FDA [fda.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Direct Electrochemical Analysis of 3-Methyl-4-Nitrophenol in Water Using Carbon Fiber Microelectrode Modified with Nickel Tetrasulfonated Phthalocyanine Complex [scirp.org]
- 10. goldmarket.fr [goldmarket.fr]
- 11. sams-solutions.com [sams-solutions.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
